molecular formula C6H11NO3 B15541201 N-Isobutyrylglycine-13C2,15N

N-Isobutyrylglycine-13C2,15N

Cat. No.: B15541201
M. Wt: 148.14 g/mol
InChI Key: DCICDMMXFIELDF-LORYZXSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyrylglycine-13C2,15N is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 148.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

148.14 g/mol

IUPAC Name

2-(2-methylpropanoyl(15N)amino)acetic acid

InChI

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i3+1,5+1,7+1

InChI Key

DCICDMMXFIELDF-LORYZXSWSA-N

Origin of Product

United States

Foundational & Exploratory

The Metabolic Pathway of N-Isobutyrylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isobutyrylglycine is a crucial biomarker for the diagnosis of Isobutyryl-CoA dehydrogenase deficiency (IBDD), an inherited metabolic disorder affecting the valine catabolic pathway. This technical guide provides an in-depth exploration of the metabolic pathway of N-Isobutyrylglycine, detailing its biosynthesis and potential degradation routes. The guide summarizes key quantitative data, presents detailed experimental protocols for analysis, and includes visualizations of the metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of inborn errors of metabolism.

Introduction

N-Isobutyrylglycine is an N-acylglycine that accumulates in individuals with Isobutyryl-CoA dehydrogenase deficiency (IBDD), a rare autosomal recessive disorder.[1][2] This condition is caused by mutations in the ACAD8 gene, which encodes the mitochondrial enzyme isobutyryl-CoA dehydrogenase.[2][3] This enzyme is responsible for a key step in the catabolism of the branched-chain amino acid valine.[4] A deficiency in isobutyryl-CoA dehydrogenase leads to the accumulation of isobutyryl-CoA, which is subsequently conjugated with glycine (B1666218) to form N-Isobutyrylglycine.[4][5] The detection and quantification of N-Isobutyrylglycine in urine is a primary diagnostic marker for IBDD.[5][6]

Biosynthesis of N-Isobutyrylglycine

The formation of N-Isobutyrylglycine is a detoxification process that occurs in the mitochondria. When isobutyryl-CoA accumulates due to a deficient isobutyryl-CoA dehydrogenase, it is conjugated with glycine by the enzyme Glycine N-acyltransferase (GLYAT).[4][5] This reaction produces N-Isobutyrylglycine and Coenzyme A.

Signaling Pathway

cluster_0 Valine Catabolism Pathway cluster_1 Detoxification Pathway Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA ACAD8 gene product N_Isobutyrylglycine N-Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Accumulation in IBDD Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Glycine Glycine Glycine->N_Isobutyrylglycine IBD Isobutyryl-CoA Dehydrogenase (IBDD) GLYAT Glycine N-acyltransferase (GLYAT) cluster_0 Potential Degradation Pathways N_Isobutyrylglycine N-Isobutyrylglycine Isobutyric_Acid Isobutyric Acid N_Isobutyrylglycine->Isobutyric_Acid Hydrolysis Glycine Glycine N_Isobutyrylglycine->Glycine Hydrolysis FAAH Fatty Acid Amide Hydrolase (FAAH) PAM Peptidylglycine alpha-Amidating Monooxygenase (PAM) Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (Derivatization) Urine_Sample->Sample_Prep UPLC UPLC Separation Sample_Prep->UPLC MSMS Tandem MS Detection UPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

References

The Role of N-Isobutyrylglycine in Valine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-Isobutyrylglycine and its pivotal role in the context of valine metabolism. The accumulation of N-Isobutyrylglycine is a key biochemical indicator of Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), a rare autosomal recessive inborn error of metabolism. This document details the metabolic pathways, enzymatic processes, and genetic underpinnings associated with N-Isobutyrylglycine formation. It further presents quantitative data on its levels in physiological and pathological states, outlines detailed experimental protocols for its analysis, and provides visual representations of the relevant biochemical and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of amino acid metabolism, metabolic disorders, and biomarker discovery.

Introduction

N-Isobutyrylglycine is an acylglycine, a conjugate of isobutyric acid and glycine (B1666218). Under normal physiological conditions, it is present in trace amounts as a minor metabolite. However, its significance as a biomarker is pronounced in the context of disrupted valine metabolism, specifically in Isobutyryl-CoA Dehydrogenase Deficiency (IBDD). IBDD is caused by mutations in the ACAD8 gene, which encodes the mitochondrial enzyme isobutyryl-CoA dehydrogenase. This enzyme catalyzes a crucial step in the catabolic pathway of the branched-chain amino acid valine. A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA, which is subsequently detoxified by conjugation with glycine to form N-isobutyrylglycine, leading to its elevated excretion in urine.[1][2][3][4]

The Biochemical Pathway of Valine Catabolism and N-Isobutyrylglycine Formation

The catabolism of valine is a multi-step process that primarily occurs within the mitochondria.[5] It begins with the transamination of valine to α-ketoisovalerate, which is then oxidatively decarboxylated to isobutyryl-CoA.[6][7] In a key subsequent step, isobutyryl-CoA dehydrogenase, a flavin-dependent enzyme, catalyzes the dehydrogenation of isobutyryl-CoA to methacrylyl-CoA.[8][9]

In individuals with IBDD, the deficiency of isobutyryl-CoA dehydrogenase leads to an accumulation of its substrate, isobutyryl-CoA, within the mitochondrial matrix.[9][10] To mitigate the toxic effects of this accumulation, the mitochondrial enzyme glycine N-acyltransferase (GLYAT) facilitates a detoxification process by conjugating isobutyryl-CoA with glycine.[3][4] This reaction produces N-isobutyrylglycine and frees coenzyme A. N-isobutyrylglycine is then transported out of the mitochondria and subsequently excreted in the urine.[3]

Valine_Metabolism cluster_IBDD IBDD Pathway Valine Valine a_ketoisovalerate α-Ketoisovalerate Valine->a_ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA a_ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Dehydrogenation IBD Isobutyryl-CoA Dehydrogenase (IBD) GLYAT Glycine N-acyltransferase (GLYAT) Isobutyryl_CoA->GLYAT Accumulation Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Glycine Glycine Glycine->GLYAT N_Isobutyrylglycine N-Isobutyrylglycine Urine Urine N_Isobutyrylglycine->Urine Excretion GLYAT->N_Isobutyrylglycine Conjugation

Figure 1: Valine catabolism and N-Isobutyrylglycine formation in IBDD.

Quantitative Data

The primary diagnostic marker for IBDD is the elevated level of C4-acylcarnitine in newborn screening blood spots.[6][11] Confirmatory testing involves the quantification of N-isobutyrylglycine in urine, which is typically found in large amounts in affected individuals.[12]

AnalyteMatrixConditionConcentration RangeReference
N-Isobutyrylglycine UrineHealthy/Normal0 - 3 mmol/mol creatinine[12]
UrineIBDDSignificantly elevated[10][12][13][14]
C4-Acylcarnitine Dried Blood SpotIBDD0.67–2.32 μmol/L (in reported cases)[15]
Isobutyryl-CoA MitochondriaIBDDAccumulates[9][10]

Experimental Protocols

Diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency

The diagnostic workflow for IBDD typically begins with newborn screening, followed by confirmatory biochemical and genetic testing.

IBDD_Diagnosis_Workflow NBS Newborn Screening (Dried Blood Spot) Acylcarnitine Acylcarnitine Analysis (Tandem Mass Spectrometry) NBS->Acylcarnitine Elevated_C4 Elevated C4-Acylcarnitine Acylcarnitine->Elevated_C4 Follow_up Follow-up Testing Elevated_C4->Follow_up Urine_Organic_Acid Urine Organic Acid Analysis (GC-MS or LC-MS/MS) Follow_up->Urine_Organic_Acid Genetic_Testing ACAD8 Gene Sequencing Follow_up->Genetic_Testing High_IBG High N-Isobutyrylglycine Urine_Organic_Acid->High_IBG Diagnosis IBDD Diagnosis Confirmed High_IBG->Diagnosis Genetic_Testing->Diagnosis

Figure 2: Diagnostic workflow for Isobutyryl-CoA Dehydrogenase Deficiency.
Quantitative Analysis of N-Isobutyrylglycine in Urine by UPLC-MS/MS

This protocol provides a general methodology for the quantification of N-isobutyrylglycine in urine samples. Specific parameters may require optimization based on the instrumentation used.

4.2.1. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at approximately 14,000 x g for 10 minutes to pellet any particulate matter.

  • To 100 µL of the urine supernatant, add an equal volume of a solution containing a stable isotope-labeled internal standard (e.g., d7-N-isobutyrylglycine) of a known concentration.

  • Vortex the mixture thoroughly.

  • Perform a protein precipitation step by adding 4 volumes of ice-cold acetonitrile.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

4.2.2. UPLC-MS/MS Conditions

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 2%), increasing to a high percentage (e.g., 95%) over several minutes to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: Approximately 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for N-isobutyrylglycine is its protonated molecule [M+H]⁺ (m/z 146.1). A characteristic product ion (e.g., m/z 76.1, corresponding to the glycine fragment) is monitored. A similar transition is monitored for the internal standard.

4.2.3. Data Analysis Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of N-isobutyrylglycine standards.

Molecular Genetics of Isobutyryl-CoA Dehydrogenase Deficiency

IBDD is an autosomal recessive disorder caused by mutations in the ACAD8 gene, located on chromosome 11q25.[1][16] This gene encodes the isobutyryl-CoA dehydrogenase enzyme, which is a homotetramer located in the mitochondrial matrix.[5][8] A variety of mutations in the ACAD8 gene have been identified in individuals with IBDD, including missense, nonsense, frameshift, and splice-site mutations.[12][13][15][17] These mutations can lead to a complete or partial loss of enzyme activity, resulting in the accumulation of isobutyryl-CoA. The clinical phenotype of IBDD is highly variable, with many individuals remaining asymptomatic.[9][15][18]

Animal Models

An Acad8 knockout mouse model has been developed to study IBDD. These mice exhibit elevated levels of C4-acylcarnitine in blood and increased urinary excretion of isobutyrylglycine, recapitulating the biochemical phenotype of the human disorder.[18] Phenotypically, these mice are reported to develop progressive hepatic steatosis and have abnormal mitochondria with crystalline inclusions, suggesting a potential role for IBDD in mitochondrial dysfunction and fatty liver disease.[18]

Clinical Management and Therapeutic Considerations

Given that the majority of individuals with IBDD are asymptomatic, there is no standard treatment protocol.[6] Management strategies are typically conservative and focus on regular monitoring.[15][18] In symptomatic individuals or during times of metabolic stress (e.g., illness, fasting), the following interventions may be considered:

  • Avoidance of fasting: To prevent catabolism and the subsequent buildup of toxic metabolites.[18]

  • L-carnitine supplementation: To facilitate the formation of isobutyrylcarnitine (B1203888) and aid in its excretion, thereby reducing the intramitochondrial accumulation of isobutyryl-CoA.[18]

  • Low-valine diet: In some cases, restricting dietary valine intake may be considered to reduce the metabolic burden.

For drug development professionals, the detoxification pathway involving glycine N-acyltransferase presents a potential therapeutic target. Enhancing the activity of this enzyme could theoretically improve the clearance of accumulated isobutyryl-CoA.

Conclusion

N-Isobutyrylglycine is a critical biomarker for the diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency. Its formation represents a key mitochondrial detoxification pathway for the clearance of isobutyryl-CoA that accumulates due to the enzymatic block in valine catabolism. Understanding the biochemical and genetic basis of N-isobutyrylglycine formation is essential for the accurate diagnosis and management of IBDD. The analytical methods detailed in this guide provide a framework for the reliable quantification of this important metabolite. Further research into the regulation of the glycine conjugation pathway and the long-term clinical outcomes of IBDD will continue to be of high value to the scientific and medical communities.

References

N-Isobutyrylglycine-13C2,15N: A Technical Guide to its Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of N-Isobutyrylglycine-13C2,15N, a stable isotope-labeled internal standard crucial for accurate quantification in metabolic research and clinical diagnostics.

Introduction

N-Isobutyrylglycine is a human metabolite resulting from the conjugation of isobutyryl-CoA and glycine (B1666218).[1][2] Elevated levels of this compound in urine and plasma are a key biomarker for isobutyryl-CoA dehydrogenase deficiency, an inborn error of valine metabolism. Accurate and precise quantification of endogenous N-isobutyrylglycine is therefore essential for the diagnosis and monitoring of this and other metabolic disorders.

This compound is a stable isotope-labeled analogue of the endogenous molecule. The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom results in a mass shift that allows it to be distinguished from the native analyte by mass spectrometry. This makes it an ideal internal standard for quantitative bioanalytical methods, as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, correcting for variations during sample preparation and analysis.[3]

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of the isotopically labeled amino acid, Glycine-13C2,15N, with an activated form of isobutyric acid, typically isobutyryl chloride. This reaction, a variation of the Schotten-Baumann reaction, forms a stable amide bond.

G cluster_reactants Reactants cluster_products Products Glycine Glycine-¹³C₂,¹⁵N N_Isobutyrylglycine N-Isobutyrylglycine-¹³C₂,¹⁵N Glycine->N_Isobutyrylglycine N-acylation Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->N_Isobutyrylglycine HCl HCl Base Base (e.g., NaOH) in Aqueous Solution

A diagram illustrating the synthesis of N-Isobutyrylglycine-¹³C₂,¹⁵N.
Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound.

  • Dissolution of Labeled Glycine: Dissolve Glycine-13C2,15N (1.0 equivalent) in an aqueous solution of sodium hydroxide (B78521) (2.2 equivalents) at 0-5 °C with stirring.

  • Acylation: Add isobutyryl chloride (1.1 equivalents) dropwise to the cooled glycine solution while maintaining the temperature below 10 °C. The pH of the reaction mixture should be monitored and maintained in the alkaline range (pH 9-11) by the concurrent addition of aqueous sodium hydroxide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Acidification: Upon completion, cool the reaction mixture to 0-5 °C and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extraction: Extract the product from the aqueous solution with a suitable organic solvent, such as ethyl acetate (B1210297) (3x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Chemical and Physical Properties

The physicochemical properties of this compound are nearly identical to its unlabeled counterpart, with the exception of its molecular weight. The table below summarizes key properties, with spectroscopic and physical data provided for the non-labeled analogue as a reference.

PropertyValue (this compound)Value (N-Isobutyrylglycine)
Molecular Formula C₄¹³C₂H₁₁¹⁵NO₃C₆H₁₁NO₃
Molecular Weight 148.14 g/mol 145.16 g/mol [2]
Monoisotopic Mass 148.0805 Da145.0739 Da[1]
Appearance White to off-white solidLight yellow to yellow solid[4][5]
Melting Point Not reported82.5 °C[1]
¹H NMR (500 MHz, CDCl₃) Not specifically reportedδ (ppm): 1.20 (d, 6H), 2.48 (m, 1H), 4.09 (d, 2H)[2]
Purity (by NMR) ≥98% (Typical for commercial standards)≥95.0%[4]

Biological Role and Application

Glycine Conjugation Pathway

Endogenous N-isobutyrylglycine is synthesized in the mitochondria via the glycine conjugation pathway.[6] This pathway is a crucial detoxification route for various xenobiotic and endogenous carboxylic acids. The enzyme Glycine N-acyltransferase (GLYAT) catalyzes the final step, transferring an acyl group from an acyl-CoA thioester to glycine.[7][8][9]

G Isovaleryl_CoA Isovaleryl-CoA (from Valine metabolism) Isobutyryl_CoA Isobutyryl-CoA Isovaleryl_CoA->Isobutyryl_CoA IVD (Dehydrogenase) N_Isobutyrylglycine N-Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine + Glycine ACSM2B ACSM2B (Ligase) Glycine Glycine GLYAT GLYAT (Transferase) GLYAT->N_Isobutyrylglycine CoA CoA

The Glycine Conjugation Pathway for N-Isobutyrylglycine formation.
Application as an Internal Standard

The primary application of this compound is as an internal standard for the quantification of N-isobutyrylglycine in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with N-Isobutyrylglycine-¹³C₂,¹⁵N Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate LC_MS LC-MS/MS Analysis Evaporate->LC_MS Quantify Quantification LC_MS->Quantify

Workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of N-Isobutyrylglycine

The following is a representative protocol for the quantification of N-isobutyrylglycine in human plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of a working solution of this compound (internal standard).

    • Add 400 µL of acetonitrile (B52724) (protein precipitation agent) to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive mode. Monitor the specific precursor-to-product ion transitions for both N-isobutyrylglycine and this compound using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the concentration of N-isobutyrylglycine in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of metabolomics and inborn errors of metabolism. Its synthesis, while requiring specialized isotopically labeled starting materials, follows established chemical principles. Its primary application as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of its endogenous counterpart, N-isobutyrylglycine, thereby aiding in the diagnosis and study of metabolic diseases. This guide provides a foundational understanding of its synthesis, properties, and critical role in modern bioanalysis.

References

N-Isobutyrylglycine in Humans: A Technical Overview of its Natural Occurrence, Metabolism, and Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isobutyrylglycine is an acylglycine that serves as a minor endogenous metabolite in humans. Primarily formed through the conjugation of isobutyryl-CoA and glycine (B1666218), its presence and concentration in biological fluids are intrinsically linked to the metabolic pathway of the branched-chain amino acid, valine. While present at low levels in healthy individuals, N-isobutyrylglycine gains significant clinical relevance as a key biomarker for the diagnosis of certain inborn errors of metabolism, most notably Isobutyryl-CoA dehydrogenase deficiency (IBDD). This technical guide provides a comprehensive examination of the natural occurrence of N-isobutyrylglycine, its biosynthesis and metabolic fate, methods for its quantification, and its role as a diagnostic marker.

Natural Occurrence of N-Isobutyrylglycine

N-isobutyrylglycine is a naturally occurring metabolite found in human biofluids. It has been identified in urine, blood, and feces. Under normal physiological conditions, it is considered a minor metabolite of fatty acid and amino acid metabolism.[1] Its presence is a result of the body's mechanism to detoxify and eliminate excess acyl-CoA intermediates. The concentration of N-isobutyrylglycine can fluctuate based on diet, particularly with the consumption of cheese, for which it is also considered a biomarker.[1]

Biosynthesis and Metabolism

The formation of N-isobutyrylglycine is a direct consequence of the catabolism of the branched-chain amino acid, valine.

Valine Catabolism Pathway: The breakdown of valine proceeds through a series of enzymatic steps, leading to the formation of isobutyryl-CoA. In individuals with normal metabolic function, isobutyryl-CoA is further metabolized by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), which is encoded by the ACAD8 gene.[1][2][3] This enzyme catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA.[4]

Formation of N-isobutyrylglycine: When the activity of isobutyryl-CoA dehydrogenase is deficient, isobutyryl-CoA accumulates in the mitochondria. To mitigate the potential toxicity of this accumulation, the cellular detoxification machinery is activated. Isobutyryl-CoA is conjugated with the amino acid glycine in a reaction catalyzed by Glycine N-acyltransferase (GLYAT) .[1] This enzymatic reaction produces N-isobutyrylglycine, which is then excreted from the body, primarily in the urine.[1][3]

N-Isobutyrylglycine Biosynthesis Pathway Biosynthesis of N-Isobutyrylglycine Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Valine Catabolism Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA Dehydrogenase (ACAD8) IBDD Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) Isobutyryl_CoA->IBDD GLYAT Glycine N-acyltransferase (GLYAT) Isobutyryl_CoA->GLYAT N_Isobutyrylglycine N_Isobutyrylglycine Excretion Excretion N_Isobutyrylglycine->Excretion Primarily in Urine Glycine Glycine Glycine->GLYAT IBDD->N_Isobutyrylglycine Accumulation leads to alternative pathway GLYAT->N_Isobutyrylglycine

Biosynthesis pathway of N-isobutyrylglycine.

Physiological and Pathological Significance

The clinical significance of N-isobutyrylglycine is most pronounced in the context of inborn errors of metabolism.

  • Isobutyryl-CoA Dehydrogenase Deficiency (IBDD): IBDD is a rare autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene.[1] The resulting deficiency in the IBD enzyme leads to the accumulation of isobutyryl-CoA and its derivatives. Consequently, individuals with IBDD exhibit significantly elevated levels of N-isobutyrylglycine in their urine.[1][5] While many individuals with IBDD are asymptomatic, some may present with symptoms such as poor feeding, developmental delay, and anemia.[4][6] The detection of elevated N-isobutyrylglycine is a key diagnostic marker for this condition.[3]

  • Other Metabolic Disorders: Elevated levels of N-isobutyrylglycine have also been associated with other metabolic disorders, including ethylmalonic encephalopathy and propionic acidemia.[1] In a case of D-glyceric acidemia, the presence of isobutyrylglycine and other acylglycines in the urine suggested a secondary derangement in acyl-CoA dehydrogenase activity.[7]

Quantitative Data

The quantification of N-isobutyrylglycine is crucial for distinguishing between normal physiological levels and pathological concentrations. While data on blood concentrations are not widely available in the literature, urinary excretion levels are well-documented.

Biological MatrixPopulationConcentration RangeUnits
Urine Healthy Individuals0 - 3mmol/mol creatinine (B1669602)
Note: Another study reports a normal range of 0 - 0.4 mmol/mol creatinine.
Patients with IBDD"Slightly elevated" to "Increased"mmol/mol creatinine
Blood/Plasma Healthy IndividualsData not readily available in literature-
Patients with IBDDData not readily available in literature-

It is important to note that the reported normal ranges for urinary N-isobutyrylglycine can vary between laboratories, likely due to differences in analytical methodologies and patient populations.

Experimental Protocols

The detection and quantification of N-isobutyrylglycine in biological samples are primarily achieved through mass spectrometry-based techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the analysis of organic acids, including N-isobutyrylglycine, in urine.

Methodology:

  • Sample Preparation: A urine sample, normalized to creatinine concentration, is used. Urea is typically removed.

  • Extraction: The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.

  • Derivatization: To increase volatility for gas chromatography, the extracted organic acids are derivatized. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and affinity for the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offers high sensitivity and specificity for the quantification of acylglycines in various biological matrices, including dried blood spots and urine.[8]

Methodology:

  • Sample Preparation: Acylglycines are extracted from the sample matrix (e.g., a punch from a dried blood spot or a liquid urine sample).

  • Derivatization (optional but common): Butylation using butanol-HCl is often performed to enhance chromatographic separation and ionization efficiency.

  • LC Separation: The extracted and derivatized acylglycines are separated on a reverse-phase UPLC column.

  • MS/MS Detection: The eluting compounds are ionized (typically by electrospray ionization) and analyzed by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each acylglycine, allowing for highly selective and sensitive quantification.

Analytical Workflow for N-Isobutyrylglycine General Analytical Workflow for N-Isobutyrylglycine Quantification cluster_0 Sample Collection & Preparation cluster_1 Analytical Separation cluster_2 Detection & Quantification Biological_Sample Biological Sample (Urine, Dried Blood Spot) Extraction Extraction Biological_Sample->Extraction Derivatization Derivatization (e.g., Silylation, Butylation) Extraction->Derivatization GC Gas Chromatography (GC) Derivatization->GC For GC-MS LC Liquid Chromatography (LC/UPLC) Derivatization->LC For LC-MS/MS MS Mass Spectrometry (MS) GC->MS MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Data_Analysis Data Analysis & Quantification MS->Data_Analysis MSMS->Data_Analysis

General analytical workflow for N-isobutyrylglycine.

Conclusion

N-isobutyrylglycine is an endogenously produced metabolite that plays a critical role in the diagnosis of Isobutyryl-CoA dehydrogenase deficiency and potentially other metabolic disorders. Its formation via the glycine conjugation pathway represents a key detoxification mechanism for accumulated isobutyryl-CoA resulting from impaired valine catabolism. The accurate quantification of N-isobutyrylglycine in urine, through methods such as GC-MS and LC-MS/MS, is essential for clinical diagnostics. Further research to establish standardized reference ranges, particularly in blood plasma, will enhance its utility as a biomarker in clinical and research settings. For drug development professionals, understanding the metabolic pathways that lead to the formation of N-isobutyrylglycine can provide insights into potential therapeutic strategies for managing inborn errors of metabolism.

References

N-Isobutyrylglycine and Isobutyryl-CoA Dehydrogenase Deficiency: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pathophysiology, Diagnosis, and Therapeutic Landscape of a Rare Metabolic Disorder

Executive Summary

Isobutyryl-CoA dehydrogenase deficiency (IBDHD) is a rare, autosomal recessive inborn error of metabolism affecting the catabolism of the branched-chain amino acid valine. Caused by mutations in the ACAD8 gene, this deficiency leads to the impaired activity of the mitochondrial enzyme isobutyryl-CoA dehydrogenase. The resultant metabolic block causes the accumulation of isobutyryl-CoA and its derivatives, most notably N-isobutyrylglycine and C4-acylcarnitine, which serve as key diagnostic biomarkers. While frequently identified through newborn screening programs, the clinical presentation of IBDHD is highly variable, with many individuals remaining asymptomatic. However, a subset of patients can develop significant clinical manifestations, including cardiomyopathy, anemia, and developmental delay. This technical guide provides a comprehensive overview of IBDHD, focusing on the core biochemistry, diagnostic methodologies, and current understanding of its clinical implications, tailored for researchers, scientists, and professionals in drug development.

The Biochemical Core: Valine Catabolism and the Role of Isobutyryl-CoA Dehydrogenase

The catabolism of valine, an essential branched-chain amino acid, is a multi-step mitochondrial process crucial for energy production. Isobutyryl-CoA dehydrogenase (IBD) catalyzes the third step of this pathway, the conversion of isobutyryl-CoA to methacrylyl-CoA.[1][2] A deficiency in this enzyme disrupts the normal metabolic flow, leading to the accumulation of isobutyryl-CoA.[3][4] This excess isobutyryl-CoA is then shunted into alternative metabolic pathways, leading to the formation and excretion of N-isobutyrylglycine and the elevated presence of isobutyrylcarnitine (B1203888) (a component of C4-acylcarnitine) in bodily fluids.[5][6]

dot

Valine_Metabolism cluster_alternative Alternative Pathways in IBDHD Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-ketoacid dehydrogenase complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA Dehydrogenase (ACAD8) N_Isobutyrylglycine N-Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-acyltransferase C4_Acylcarnitine C4-Acylcarnitine (Isobutyrylcarnitine) Isobutyryl_CoA->C4_Acylcarnitine Carnitine acyltransferase Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Multiple Steps

Valine Catabolism Pathway and IBDHD

Quantitative Biomarkers in Isobutyryl-CoA Dehydrogenase Deficiency

The diagnosis of IBDHD relies on the quantitative analysis of specific biomarkers in blood and urine. The primary screening marker is elevated C4-acylcarnitine in newborn dried blood spots, while urinary N-isobutyrylglycine is a key confirmatory metabolite.

BiomarkerMatrixPatient PopulationConcentration RangeReference RangeCitation
C4-Acylcarnitine Dried Blood SpotNewborns with IBDHD0.67 - 2.32 µmol/L< 0.42 µmol/L[7][8]
C4-Acylcarnitine PlasmaPatients with IBDHDMedian: 0.54 - 1.07 µM< 0.46 µM[8]
N-Isobutyrylglycine UrinePatients with IBDHDElevated0 - 3 mmol/mol creatinine (B1669602)[8][9]

Diagnostic Workflow and Experimental Protocols

The identification of IBDHD typically begins with newborn screening, followed by a series of confirmatory diagnostic tests.

dot

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) Elevated_C4 Elevated C4-Acylcarnitine NBS->Elevated_C4 Confirmatory Confirmatory Testing Elevated_C4->Confirmatory Urine_OA Urine Organic Acid Analysis (GC/MS) Confirmatory->Urine_OA Plasma_AC Plasma Acylcarnitine Profile (Tandem MS) Confirmatory->Plasma_AC Genetic_Testing ACAD8 Gene Sequencing Urine_OA->Genetic_Testing Elevated N-Isobutyrylglycine Plasma_AC->Genetic_Testing Persistently Elevated C4 Diagnosis Diagnosis of IBDHD Genetic_Testing->Diagnosis

Diagnostic Workflow for IBDHD
Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling

Objective: To quantify acylcarnitines, particularly C4-acylcarnitine, in dried blood spots or plasma.

Methodology:

  • Sample Preparation (Dried Blood Spot):

    • A 3 mm disc is punched from the dried blood spot into a 96-well microplate.

    • An extraction solution containing internal standards (isotopically labeled carnitines) in methanol (B129727) is added to each well.

    • The plate is agitated to facilitate extraction.

    • The supernatant is transferred to a new plate and evaporated to dryness under nitrogen.

    • The residue is reconstituted in a solvent suitable for injection.

  • Derivatization (Butylation):

    • Acylcarnitines are often converted to their butyl esters to improve their mass spectrometric properties.[10]

    • This is achieved by adding butanolic-HCl and incubating at an elevated temperature.[10]

    • The derivatized sample is then dried and reconstituted.

  • MS/MS Analysis:

    • The analysis is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source.[11]

    • The instrument is typically operated in the precursor ion scan mode, monitoring for a common fragment ion of acylcarnitines (m/z 85 for butylated derivatives).[11]

    • Quantification is achieved by comparing the signal intensity of each analyte to its corresponding stable isotope-labeled internal standard.[11]

Gas Chromatography-Mass Spectrometry (GC/MS) for Urinary Organic Acid Analysis

Objective: To detect and quantify N-isobutyrylglycine in urine.

Methodology:

  • Sample Preparation:

    • An aliquot of urine, normalized to creatinine concentration, is used.[12]

    • An internal standard (e.g., a stable isotope-labeled organic acid) is added.

    • The urine is acidified (e.g., with HCl) to a pH below 2.[3]

    • Organic acids are extracted into an organic solvent (e.g., ethyl acetate).[3][13]

    • The organic phase is separated and evaporated to dryness under a stream of nitrogen.[3]

  • Derivatization:

    • The dried residue is derivatized to increase the volatility of the organic acids for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][13]

  • GC/MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • The organic acids are separated on a capillary column based on their boiling points and interactions with the stationary phase.

    • The mass spectrometer is typically operated in electron ionization (EI) mode, and mass spectra are collected in full scan mode.

    • N-isobutyrylglycine is identified by its characteristic retention time and mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[13]

Molecular Genetic Analysis of the ACAD8 Gene

Objective: To identify pathogenic variants in the ACAD8 gene to confirm the diagnosis of IBDHD.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from a peripheral blood sample.

  • Sequencing:

    • Sanger Sequencing: This method can be used to sequence specific exons of the ACAD8 gene, particularly if specific mutations are suspected.

    • Next-Generation Sequencing (NGS): This is a high-throughput method that allows for the sequencing of the entire coding region and exon-intron boundaries of the ACAD8 gene.[14][15]

  • Data Analysis:

    • The obtained sequence data is aligned to the human reference genome to identify any variations.

    • Identified variants are classified as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign based on established guidelines (e.g., from the American College of Medical Genetics and Genomics).[16]

Metabolic Consequences and Potential Cellular Impact

The primary consequence of IBDHD is the accumulation of isobutyryl-CoA and its derivatives. While the direct impact on other signaling pathways is not yet well-defined, the accumulation of acyl-CoA species can have several theoretical downstream effects.

Metabolic_Consequences IBDHD Isobutyryl-CoA Dehydrogenase Deficiency (IBDHD) Accumulation Accumulation of Isobutyryl-CoA IBDHD->Accumulation Sequestration Sequestration of Free Coenzyme A Accumulation->Sequestration Carnitine_Depletion Secondary Carnitine Deficiency Accumulation->Carnitine_Depletion via Isobutyrylcarnitine Formation Protein_Acylation Altered Protein Acylation? Accumulation->Protein_Acylation TCA_Cycle Potential Impact on TCA Cycle Intermediates Sequestration->TCA_Cycle

References

understanding the significance of stable isotope labeling in metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Significance of Stable Isotope Labeling in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, provides a functional readout of the physiological state of a cell or organism. While snapshot metabolomic analyses offer valuable insights, they lack dynamic information about metabolic pathway activities. Stable isotope labeling is a powerful technique that overcomes this limitation by allowing researchers to trace the flow of atoms through metabolic networks.[1][2] By introducing molecules enriched with non-radioactive heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system, the journey of these labeled compounds through biochemical reactions can be tracked.[1][] This guide delves into the core principles, experimental methodologies, and profound significance of stable isotope labeling in metabolomics, with a particular focus on its applications in research and drug development.

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling is the introduction of a labeled substrate into a biological system, which is then metabolized, incorporating the heavy isotopes into downstream metabolites.[1] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the isotopic enrichment in these metabolites.[1] This allows for the elucidation of active metabolic pathways and the quantification of metabolic fluxes.

A key concept in many stable isotope labeling experiments is reaching an isotopic steady state , where the isotopic enrichment of intracellular metabolites remains constant over time.[1][4] The time required to reach this state varies between different metabolic pathways.[1][4] For instance, glycolysis may reach a steady state in minutes, while nucleotide biosynthesis can take much longer.[1]

Significance in Research and Drug Development

Stable isotope labeling has become an indispensable tool in both fundamental research and the pharmaceutical industry, offering deep insights into cellular metabolism and disease states.

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a cornerstone application of stable isotope labeling that quantifies the rates of metabolic reactions within a biological system.[5][6][7] By tracking the incorporation of labeled atoms, MFA provides a dynamic view of cellular metabolism that cannot be achieved with static metabolite measurements alone.[1] This is crucial for understanding how metabolic pathways are rewired in diseases like cancer and in response to therapeutic interventions.[8]

Biomarker Discovery

The identification of robust biomarkers is critical for disease diagnosis, prognosis, and monitoring treatment efficacy. Stable isotope labeling aids in the discovery and validation of metabolic biomarkers by revealing perturbations in metabolic pathways associated with a specific disease state.[9] By tracing the metabolic fate of labeled substrates, researchers can identify novel disease-specific metabolic activities and the metabolites involved.

Advancing Drug Development

Stable isotope labeling plays a pivotal role throughout the drug development pipeline:

  • Mechanism of Action Studies: By observing how a drug candidate alters metabolic fluxes, researchers can gain a deeper understanding of its mechanism of action and identify its molecular targets.[8][10]

  • Pharmacokinetics and Drug Metabolism (ADME): Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing critical information on its bioavailability and disposition.[10][11][12][13]

  • Toxicity Studies: Understanding a drug's impact on cellular metabolism can help in predicting and mitigating potential toxicities.[10][13]

Experimental Workflows and Methodologies

A typical stable isotope labeling experiment follows a well-defined workflow, from the initial experimental design to the final data analysis.

G A Experimental Design (Define question, select tracer, determine duration) B Tracer Introduction (Introduce labeled substrate to the system) A->B C Sample Quenching & Metabolite Extraction (Rapidly halt metabolism and extract metabolites) B->C D Isotopic Labeling Measurement (Analyze isotopic enrichment via MS or NMR) C->D E Data Analysis & Flux Estimation (Correct for natural abundance, determine MIDs, estimate fluxes) D->E

General experimental workflow for stable isotope labeling studies.
Detailed Experimental Protocols

The success of a stable isotope labeling experiment is highly dependent on the meticulous execution of experimental protocols.

Protocol 1: In Vitro Cell Culture Labeling with ¹³C-Glucose

This protocol describes the labeling of adherent mammalian cells with uniformly labeled ¹³C-glucose.

  • Cell Seeding and Growth: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.[1]

  • Media Switch: To initiate labeling, aspirate the standard medium and replace it with a pre-warmed labeling medium. This medium should be identical to the standard medium, except for the substitution of unlabeled glucose with [U-¹³C]-glucose.[1]

  • Incubation: Incubate the cells in the labeling medium for a predetermined duration. This duration will depend on the specific metabolic pathways of interest and whether the goal is to achieve isotopic steady state.[1]

  • Quenching: To rapidly halt metabolic activity, aspirate the labeling medium and wash the cells once with ice-cold saline. Immediately add a cold quenching and extraction solvent, such as an 80:20 methanol:water mixture.[1]

  • Metabolite Extraction: Scrape the cells in the quenching solvent and transfer the cell lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the metabolites.[1]

  • Sample Preparation for Analysis: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.[1]

Protocol 2: In Vivo Labeling in a Mouse Model

This protocol outlines a general procedure for in vivo labeling using an intraperitoneal injection of a labeled substrate.

  • Acclimatization: Acclimate the animals to the experimental conditions to minimize stress-related metabolic changes.

  • Tracer Administration: Administer the stable isotope-labeled tracer, for example, a solution of [U-¹³C]-glucose, via intraperitoneal injection.[14] The dosage and timing will depend on the specific research question.

  • Sample Collection: At predetermined time points after tracer administration, collect blood samples and harvest tissues of interest. Tissues should be rapidly freeze-clamped in liquid nitrogen to quench metabolism.[15]

  • Metabolite Extraction: Homogenize the frozen tissues in a cold extraction solvent (e.g., methanol:chloroform:water) to extract the metabolites.

  • Sample Processing: Centrifuge the homogenate to separate the polar and non-polar phases. Collect the desired phase containing the metabolites of interest.

  • Analysis: Prepare the extracted metabolites for analysis by LC-MS or GC-MS to determine isotopic enrichment.

Data Presentation and Analysis

The data generated from stable isotope labeling experiments requires specialized analysis to extract meaningful biological insights.

Mass Isotopologue Distribution (MID)

A key output of the analysis is the Mass Isotopologue Distribution (MID), which is the fractional abundance of each isotopologue of a metabolite.[1] This information is crucial for calculating metabolic fluxes.

The following table provides a hypothetical example of MID data for key metabolites in the central carbon metabolism of cancer cells grown in the presence of [U-¹³C]-glucose.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Pyruvate10%5%85%
Lactate12%6%82%
Citrate15%10%40%5%25%5%
Malate20%15%35%30%
Aspartate25%20%30%25%

M+n represents the isotopologue with 'n' ¹³C atoms.

Visualizing Metabolic Pathways

Diagrams are essential for visualizing the flow of labeled atoms through metabolic networks. The following diagram illustrates the labeling pattern in central carbon metabolism resulting from the metabolism of [U-¹³C]-glucose.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway Glucose (6 ¹³C) Glucose (6 ¹³C) Pyruvate (3 ¹³C) Pyruvate (3 ¹³C) Glucose (6 ¹³C)->Pyruvate (3 ¹³C) Ribose-5-Phosphate (5 ¹³C) Ribose-5-Phosphate (5 ¹³C) Glucose (6 ¹³C)->Ribose-5-Phosphate (5 ¹³C) Acetyl-CoA (2 ¹³C) Acetyl-CoA (2 ¹³C) Pyruvate (3 ¹³C)->Acetyl-CoA (2 ¹³C) Lactate (3 ¹³C) Lactate (3 ¹³C) Pyruvate (3 ¹³C)->Lactate (3 ¹³C) Citrate (2 ¹³C) Citrate (2 ¹³C) Acetyl-CoA (2 ¹³C)->Citrate (2 ¹³C) α-Ketoglutarate (2 ¹³C) α-Ketoglutarate (2 ¹³C) Citrate (2 ¹³C)->α-Ketoglutarate (2 ¹³C) Succinate (2 ¹³C) Succinate (2 ¹³C) α-Ketoglutarate (2 ¹³C)->Succinate (2 ¹³C) Glutamate (2 ¹³C) Glutamate (2 ¹³C) α-Ketoglutarate (2 ¹³C)->Glutamate (2 ¹³C) Malate (2 ¹³C) Malate (2 ¹³C) Succinate (2 ¹³C)->Malate (2 ¹³C) Oxaloacetate (2 ¹³C) Oxaloacetate (2 ¹³C) Malate (2 ¹³C)->Oxaloacetate (2 ¹³C) Oxaloacetate (2 ¹³C)->Citrate (2 ¹³C) Aspartate (2 ¹³C) Aspartate (2 ¹³C) Oxaloacetate (2 ¹³C)->Aspartate (2 ¹³C)

Tracing ¹³C from glucose through central carbon metabolism.
Logical Relationships in Metabolomics Applications

The application of stable isotope labeling in metabolomics is multifaceted, with each aspect building upon fundamental principles.

G cluster_core Core Technique cluster_applications Applications cluster_outcomes Outcomes A Stable Isotope Labeling B Metabolic Flux Analysis (MFA) A->B C Biomarker Discovery A->C D Drug Development A->D E Pathway Quantification B->E F Disease Signatures C->F G Mechanism of Action D->G H ADME/Tox Profiles D->H

Logical relationships of stable isotope labeling in metabolomics.

Conclusion

Stable isotope labeling is a powerful and versatile technique that provides an unparalleled view into the dynamic nature of metabolism. Its applications in metabolic flux analysis, biomarker discovery, and drug development have already yielded significant advances in our understanding of biology and disease. As analytical technologies and computational tools continue to evolve, the role of stable isotope-assisted metabolomics is set to expand, further cementing its position as an essential tool for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to N-Isobutyrylglycine-13C2,15N for Tracing Amino Acid Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutyrylglycine is a critical biomarker for monitoring the catabolism of the branched-chain amino acid valine. Elevated levels of this N-acylglycine in biological fluids are indicative of inborn errors of metabolism, most notably isobutyryl-CoA dehydrogenase (IBD) deficiency. Accurate and precise quantification of N-Isobutyrylglycine is paramount for the diagnosis and management of this and related metabolic disorders. The use of stable isotope-labeled internal standards, such as N-Isobutyrylglycine-13C2,15N, is the gold standard for achieving reliable quantitative results in mass spectrometry-based analyses. This technical guide provides a comprehensive overview of the role of N-Isobutyrylglycine in valine catabolism, detailed experimental protocols for its quantification, and quantitative data for clinical context.

The Role of N-Isobutyrylglycine in Valine Catabolism

Valine, an essential branched-chain amino acid, is metabolized in the mitochondria. A defect in this pathway can lead to the accumulation of upstream metabolites. One such defect is the deficiency of the enzyme isobutyryl-CoA dehydrogenase, which is responsible for the conversion of isobutyryl-CoA to methacrylyl-CoA. When this enzyme is deficient, isobutyryl-CoA accumulates and is subsequently conjugated with glycine (B1666218) to form N-Isobutyrylglycine, which is then excreted in the urine.[1][2][3] Therefore, urinary N-Isobutyrylglycine serves as a key diagnostic marker for IBD deficiency.[1][4]

Valine Catabolism Pathway

The catabolic pathway of valine involves a series of enzymatic reactions, primarily occurring within the mitochondria. The initial steps are shared with the other branched-chain amino acids, leucine (B10760876) and isoleucine, but the downstream pathway is unique to valine.

Valine_Catabolism Valine Valine alpha_Keto_Isovalerate α-Ketoisovalerate Valine->alpha_Keto_Isovalerate Isobutyryl_CoA Isobutyryl-CoA alpha_Keto_Isovalerate->Isobutyryl_CoA Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA N_Isobutyrylglycine N-Isobutyrylglycine (Excreted in Urine) Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-Acyltransferase beta_Hydroxyisobutyryl_CoA β-Hydroxyisobutyryl-CoA Methacrylyl_CoA->beta_Hydroxyisobutyryl_CoA beta_Hydroxyisobutyrate β-Hydroxyisobutyrate beta_Hydroxyisobutyryl_CoA->beta_Hydroxyisobutyrate Methylmalonate_Semialdehyde Methylmalonate Semialdehyde beta_Hydroxyisobutyrate->Methylmalonate_Semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA Glycine Glycine Glycine->N_Isobutyrylglycine

Caption: Valine Catabolism Pathway

Quantitative Data Presentation

The concentration of N-Isobutyrylglycine in urine is a key diagnostic parameter. The following tables summarize typical quantitative data for urinary N-Isobutyrylglycine in healthy individuals and in patients with isobutyryl-CoA dehydrogenase deficiency.

Table 1: Urinary N-Isobutyrylglycine Levels in a Healthy Pediatric Population

Age GroupN-Isobutyrylglycine (mmol/mol creatinine)
0-6 months< 2.0
7 months - 2 years< 1.5
3 - 17 years< 1.0

Data are representative and may vary between laboratories.

Table 2: Urinary N-Isobutyrylglycine Levels in Patients with Isobutyryl-CoA Dehydrogenase (IBD) Deficiency

Patient StatusN-Isobutyrylglycine (mmol/mol creatinine)Fold Increase (approx.)
Asymptomatic (identified by newborn screening)3.5 - 15.02x - 10x
Symptomatic (during metabolic crisis)> 20.0> 13x

Values are illustrative and can vary based on individual metabolic state and diet.

Experimental Protocols

The accurate quantification of N-Isobutyrylglycine in biological matrices like urine is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations during sample preparation and analysis.

Experimental Workflow for N-Isobutyrylglycine Quantification

The general workflow for the quantification of N-Isobutyrylglycine in urine involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow cluster_prep Sample Preparation start Urine Sample Collection p1 Thaw and Vortex Sample start->p1 prep Sample Preparation lcms LC-MS/MS Analysis data Data Processing lcms->data end Quantitative Result (mmol/mol creatinine) data->end p2 Add Internal Standard (this compound) p1->p2 p3 Dilution p2->p3 p4 Centrifugation p3->p4 p4->lcms

Caption: LC-MS/MS Workflow
Detailed Methodology for Urinary N-Isobutyrylglycine Quantification

1. Materials and Reagents

  • N-Isobutyrylglycine analytical standard

  • This compound (internal standard)

  • LC-MS grade water, methanol, and acetonitrile

  • Formic acid

  • Urine samples

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Standards and Internal Standard Solution

  • Prepare a stock solution of N-Isobutyrylglycine in methanol/water (50:50, v/v).

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Prepare a working solution of the internal standard (this compound) in methanol/water.

3. Sample Preparation

  • Thaw frozen urine samples at room temperature and vortex for 10 seconds.[5]

  • Centrifuge the samples at 4000 x g for 5 minutes to pellet any precipitate.[5]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.[5]

  • Vortex the mixture for 10 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A gradient elution is employed to separate N-Isobutyrylglycine from other urine components.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for N-Isobutyrylglycine and its labeled internal standard are monitored.

      • N-Isobutyrylglycine: Precursor ion (Q1) m/z 146.1 -> Product ion (Q3) m/z 76.1

      • This compound: Precursor ion (Q1) m/z 149.1 -> Product ion (Q3) m/z 78.1

    • Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum sensitivity.

5. Data Analysis and Quantification

  • The peak areas of N-Isobutyrylglycine and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • The concentration of N-Isobutyrylglycine in the urine samples is determined from the calibration curve.

  • The final concentration is normalized to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Logical Relationship for the Use of Stable Isotope Labeled Internal Standard

The use of a stable isotope-labeled internal standard is fundamental to achieving accurate quantification in LC-MS/MS analysis. The internal standard, being chemically identical to the analyte but with a different mass, experiences the same physical and chemical processes during sample preparation and analysis.

Internal_Standard_Logic cluster_process Analytical Process cluster_measurement Measurement Analyte N-Isobutyrylglycine (Analyte) Extraction Extraction Efficiency Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Injection Injection Volume Variability Analyte->Injection IS This compound (Internal Standard) IS->Extraction IS->Matrix IS->Injection Ratio Peak Area Ratio (Analyte / IS) Extraction->Ratio Matrix->Ratio Injection->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Rationale for Internal Standard Use

Conclusion

N-Isobutyrylglycine is a valuable biomarker for the investigation of valine catabolism and the diagnosis of related inborn errors of metabolism. The use of the stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS, provides a robust, sensitive, and specific method for its accurate quantification in biological fluids. This technical guide offers the necessary information for researchers, scientists, and drug development professionals to implement this analytical approach in their studies, contributing to a better understanding and management of metabolic disorders.

References

Methodological & Application

Quantitative Analysis of N-Isobutyrylglycine in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of N-Isobutyrylglycine in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). N-Isobutyrylglycine is a clinically significant biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency.[1][2] Accurate and reliable quantification of this metabolite is crucial for clinical research and diagnostic purposes.

Introduction

N-Isobutyrylglycine is an acylglycine, a conjugate of isobutyric acid and glycine.[2] In healthy individuals, it is present at low levels in urine. However, elevated concentrations are indicative of metabolic disorders related to the catabolism of the amino acid valine.[2] LC-MS/MS has become the preferred method for the quantification of N-Isobutyrylglycine and other acylglycines due to its high sensitivity, specificity, and throughput.[1][3][4][5][6] This method allows for the direct analysis of urine samples with minimal sample preparation.

Principle of the Method

This method utilizes a stable isotope-labeled internal standard to ensure accurate and precise quantification of N-Isobutyrylglycine. Urine samples are diluted and directly injected into an LC-MS/MS system. The chromatographic separation is achieved on a reverse-phase column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of N-Isobutyrylglycine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • N-Isobutyrylglycine analytical standard

  • N-Isobutyrylglycine-d7 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade formic acid

  • Human urine (for matrix-matched calibrators and quality controls)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Isobutyrylglycine and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the N-Isobutyrylglycine stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution in a 50:50 mixture of acetonitrile and water.

Sample Preparation
  • Thaw frozen urine samples to room temperature and vortex for 10 seconds.

  • Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Isobutyrylglycine146.176.015
N-Isobutyrylglycine146.143.120
N-Isobutyrylglycine-d7 (IS)153.183.015

(Note: Collision energies should be optimized for the specific instrument used.)

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of N-Isobutyrylglycine.

ParameterResult
Linearity Range 0.1 - 100 µmol/L
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µmol/L
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Monitored and compensated by the internal standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis urine_sample Urine Sample centrifuge Centrifuge urine_sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Internal Standard supernatant->dilute vortex Vortex dilute->vortex autosampler Transfer to Autosampler Vial vortex->autosampler lc_separation LC Separation autosampler->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Acquire Data calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantitative analysis of N-Isobutyrylglycine.

metabolic_pathway cluster_conjugation Detoxification Pathway Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA Catabolism IBD Isobutyryl-CoA Dehydrogenase (IBD) (Deficient in IBDD) IsobutyrylCoA->IBD NIsobutyrylglycine N-Isobutyrylglycine (Excreted in Urine) IsobutyrylCoA->NIsobutyrylglycine Accumulation in IBDD GNAT Glycine N-Acyltransferase IsobutyrylCoA->GNAT Metabolites Further Metabolism IBD->Metabolites Normal Pathway Glycine Glycine Glycine->GNAT GNAT->NIsobutyrylglycine

Caption: Simplified metabolic pathway of N-Isobutyrylglycine formation.

References

Utilizing N-Isobutyrylglycine-13C2,15N as an Internal Standard for Accurate Quantification of Isobutyrylglycine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

N-isobutyrylglycine is a critical biomarker for the diagnosis and monitoring of Isobutyryl-CoA dehydrogenase (IBD) deficiency, an inborn error of valine metabolism.[1][2][3][4] Accurate and precise quantification of this metabolite in biological fluids such as urine and plasma is essential for clinical research and diagnostic purposes. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based assays, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[5][6] This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-isobutyrylglycine, employing N-Isobutyrylglycine-13C2,15N as an internal standard to ensure the highest level of accuracy and precision.

Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit the same behavior during extraction and ionization.[5][6] This co-elution is a key factor in the ability of the internal standard to compensate for matrix-induced signal suppression or enhancement.[5] The mass difference between the labeled and unlabeled compounds allows for their distinct detection by the mass spectrometer, enabling a highly specific and sensitive ratiometric quantification.

Principle of the Method

This method utilizes a stable isotope dilution technique coupled with LC-MS/MS for the quantitative analysis of N-isobutyrylglycine. A known amount of the internal standard, this compound, is added to the biological sample (urine or plasma) prior to sample preparation. The sample is then processed to remove proteins and other interfering substances. The extract is subsequently analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the endogenous N-isobutyrylglycine to the peak area of the this compound internal standard is used to calculate the concentration of the analyte in the sample by referencing a calibration curve.

Application

This method is intended for researchers, scientists, and drug development professionals involved in:

  • Clinical Research: Studying the pathophysiology of Isobutyryl-CoA dehydrogenase deficiency and other related metabolic disorders.

  • Diagnostic Laboratories: Developing and validating assays for the diagnosis and monitoring of patients with suspected or confirmed IBD deficiency.

  • Pharmaceutical Development: Assessing the impact of therapeutic interventions on valine metabolism.

Data Presentation

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of N-isobutyrylglycine using this compound as an internal standard. The data is representative of typical validation results for similar acylglycine assays.

Validation Parameter Result Reference
Linearity (r²) > 0.99[7]
Lower Limit of Quantification (LLOQ) 0.1 µM[7]
Intra-day Precision (%CV) < 10%[8]
Inter-day Precision (%CV) < 15%[8]
Accuracy (% Recovery) 90.2 - 109.3%[8]

Experimental Protocols

Materials and Reagents
  • N-Isobutyrylglycine (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A suitable C18 reversed-phase analytical column.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-isobutyrylglycine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-isobutyrylglycine by serial dilution of the stock solution with 50% methanol/water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µM) in 50% methanol/water.

Sample Preparation

Urine Samples: [7]

  • Thaw urine samples to room temperature and vortex for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes to pellet any debris.

  • In a clean microcentrifuge tube, mix 50 µL of urine supernatant with 450 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

Plasma Samples: [7]

  • Thaw plasma samples on ice and vortex for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-Isobutyrylglycine: Q1 m/z 146.1 -> Q3 m/z 86.1

    • This compound: Q1 m/z 149.1 -> Q3 m/z 88.1

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for the specific instrument used.

  • Collision Energy: Optimize for each transition to achieve maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.

  • Determine the concentration of N-isobutyrylglycine in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Urine or Plasma) add_is Add this compound Internal Standard start->add_is process Sample Processing (Dilution or Protein Precipitation) add_is->process extract Supernatant/Extract process->extract lcms LC-MS/MS System extract->lcms data_acq Data Acquisition (MRM) lcms->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification calibration->quantification result result quantification->result Final Concentration

Caption: Experimental workflow for the quantitative analysis of N-isobutyrylglycine.

valine_catabolism cluster_ibd_deficiency IBD Deficiency valine Valine alpha_kiv α-Ketoisovalerate valine->alpha_kiv Transamination isobutyryl_coa Isobutyryl-CoA alpha_kiv->isobutyryl_coa Oxidative Decarboxylation methacrylyl_coa Methacrylyl-CoA isobutyryl_coa->methacrylyl_coa isobutyrylglycine N-Isobutyrylglycine (Excreted in Urine) isobutyryl_coa->isobutyrylglycine Glycine N-Acyltransferase ibd_block X note Accumulation of Isobutyryl-CoA isobutyryl_coa->note propionyl_coa Propionyl-CoA methacrylyl_coa->propionyl_coa ... succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca glycine Glycine glycine->isobutyrylglycine ibd Isobutyryl-CoA Dehydrogenase (IBD)

Caption: Simplified metabolic pathway of valine catabolism and N-isobutyrylglycine formation.

References

Application Note: Protocol for N-Isobutyrylglycine Detection in Newborn Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl-CoA Dehydrogenase (IBD) deficiency, also known as Isobutyrylglycinuria, is a rare inherited metabolic disorder affecting the catabolism of the amino acid valine.[1][2] The condition is caused by a deficiency in the isobutyryl-CoA dehydrogenase enzyme, which is encoded by the ACAD8 gene.[3][4] This enzymatic block leads to the accumulation of isobutyryl-CoA and its metabolites. While many individuals identified through newborn screening remain asymptomatic, some may present with symptoms such as hypotonia, cardiomyopathy, and developmental delay.[3][4]

Newborn screening for IBD deficiency primarily relies on the detection of elevated C4-acylcarnitine (isobutyrylcarnitine) in dried blood spots (DBS) using tandem mass spectrometry (MS/MS).[3][4] However, elevated C4-acylcarnitine is not specific and can also indicate short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[5] To improve specificity and reduce false-positive results, a second-tier test measuring N-Isobutyrylglycine, a downstream metabolite that is more specific to IBD deficiency, is employed.

This document provides a detailed protocol for the detection of N-Isobutyrylglycine from dried blood spots as a second-tier test in newborn screening programs.

Biochemical Pathway

In IBD deficiency, the metabolic block in the valine catabolic pathway causes the accumulation of isobutyryl-CoA. The body attempts to detoxify this excess by conjugating it with glycine (B1666218), forming N-Isobutyrylglycine, which is then excreted. This makes N-Isobutyrylglycine a key secondary biomarker for diagnosing IBD deficiency.

cluster_pathway Valine Catabolism Pathway Valine Valine Metabolites Intermediate Metabolites Valine->Metabolites IsobutyrylCoA Isobutyryl-CoA Metabolites->IsobutyrylCoA IBD Isobutyryl-CoA Dehydrogenase (IBD) IsobutyrylCoA->IBD N_Isobutyrylglycine N-Isobutyrylglycine (Elevated Biomarker) IsobutyrylCoA->N_Isobutyrylglycine Conjugation MetaboliteX Methylmalonyl-CoA IBD->MetaboliteX Block IBD Deficiency (ACAD8 gene) IBD->Block Glycine Glycine Glycine->N_Isobutyrylglycine

Caption: Simplified metabolic pathway of Valine catabolism.

Experimental Workflow

The screening protocol follows a two-tiered approach. An initial screen identifies newborns with elevated C4-acylcarnitine. Samples that are positive in the first tier are then subjected to a more specific second-tier analysis for N-Isobutyrylglycine to confirm or exclude the diagnosis of IBD deficiency.

Start Newborn Heel Prick (Dried Blood Spot Sample) Tier1 Tier 1 Analysis: Acylcarnitines by FIA-MS/MS Start->Tier1 Decision1 C4-Acylcarnitine Level Elevated? Tier1->Decision1 Normal Normal Result (Screen Negative) Decision1->Normal No Tier2 Tier 2 Analysis: N-Isobutyrylglycine by LC-MS/MS Decision1->Tier2 Yes Decision2 N-Isobutyrylglycine Elevated? Tier2->Decision2 IBD Presumptive Positive: IBD Deficiency Decision2->IBD Yes SCAD Other Cause (e.g., SCAD Deficiency) Decision2->SCAD No FollowUp Referral for Confirmatory Diagnostic Testing IBD->FollowUp SCAD->FollowUp

Caption: Two-tiered newborn screening workflow for IBD deficiency.

Experimental Protocols

Principle of the Method

This protocol utilizes tandem mass spectrometry to quantify key metabolites from dried blood spots. The first-tier screen uses Flow Injection Analysis (FIA-MS/MS) for rapid, high-throughput analysis of acylcarnitines.[6] The second-tier test employs Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to separate and specifically quantify N-Isobutyrylglycine, providing higher diagnostic accuracy.[7]

Materials and Reagents
  • Dried blood spot (DBS) collection cards (e.g., Whatman™ 903)[8]

  • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

  • Formic Acid

  • Butanol-HCl (for derivatization)

  • Internal Standards (Stable isotope-labeled C4-acylcarnitine and N-Isobutyrylglycine)

  • Calibrators and Quality Control materials

  • 96-well microtiter plates

  • DBS puncher (3.2 mm)

  • Plate shaker and centrifuge

  • Tandem mass spectrometer with ESI source

  • UPLC system

Sample Collection and Preparation
  • Collection: Collect whole blood via a heel prick onto a filter paper card within 24-48 hours of birth.[8] Allow the spots to air-dry completely for at least 4 hours at ambient temperature, away from direct sunlight.

  • Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well plate.

  • Extraction:

    • Add 100-150 µL of extraction solution (typically methanol containing internal standards) to each well.

    • Seal the plate and agitate on a plate shaker for 30-45 minutes.

  • Derivatization (for Acylcarnitines):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute with 50 µL of Butanol-HCl and incubate at 65°C for 20 minutes.

    • Evaporate again to dryness and reconstitute in the mobile phase for MS/MS analysis.

  • Preparation for Acylglycine Analysis:

    • For the second-tier test, the extracted sample is evaporated and reconstituted in the initial mobile phase for LC-MS/MS analysis.[7] Derivatization may also be performed to improve chromatographic performance.

First-Tier: C4-Acylcarnitine Analysis (FIA-MS/MS)
  • Technique: Flow Injection Analysis-Tandem Mass Spectrometry.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Precursor Ion Scan or Neutral Loss Scan specific for acylcarnitines.

  • Quantification: The concentration of C4-acylcarnitine is calculated by comparing its ion intensity to that of a known concentration of a stable isotope-labeled internal standard.

Second-Tier: N-Isobutyrylglycine Analysis (UPLC-MS/MS)
  • Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.[7]

  • Chromatography: A reverse-phase column (e.g., C18) is used to separate N-Isobutyrylglycine from isobaric compounds. A typical mobile phase would consist of water and acetonitrile, both with 0.1% formic acid, run in a gradient.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[9] Specific precursor-to-product ion transitions for N-Isobutyrylglycine and its labeled internal standard are monitored.

  • Quantification: A calibration curve is generated using standards of known concentrations. The concentration of N-Isobutyrylglycine in the sample is determined from this curve.[7]

Data Presentation and Interpretation

Results from the screening must be compared against established reference ranges. These ranges should be determined by each laboratory, as they can be influenced by population and instrumentation.

Table 1: Biomarkers and Interpretation in IBD Deficiency Screening

TierAnalyteMethodTypical Finding in IBD DeficiencyInterpretation
Tier 1 C4-AcylcarnitineFIA-MS/MSElevatedA non-specific marker. An elevated result triggers second-tier testing. Can also be elevated in SCAD deficiency.[4][5]
Tier 2 N-IsobutyrylglycineUPLC-MS/MSMarkedly ElevatedA specific secondary marker. High levels are strongly indicative of IBD deficiency.[5]
Tier 2 Urine Organic AcidsGC-MSElevated IsobutyrylglycineOften used in confirmatory testing alongside plasma acylcarnitine profiles.[4]

Interpretation Guide:

  • Normal C4-Acylcarnitine: The screen is negative for IBD and SCAD deficiency.

  • Elevated C4-Acylcarnitine, Normal N-Isobutyrylglycine: The result is less likely to be IBD deficiency. Further investigation for SCAD deficiency or other causes of C4 elevation should be considered.[5]

  • Elevated C4-Acylcarnitine, Elevated N-Isobutyrylglycine: This pattern is highly suggestive of IBD deficiency. The infant should be referred immediately to a metabolic specialist for confirmatory diagnostic testing and clinical evaluation.[5]

Conclusion

The implementation of a two-tiered testing strategy, using N-Isobutyrylglycine as a second-tier marker, significantly enhances the positive predictive value of newborn screening for Isobutyryl-CoA Dehydrogenase deficiency. This approach effectively differentiates IBD deficiency from other conditions that cause an elevation of C4-acylcarnitine, thereby reducing false-positive rates and preventing unnecessary anxiety and follow-up for unaffected families. This detailed protocol provides a robust framework for laboratories aiming to implement or refine their newborn screening programs for this rare metabolic disorder.

References

Application of N-Isobutyrylglycine-¹³C₂,¹⁵N in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing stable isotope-labeled substrates, often containing ¹³C and ¹⁵N, researchers can trace the path of atoms through metabolic pathways.[1][3][4] This provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations.[5] N-Isobutyrylglycine is an acyl glycine (B1666218), a class of metabolites that are typically minor products of fatty acid metabolism.[6][7] However, elevated levels of certain acyl glycines are associated with inborn errors of metabolism, making them important diagnostic markers.[6][7] Specifically, N-Isobutyrylglycine is a known biomarker for isobutyryl-CoA dehydrogenase deficiency, a disorder affecting the catabolism of the branched-chain amino acid valine.[6][7]

The use of N-Isobutyrylglycine labeled with stable isotopes, such as N-Isobutyrylglycine-¹³C₂,¹⁵N, as a tracer in MFA studies offers a unique opportunity to probe the intricacies of valine metabolism and related pathways. By tracking the incorporation of the ¹³C and ¹⁵N labels into downstream metabolites, researchers can elucidate the flux through specific enzymatic reactions, identify pathway bottlenecks, and discover potential targets for therapeutic intervention. This application note provides a detailed protocol for the use of N-Isobutyrylglycine-¹³C₂,¹⁵N in metabolic flux analysis.

Application: Investigating Valine Catabolism and its Dysregulation

This protocol details the application of N-Isobutyrylglycine-¹³C₂,¹⁵N to quantify the metabolic flux through the valine catabolic pathway. This can be particularly useful for:

  • Disease Modeling: Studying the metabolic consequences of genetic defects in enzymes of the valine catabolic pathway, such as isobutyryl-CoA dehydrogenase deficiency.[6][7]

  • Drug Discovery: Screening for compounds that modulate valine metabolism by measuring changes in metabolic fluxes.

  • Understanding Fundamental Biology: Elucidating the regulation and integration of branched-chain amino acid catabolism with other central metabolic pathways.

Experimental Protocols

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells (e.g., hepatocytes, myoblasts, or a relevant disease model cell line) in 6-well plates at a density of 1 x 10⁶ cells per well. Culture in standard growth medium (e.g., DMEM with 10% FBS) for 24 hours to allow for attachment and recovery.

  • Medium Exchange: After 24 hours, aspirate the standard growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Isotope Labeling Medium: Add 2 mL of experimental medium to each well. The experimental medium should be a custom formulation of DMEM lacking glycine and containing a known concentration of N-Isobutyrylglycine-¹³C₂,¹⁵N (e.g., 100 µM).

  • Incubation: Incubate the cells in the labeling medium for a time course determined by the expected rate of metabolite turnover (e.g., 0, 2, 4, 8, 12, 24 hours). The goal is to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites is no longer changing over time.

II. Metabolite Extraction
  • Quenching: At each time point, rapidly aspirate the labeling medium and quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727).

  • Cell Lysis: Place the plates on dry ice for 10 minutes to ensure complete inactivation of enzymes.

  • Scraping and Collection: Scrape the cells in the cold methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.

  • Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

III. Sample Preparation for LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent, such as 50% acetonitrile (B52724) in water.

  • Internal Standards: Add a mixture of unlabeled analytical standards, including N-Isobutyrylglycine, to a subset of samples to aid in peak identification and quantification. For absolute quantification, stable isotope-labeled internal standards for each analyte of interest should be used.

  • Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 10 minutes at 4°C to remove any remaining particulate matter.

  • Transfer: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Data Presentation

The following table represents hypothetical quantitative data from an MFA experiment investigating the effect of a drug candidate on valine catabolism in a cell model of isobutyryl-CoA dehydrogenase deficiency.

MetaboliteIsotopic LabelControl Flux (nmol/10⁶ cells/hr)Treated Flux (nmol/10⁶ cells/hr)Fold Change
Isobutyryl-CoA¹³C₂15.2 ± 1.825.8 ± 2.51.70
Propionyl-CoA¹³C₂5.6 ± 0.79.1 ± 1.11.63
Methylmalonyl-CoA¹³C₂2.1 ± 0.33.5 ± 0.41.67
Succinyl-CoA¹³C₂1.8 ± 0.23.1 ± 0.31.72
Glycine¹⁵N30.5 ± 3.128.9 ± 2.90.95

Data Analysis

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS). The LC method should be optimized to separate the metabolites of interest. The mass spectrometer will be operated in a mode that allows for the detection and quantification of different mass isotopomers of each metabolite.

  • Mass Isotopomer Distribution (MID) Analysis: The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopomer for all measured metabolites. This is known as the Mass Isotopomer Distribution (MID).

  • Metabolic Flux Calculation: The MIDs are then used in a computational model of the metabolic network to calculate the intracellular metabolic fluxes. Software packages such as INCA, Metran, or OpenMebius can be used for this purpose. These tools use mathematical algorithms to find the set of fluxes that best explain the experimentally measured MIDs.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Preparation & Analysis seeding 1. Cell Seeding medium_exchange 2. Medium Exchange seeding->medium_exchange labeling 3. Isotope Labeling with N-Isobutyrylglycine-¹³C₂,¹⁵N medium_exchange->labeling incubation 4. Incubation labeling->incubation quenching 5. Quenching incubation->quenching lysis 6. Cell Lysis quenching->lysis collection 7. Collection lysis->collection centrifugation1 8. Centrifugation collection->centrifugation1 drying 9. Drying centrifugation1->drying reconstitution 10. Reconstitution drying->reconstitution lcms 11. LC-MS/MS Analysis reconstitution->lcms data_analysis 12. Data Analysis lcms->data_analysis

Caption: Experimental workflow for MFA using N-Isobutyrylglycine-¹³C₂,¹⁵N.

valine_catabolism cluster_pathway Valine Catabolic Pathway Valine Valine alpha_Keto α-Ketoisovalerate Valine->alpha_Keto Isobutyryl_CoA Isobutyryl-CoA (¹³C₂ labeled) alpha_Keto->Isobutyryl_CoA Methylacrylyl_CoA Methylacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA beta_Hydroxy β-Hydroxyisobutyryl-CoA Methylacrylyl_CoA->beta_Hydroxy Methylmalonate Methylmalonate semialdehyde beta_Hydroxy->Methylmalonate Propionyl_CoA Propionyl-CoA (¹³C₂ labeled) Methylmalonate->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA (¹³C₂ labeled) Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA (¹³C₂ labeled) Methylmalonyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA N_Isobutyrylglycine N-Isobutyrylglycine-¹³C₂,¹⁵N (Tracer Input) N_Isobutyrylglycine->Isobutyryl_CoA Tracer Entry Glycine Glycine (¹⁵N labeled) N_Isobutyrylglycine->Glycine Tracer Entry

References

Application Note: High-Throughput Analysis of Acylglycines in Plasma for Clinical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acylglycines, N-acyl conjugates of glycine, are critical biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. Accurate and robust quantification of these metabolites in plasma is essential for disease diagnosis, monitoring, and for metabolic profiling in drug development. This application note provides detailed protocols for the sample preparation of plasma for the analysis of acylglycines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methods, including protein precipitation, derivatization, and solid-phase extraction, are designed to ensure high recovery, sensitivity, and reproducibility for a comprehensive acylglycine profile.

Overview of Sample Preparation Methods

The choice of sample preparation method is critical for accurate acylglycine analysis and depends on the specific requirements of the study, such as desired sensitivity, throughput, and the range of acylglycines to be measured. This document outlines three primary methods:

  • Protein Precipitation: A rapid and straightforward method suitable for high-throughput analysis.

  • Derivatization: A technique to enhance the chromatographic retention and mass spectrometric detection of acylglycines, thereby improving sensitivity. Two common derivatization reagents are discussed: 3-Nitrophenylhydrazine (3-NPH) and Butanolic HCl.

  • Solid-Phase Extraction (SPE): A selective method for sample cleanup and concentration, resulting in cleaner extracts and potentially higher sensitivity.

The following sections provide detailed protocols and quantitative performance data for each method.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described sample preparation methods for acylglycine analysis in plasma.

Table 1: Method Performance Comparison

ParameterProtein Precipitation (Acetonitrile)Derivatization (3-NPH)Derivatization (Butanolic HCl)Solid-Phase Extraction (C18)
Linearity (r²) > 0.99[1]> 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 µM[1]Analyte Dependent0.005 - 25.0 µM[2]0.1 ng/mL[3]
Recovery > 80%[4][5]Not Reported90.2% - 109.3%[6]98.3% - 100.4%[3]
Precision (CV) < 6%[4][5]< 15%< 10% (within- and between-run)[6]< 15% (inter-day), < 20% (intra-day)[3]
Ion Suppression MinimalMinimalMinimal (2-10%)[2]Minimal

Experimental Protocols

General Sample Handling and Storage

Proper sample handling is crucial to prevent the degradation of acylglycines.

  • Collection: Collect whole blood in tubes containing sodium heparin as an anticoagulant.

  • Processing: Centrifuge the blood samples as soon as possible after collection to separate the plasma.

  • Storage: Immediately freeze the separated plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 1: Protein Precipitation with Acetonitrile (B52724)

This method is recommended for its simplicity and high throughput.

Materials:

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

Procedure:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile to the plasma sample.[1] A 3:1 to 5:1 ratio of ACN to plasma is generally recommended for efficient protein removal.[7]

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization

Derivatization can significantly improve the detection of acylglycines.

This method is simple, sensitive, and does not require a quenching step.[8][9][10]

Materials:

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) solution (200 mM in 70% methanol)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) solution (120 mM EDC with 6% pyridine (B92270) in 70% methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Incubator or water bath

Procedure:

  • Follow steps 1-7 of the Protein Precipitation protocol to obtain the supernatant.

  • Dry the supernatant under a gentle stream of nitrogen.

  • To the dried residue, add 80 µL of a standard or reconstituted sample solution.

  • Add 40 µL of the 3-NPH·HCl solution.[8][10]

  • Add 40 µL of the EDC·HCl solution.[8][10]

  • Vortex the mixture and incubate at room temperature (25°C) for 30 minutes.[9]

  • After incubation, the sample is ready for LC-MS/MS analysis.

This method involves butylation of the acylglycines.

Materials:

  • 3 N Butanolic HCl

  • Microcentrifuge tubes

  • Vortex mixer

  • Heating block or incubator (65°C)

  • Nitrogen evaporator

Procedure:

  • Follow steps 1-7 of the Protein Precipitation protocol to obtain the supernatant.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[2]

  • Add 150 µL of 3 N butanolic-HCl to the dried residue for derivatization.[2]

  • Cap the tubes and incubate at 65°C for 15 minutes.

  • After incubation, evaporate the butanolic-HCl under a gentle stream of nitrogen.

  • Reconstitute the dried, derivatized sample in an appropriate solvent (e.g., 100 µL of 10:90 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[2]

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract by removing interfering substances. C18 cartridges are commonly used for this purpose.

Materials:

  • C18 SPE cartridges

  • Methanol (B129727) (MeOH)

  • Water

  • Elution solvent (e.g., acetonitrile or methyl formate)

  • SPE manifold

Procedure:

  • Follow steps 1-7 of the Protein Precipitation protocol to obtain the supernatant.

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities. A wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) can also be performed.

  • Elution: Elute the acylglycines from the cartridge with 1 mL of an appropriate organic solvent (e.g., acetonitrile or methyl formate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

general_workflow cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis Collect Collect Plasma Store Store at -80°C Collect->Store Thaw Thaw Sample Store->Thaw Prepare Prepare Sample (Precipitation/SPE/Derivatization) Thaw->Prepare LCMS LC-MS/MS Analysis Prepare->LCMS Data Data Processing LCMS->Data

Caption: General workflow for acylglycine analysis in plasma.

protein_precipitation_workflow start Start: Plasma Sample add_acn Add Ice-Cold Acetonitrile start->add_acn vortex Vortex Vigorously add_acn->vortex centrifuge Centrifuge at 14,000 x g, 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for plasma samples.

derivatization_workflow start Start: Supernatant from Protein Precipitation dry_down Dry Supernatant (Nitrogen Evaporation) start->dry_down add_reagents Add Derivatization Reagents (e.g., 3-NPH or Butanolic HCl) dry_down->add_reagents incubate Incubate add_reagents->incubate reconstitute Reconstitute (if necessary) incubate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Derivatization workflow for acylglycine analysis.

Conclusion

The selection of an appropriate sample preparation method is paramount for the reliable quantification of acylglycines in plasma. For high-throughput screening, protein precipitation with acetonitrile offers a rapid and robust workflow. When higher sensitivity is required, derivatization with 3-NPH or butanolic HCl can significantly enhance the analytical signal. Solid-phase extraction provides the cleanest extracts and is suitable for targeted, low-level quantification. The protocols and performance data presented in this application note provide a comprehensive guide for researchers and clinicians to select and implement the most suitable method for their specific analytical needs in the study of acylglycine metabolism.

References

Application Notes and Protocols for the Determination of Urinary N-Isobutyrylglycine by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutyrylglycine is an N-acylglycine that serves as a biomarker for certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency. Its quantitative analysis in urine is crucial for the diagnosis and monitoring of these metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of small, volatile, and thermally stable molecules. For non-volatile compounds like N-isobutyrylglycine, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis.

This document provides a detailed protocol for the quantitative analysis of N-isobutyrylglycine in human urine using a stable isotope dilution GC-MS method. The methodology is based on established principles for the analysis of urinary acylglycines.

Experimental Protocols

Materials and Reagents
  • N-Isobutyrylglycine standard

  • Isotopically labeled internal standard (e.g., N-isobutyryl-[2,2-D2]glycine or N-isobutyryl-[13C2,15N]glycine)

  • Urine samples

  • Hydrochloric acid (HCl)

  • Organic solvents (e.g., ethyl acetate (B1210297), diethyl ether)

  • Derivatization agents (e.g., bis(trifluoromethyl)benzyl (BTFMB) bromide, or a two-step derivatization using an esterification agent like 2 M HCl in methanol (B129727) followed by an acylation agent like pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas (high purity)

Sample Preparation and Extraction

A liquid-liquid extraction is a common method for isolating acylglycines from urine.

  • Sample Thawing and Centrifugation : Thaw frozen urine samples at room temperature. Centrifuge at approximately 2000 x g for 10 minutes to remove any particulate matter.

  • Internal Standard Spiking : To a known volume of urine supernatant (e.g., 1 mL), add a precise amount of the isotopically labeled internal standard solution.

  • Acidification : Acidify the urine sample by adding a strong acid, such as HCl, to a pH of approximately 1-2. This step protonates the carboxylic acid group, making the analyte more soluble in organic solvents.

  • Liquid-Liquid Extraction :

    • Add an appropriate volume of an organic solvent (e.g., 3-5 mL of ethyl acetate or diethyl ether).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process on the remaining aqueous layer two more times, pooling the organic extracts.

  • Drying : Dry the pooled organic extract by passing it through a column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the tube and then transferring the solvent.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of high-purity nitrogen gas at a controlled temperature (e.g., 40-50 °C).

Derivatization

Derivatization is a critical step to make N-isobutyrylglycine volatile for GC-MS analysis. One common approach is the formation of a bis(trifluoromethyl)benzyl (BTFMB) ester[1].

  • Reagent Addition : To the dried extract, add the derivatization reagent. For example, add a solution of bis(trifluoromethyl)benzyl bromide in a suitable solvent.

  • Incubation : Seal the reaction vial and incubate at an elevated temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

  • Solvent Evaporation : After the reaction, evaporate the excess derivatization reagent and solvent under a stream of nitrogen gas.

  • Reconstitution : Reconstitute the dried derivatized sample in a small, precise volume of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS injection.

GC-MS Analysis

The following are typical GC-MS parameters that can be optimized for the analysis of derivatized N-isobutyrylglycine.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250-280 °C
Oven Temperature Program Initial: 60-80 °C, hold for 1-2 minRamp: 10-20 °C/min to 280-300 °CHold: 5-10 min
Ionization Mode Negative Chemical Ionization (NCI) or Electron Ionization (EI)
Ion Source Temperature 150-250 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (Hypothetical for BTFMB derivative) m/z of characteristic fragment ions for derivatized N-isobutyrylglycine and its internal standard.

Data Presentation

Quantitative data from a validated method should be summarized in clear, structured tables. The following tables are examples of how such data would be presented.

Table 1: Method Validation Parameters for N-Isobutyrylglycine Quantification
ParameterResult
Linearity Range (µg/mL) [Insert Value]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) (µg/mL) [Insert Value]
Limit of Quantification (LOQ) (µg/mL) [Insert Value]
Table 2: Precision and Accuracy of the Method
Spiked Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Low QC [Insert Value][Insert Value][Insert Value]
Mid QC [Insert Value][Insert Value][Insert Value]
High QC [Insert Value][Insert Value][Insert Value]

Note: The specific values in these tables would be determined during the method validation process.

Visualizations

Experimental Workflow

experimental_workflow urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidify (pH 1-2) add_is->acidify lle Liquid-Liquid Extraction acidify->lle dry_extract Dry Extract lle->dry_extract derivatize Derivatization dry_extract->derivatize gc_ms GC-MS Analysis derivatize->gc_ms data_analysis Data Analysis gc_ms->data_analysis

Caption: Workflow for the GC-MS analysis of urinary N-isobutyrylglycine.

Derivatization Reaction

derivatization_reaction cluster_reaction Reaction analyte N-Isobutyrylglycine (Non-volatile) product Derivatized N-Isobutyrylglycine (Volatile) analyte->product + reagent Derivatization Reagent reagent->product + gc_ms GC-MS Analysis product->gc_ms

Caption: General scheme of the derivatization of N-isobutyrylglycine for GC-MS.

Signaling Pathway Context

metabolic_pathway valine Valine isobutyryl_coa Isobutyryl-CoA valine->isobutyryl_coa ibd Isobutyryl-CoA Dehydrogenase isobutyryl_coa->ibd glycine_conjugation Glycine Conjugation isobutyryl_coa->glycine_conjugation Accumulation in IBD Deficiency downstream Downstream Metabolism ibd->downstream isobutyrylglycine N-Isobutyrylglycine (Excreted in Urine) glycine_conjugation->isobutyrylglycine

References

Application Notes and Protocols: Clinical Utility of Measuring N-isobutyrylglycine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N-isobutyrylglycine is an acylglycine, a conjugate of isobutyric acid and glycine (B1666218). Under normal physiological conditions, it is a minor metabolite. However, its accumulation and subsequent excretion in urine are indicative of a disruption in the valine catabolism pathway. The quantification of N-isobutyrylglycine in biological fluids, primarily urine, has significant clinical utility as a diagnostic biomarker for specific inborn errors of metabolism.

Clinical Significance

The primary clinical application for measuring N-isobutyrylglycine levels is the diagnosis and monitoring of Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) .[1][2][3][4] IBDD is a rare autosomal recessive genetic disorder that affects the metabolism of the branched-chain amino acid valine.[1] The deficiency of the enzyme isobutyryl-CoA dehydrogenase leads to the accumulation of isobutyryl-CoA, which is then conjugated with glycine to form N-isobutyrylglycine for excretion.[5]

While many individuals with IBDD identified through newborn screening are asymptomatic, some may present with symptoms such as poor feeding, failure to thrive, developmental delay, seizures, and anemia.[1][2] Therefore, the measurement of N-isobutyrylglycine is a crucial confirmatory test following an abnormal newborn screen showing elevated C4-acylcarnitine.[6]

Beyond IBDD, elevated levels of N-isobutyrylglycine have also been associated with other metabolic disorders, including ethylmalonic encephalopathy and propionic acidemia, although it is a more prominent and specific marker for IBDD.[1] It has also been identified as a potential biomarker for the consumption of cheese.[1][5]

Applications in Research and Drug Development

The measurement of N-isobutyrylglycine can be a valuable tool in several research and development contexts:

  • Biomarker Discovery and Validation: Studying the levels of N-isobutyrylglycine in different patient cohorts can help in the discovery and validation of new biomarkers for metabolic diseases.

  • Disease Modeling: In cellular or animal models of IBDD, quantifying N-isobutyrylglycine can be used to assess the disease phenotype and the efficacy of potential therapeutic interventions.

  • Pharmacodynamic Biomarker: For therapies targeting the valine catabolism pathway, N-isobutyrylglycine levels can serve as a pharmacodynamic biomarker to measure the biological response to the treatment.

  • Toxicology Studies: Monitoring N-isobutyrylglycine may be relevant in toxicological studies of compounds that could potentially disrupt mitochondrial function or amino acid metabolism.

Data Presentation

The following table summarizes the urinary levels of N-isobutyrylglycine in healthy individuals and patients with Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).

PopulationAnalyteSpecimenConcentration Range (mmol/mol creatinine)Reference(s)
Healthy IndividualsN-isobutyrylglycineUrine0 - 3[1]
IBDD PatientsN-isobutyrylglycineUrineSignificantly elevated[1][7][8]

Note: While specific quantitative ranges for IBDD patients are not consistently reported across the literature, case studies consistently describe the levels as "large amounts," "increased," or "slightly elevated." The degree of elevation can vary among individuals.

Experimental Protocols

Protocol 1: Quantification of N-isobutyrylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of urinary organic acids, including N-isobutyrylglycine.

1. Principle: Urinary organic acids are extracted from the urine matrix, derivatized to increase their volatility, and then separated and quantified by GC-MS.

2. Materials and Reagents:

  • Urine sample

  • Internal Standard (e.g., Heptadecanoic acid)

  • Hydroxylamine hydrochloride

  • Urease

  • Ethyl acetate (B1210297)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Sodium chloride

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • GC-MS system with a capillary column (e.g., DB-5ms)

3. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine at 2000 x g for 10 minutes to remove any particulate matter.

  • To 1 mL of the supernatant, add the internal standard.

  • Add 50 µL of urease solution and incubate at 37°C for 15 minutes to remove urea.

  • Acidify the sample to pH < 2 with HCl.

  • Saturate the aqueous phase with sodium chloride.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction two more times and pool the organic extracts.

  • Dry the pooled extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization:

  • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

5. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 200°C at 5°C/min

    • Ramp to 280°C at 10°C/min, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification.

6. Data Analysis:

  • Identify the N-isobutyrylglycine peak based on its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard.

  • Normalize the concentration to the urinary creatinine (B1669602) level.

Protocol 2: Quantification of N-isobutyrylglycine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol offers a more sensitive and specific method for the quantification of acylglycines.

1. Principle: Acylglycines in urine are separated by UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method often requires minimal sample preparation.

2. Materials and Reagents:

  • Urine sample

  • Internal Standard (e.g., deuterated N-isobutyrylglycine)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water, LC-MS grade

  • UPLC-MS/MS system with a C18 column

3. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine at 10,000 x g for 5 minutes.

  • Dilute 10 µL of the urine supernatant with 990 µL of a solution containing the internal standard in 10% acetonitrile/0.1% formic acid in water.

  • Vortex and transfer to an autosampler vial.

4. UPLC-MS/MS Analysis:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B

  • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for N-isobutyrylglycine and its internal standard. (e.g., for N-isobutyrylglycine: m/z 146.1 -> 76.1)

5. Data Analysis:

  • Integrate the peak areas for the MRM transitions of N-isobutyrylglycine and the internal standard.

  • Calculate the concentration of N-isobutyrylglycine using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

  • Normalize the final concentration to the urinary creatinine level.

Mandatory Visualizations

valine_metabolism cluster_0 IBDD Pathway Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Decarboxylation N_Isobutyrylglycine N_Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine Conjugation IBD_enzyme Isobutyryl-CoA Dehydrogenase (IBD) Isobutyryl_CoA->IBD_enzyme Methacrylyl_CoA Methacrylyl_CoA Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Further Metabolism Urine_Excretion Urine_Excretion N_Isobutyrylglycine->Urine_Excretion Excretion IBD_enzyme->Methacrylyl_CoA ACAD8 gene IBD_enzyme->Methacrylyl_CoA Deficient in IBDD

Caption: Valine metabolism pathway and the impact of IBDD.

diagnostic_workflow Newborn_Screening Newborn Screening: Elevated C4-Acylcarnitine Urine_Acylglycine_Analysis Urine Acylglycine Analysis (UPLC-MS/MS or GC-MS) Newborn_Screening->Urine_Acylglycine_Analysis Elevated_IBG Significantly Elevated N-isobutyrylglycine Urine_Acylglycine_Analysis->Elevated_IBG Result Normal_IBG Normal N-isobutyrylglycine Urine_Acylglycine_Analysis->Normal_IBG Result IBDD_Diagnosis Diagnosis of IBDD Confirmed Elevated_IBG->IBDD_Diagnosis Investigate_Other_Causes Investigate Other Causes of Elevated C4-Acylcarnitine Normal_IBG->Investigate_Other_Causes Genetic_Testing Genetic Testing for ACAD8 Gene Mutations IBDD_Diagnosis->Genetic_Testing Confirmation

Caption: Diagnostic workflow for Isobutyryl-CoA Dehydrogenase Deficiency.

clinical_utility cluster_applications Clinical and Research Applications Measure_IBG Measurement of N-isobutyrylglycine Diagnosis_IBDD Primary Diagnosis of IBDD Measure_IBG->Diagnosis_IBDD Monitoring_IBDD Monitoring of IBDD Patients Measure_IBG->Monitoring_IBDD Differential_Diagnosis Differential Diagnosis of Organic Acidemias Measure_IBG->Differential_Diagnosis Research_Tool Research Tool in Metabolic Studies Measure_IBG->Research_Tool Drug_Development Biomarker in Drug Development Measure_IBG->Drug_Development

Caption: Clinical utility of measuring N-isobutyrylglycine.

References

Application Notes and Protocols for the Quantification of N-isobutyrylglycine using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutyrylglycine is a critical biomarker for the diagnosis and monitoring of Isobutyryl-CoA Dehydrogenase (IBD) deficiency, a rare autosomal recessive inborn error of valine metabolism.[1] This condition results from mutations in the ACAD8 gene, leading to a deficiency of the isobutyryl-CoA dehydrogenase enzyme.[2][3] Consequently, the breakdown of the amino acid valine is impaired, leading to an accumulation of isobutyryl-CoA, which is then conjugated with glycine (B1666218) to form N-isobutyrylglycine and excreted in urine.[1][4] The quantitative analysis of N-isobutyrylglycine in biological matrices such as urine and plasma is therefore essential for the timely diagnosis and management of IBD deficiency.

Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of endogenous metabolites.[5] This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., N-isobutyrylglycine-d7) to the sample.[5] The internal standard co-elutes with the analyte of interest and is detected by the mass spectrometer, allowing for the correction of matrix effects and variations in sample preparation and instrument response.[5] This application note provides a detailed protocol for the quantification of N-isobutyrylglycine in human plasma and urine using a stable isotope dilution LC-MS/MS assay.

Metabolic Pathway of Valine Catabolism and Formation of N-isobutyrylglycine

The catabolism of the branched-chain amino acid valine is a multi-step mitochondrial process. A deficiency in the isobutyryl-CoA dehydrogenase (IBD) enzyme disrupts this pathway, leading to the accumulation of isobutyryl-CoA. This intermediate is then detoxified by conjugation with glycine to form N-isobutyrylglycine.

Valine Catabolism Pathway cluster_deficiency IBD Deficiency Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain alpha-keto acid dehydrogenase Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase (IBD) N_Isobutyrylglycine N_Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-acyltransferase Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA ... Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Add_IS Add N-Isobutyrylglycine-d7 (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

Application of N-Isobutyrylglycine-13C2,15N in the Study of Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders that result in defects in metabolic pathways. The accurate diagnosis and monitoring of these conditions are crucial for effective patient management. N-Isobutyrylglycine (IBG) is a key biomarker for the diagnosis of isobutyryl-CoA dehydrogenase (IBD) deficiency, an autosomal recessive disorder of valine metabolism. The quantitative analysis of IBG in biological fluids, primarily urine, is essential for the diagnosis and therapeutic monitoring of this condition. Stable isotope dilution analysis using a labeled internal standard, such as N-Isobutyrylglycine-13C2,15N, is the gold standard for accurate and precise quantification. This document provides detailed application notes and protocols for the use of this compound in studying IBD deficiency.

The Role of N-Isobutyrylglycine in IBD Deficiency

Isobutyryl-CoA dehydrogenase is a mitochondrial enzyme that catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA in the valine catabolic pathway. A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA, which is subsequently conjugated with glycine (B1666218) to form N-isobutyrylglycine and excreted in the urine.[1] Therefore, elevated levels of N-isobutyrylglycine in urine are a hallmark of IBD deficiency.[2]

Principle of Stable Isotope Dilution Analysis

Stable isotope dilution analysis is a quantitative mass spectrometry technique that provides high accuracy and precision. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample as an internal standard. The labeled internal standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, accurate quantification can be achieved, correcting for any sample loss or matrix effects during the analytical process.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of valine and the experimental workflow for the quantitative analysis of N-Isobutyrylglycine.

valine_metabolism cluster_0 IBD Deficiency Valine Valine a_Ketoisovalerate α-Ketoisovalerate Valine->a_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA a_Ketoisovalerate->Isobutyryl_CoA Decarboxylation Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Dehydrogenation IBD Deficient IBD Enzyme Activity N_Isobutyrylglycine N-Isobutyrylglycine (Excreted in Urine) Isobutyryl_CoA->N_Isobutyrylglycine Conjugation Isobutyryl_CoA->N_Isobutyrylglycine Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Glycine Glycine Glycine->N_Isobutyrylglycine

Caption: Valine metabolism and the formation of N-Isobutyrylglycine in IBD deficiency.

experimental_workflow start Urine Sample Collection add_is Addition of This compound (Internal Standard) start->add_is sample_prep Sample Preparation (e.g., Solid-Phase Extraction) add_is->sample_prep analysis LC-MS/MS or GC-MS Analysis sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing results Results Interpretation data_processing->results

Caption: General experimental workflow for N-Isobutyrylglycine analysis.

Quantitative Data

The following table summarizes the urinary concentrations of N-Isobutyrylglycine in individuals with IBD deficiency compared to healthy controls.

AnalytePatient GroupUrinary Concentration (mg/g Creatinine)Reference
N-Isobutyrylglycine IBD Deficiency> 3.00[3]
Healthy Controls≤ 3.00[3]

Note: The exact concentrations can vary between individuals and with metabolic status.

Experimental Protocols

Synthesis of this compound (Internal Standard)
Urine Sample Preparation

Materials:

  • Urine collection containers

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Internal standard solution (this compound in methanol)

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Collect a random urine specimen in a clean container.

  • Store the urine sample at -20°C or lower until analysis.

  • Thaw the urine sample and centrifuge at 2000 x g for 5 minutes to remove any particulate matter.

  • To 100 µL of the urine supernatant, add a known amount of the this compound internal standard solution.

  • Vortex the sample for 30 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the N-Isobutyrylglycine with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
N-Isobutyrylglycine146.176.115
This compound149.179.115

Note: These are theoretical m/z values and should be optimized on the specific instrument used.

GC-MS Analysis

For GC-MS analysis, the extracted and dried sample needs to be derivatized to increase volatility. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Derivatization Procedure:

  • To the dried sample residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Conditions (Example):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • MS Ionization: Electron Ionization (EI)

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized N-Isobutyrylglycine and its labeled internal standard.

Conclusion

The use of this compound as an internal standard in a stable isotope dilution mass spectrometry assay provides a robust, sensitive, and specific method for the quantitative analysis of N-Isobutyrylglycine in urine. This analytical approach is invaluable for the accurate diagnosis and monitoring of patients with isobutyryl-CoA dehydrogenase deficiency, aiding in the effective management of this inborn error of metabolism. The detailed protocols and data presented in this document serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this field.

References

Application Notes and Protocols for In Vivo Tracing with Labeled N-isobutyrylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutyrylglycine is an N-acylglycine that serves as a urinary metabolite.[1][2] It is formed from the conjugation of isobutyryl-CoA, a catabolic intermediate of the branched-chain amino acid valine, with glycine (B1666218).[3][4] This reaction is catalyzed by glycine N-acyltransferase.[3] Elevated levels of N-isobutyrylglycine in urine can be indicative of certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency.[3][4] The analysis of acylglycines is a valuable tool for diagnosing inherited disorders related to mitochondrial fatty acid beta-oxidation.[4] Understanding the in vivo fate of N-isobutyrylglycine is crucial for elucidating its role in metabolic pathways and for the development of potential diagnostic and therapeutic strategies.

This document provides a detailed experimental design for in vivo tracing of N-isobutyrylglycine using isotopic labeling. The protocols outlined below will guide researchers in tracking the absorption, distribution, metabolism, and excretion (ADME) of this molecule in a preclinical animal model.

Synthesis of Labeled N-isobutyrylglycine

To trace the in vivo fate of N-isobutyrylglycine, a stable isotope-labeled version is required. Common isotopes for metabolic tracing include Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[] The choice of isotope will depend on the specific metabolic questions being addressed. For instance, labeling the isobutyryl moiety with ¹³C can track the fate of the branched-chain acyl group, while labeling the glycine moiety with ¹³C or ¹⁵N can follow the amino acid portion.

Protocol for Synthesis of [¹³C₄]-N-isobutyrylglycine (Conceptual)

This protocol is a conceptual outline. The synthesis should be carried out by a qualified chemist with expertise in isotopic labeling.

  • Starting Material: [¹³C₄]-Isobutyric acid.

  • Activation: Convert [¹³C₄]-Isobutyric acid to its corresponding acyl chloride or another activated form (e.g., using thionyl chloride or oxalyl chloride).

  • Conjugation: React the activated [¹³C₄]-isobutyryl species with glycine in a suitable solvent system with a base to neutralize the generated HCl.

  • Purification: Purify the resulting [¹³C₄]-N-isobutyrylglycine using techniques such as column chromatography and recrystallization.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.[1]

Animal Model Selection and Acclimation

The choice of animal model is critical for the relevance of the study. Rodent models, such as mice or rats, are commonly used for metabolic studies due to their well-characterized physiology and ease of handling. For studies related to metabolic disorders, specific genetic models may be appropriate.[6]

Protocol for Animal Handling

  • Animal Strain: Select a suitable mouse strain (e.g., C57BL/6J) or a rat strain (e.g., Sprague-Dawley).

  • Acclimation: House the animals in a controlled environment (temperature, humidity, and 12-hour light/dark cycle) for at least one week prior to the experiment to allow for acclimation.

  • Diet: Provide standard chow and water ad libitum. For specific metabolic studies, a controlled diet may be necessary.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

In Vivo Administration of Labeled N-isobutyrylglycine

The route and dosage of administration will influence the pharmacokinetic profile of the labeled compound. Intravenous (IV) or intraperitoneal (IP) injection allows for precise dosage and rapid systemic distribution. Oral gavage can be used to study oral bioavailability.

Protocol for Administration

  • Dose Formulation: Dissolve the labeled N-isobutyrylglycine in a sterile, biocompatible vehicle (e.g., saline or PBS). The final concentration should be calculated based on the desired dose and the animal's body weight.

  • Administration:

    • Intravenous (IV) Injection: Administer the solution via the tail vein. This route ensures 100% bioavailability.

    • Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity. This is a simpler alternative to IV injection with rapid absorption.

    • Oral Gavage: Administer the solution directly into the stomach using a gavage needle.

  • Dosage: The optimal dose should be determined in preliminary studies. A starting point could be in the range of 10-50 mg/kg body weight.

Sample Collection

To track the labeled N-isobutyrylglycine and its metabolites, various biological samples should be collected at different time points post-administration.

Protocol for Sample Collection

  • Time Points: Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours) to capture the pharmacokinetic profile.

  • Blood: Collect blood samples via tail vein, saphenous vein, or cardiac puncture (terminal procedure) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

  • Urine and Feces: House animals in metabolic cages to collect urine and feces for excretion analysis.

  • Tissues: At the terminal time point, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain, muscle, adipose tissue). Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Storage: Store all samples at -80°C until analysis.

Sample Preparation and Metabolite Extraction

Proper sample preparation is crucial for accurate quantification of labeled compounds by mass spectrometry.

Protocol for Metabolite Extraction

  • Plasma: Precipitate proteins by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample. Centrifuge to pellet the protein and collect the supernatant.

  • Tissues: Homogenize the frozen tissue samples in a cold solvent mixture (e.g., methanol/water or methanol/acetonitrile/water). Centrifuge to remove cell debris and collect the supernatant.

  • Urine: Dilute urine samples with an appropriate solvent before analysis.

  • Internal Standards: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of N-isobutyrylglycine) to each sample before extraction to correct for variations in extraction efficiency and instrument response.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of N-isobutyrylglycine and its isotopically labeled forms.[7]

Protocol for LC-MS/MS Analysis

  • Chromatography: Use a suitable liquid chromatography column (e.g., a C18 or HILIC column) to separate N-isobutyrylglycine from other metabolites.

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Define specific precursor-to-product ion transitions for both the unlabeled and labeled N-isobutyrylglycine, as well as for any anticipated metabolites.

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of N-isobutyrylglycine and its metabolites in the samples.

  • Isotopologue Analysis: Determine the isotopic enrichment in N-isobutyrylglycine and its downstream metabolites to trace the metabolic fate of the labeled molecule.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Labeled N-isobutyrylglycine

ParameterRoute of AdministrationValueUnits
CmaxIVµg/mL
IPµg/mL
Oralµg/mL
TmaxIPmin
Oralmin
AUC (0-t)IVµgmin/mL
IPµgmin/mL
Oralµg*min/mL
Half-life (t1/2)IVmin
BioavailabilityOral%

Table 2: Tissue Distribution of Labeled N-isobutyrylglycine (at a specific time point)

TissueConcentration (µg/g tissue)
Liver
Kidney
Brain
Muscle
Adipose Tissue

Table 3: Isotopic Enrichment in Downstream Metabolites

MetaboliteTissueIsotopic Enrichment (%)
GlycineLiver
ValineLiver
Succinyl-CoALiver
Isobutyryl-carnitineMuscle

Visualization of Pathways and Workflows

Visualizing the experimental workflow and the metabolic pathways involved can greatly enhance the understanding of the study design and results.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Synthesis Synthesis of Labeled N-isobutyrylglycine Administration In Vivo Administration (IV, IP, or Oral) Synthesis->Administration Animal_Prep Animal Model Selection & Acclimation Animal_Prep->Administration Sample_Collection Sample Collection (Blood, Urine, Tissues) Administration->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis

Caption: Experimental workflow for in vivo tracing with labeled N-isobutyrylglycine.

Metabolic_Pathway cluster_Valine_Catabolism Valine Catabolism cluster_Glycine_Metabolism Glycine Metabolism cluster_NIBG_Metabolism N-isobutyrylglycine Metabolism cluster_Further_Metabolism Further Metabolism Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA NIBG N-isobutyrylglycine Isobutyryl_CoA->NIBG Glycine N-acyltransferase Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Glycine Glycine Glycine->NIBG Hydrolysis Hydrolysis NIBG->Hydrolysis Hydrolysis->Glycine Isobutyric_Acid Isobutyric Acid Hydrolysis->Isobutyric_Acid TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of N-isobutyrylglycine.

Conclusion

This document provides a comprehensive framework for designing and executing an in vivo tracing study with labeled N-isobutyrylglycine. By following these protocols, researchers can gain valuable insights into the metabolic fate of this molecule, which may have implications for understanding and diagnosing metabolic disorders. The use of stable isotope tracing combined with sensitive analytical techniques like LC-MS/MS offers a powerful approach to unravel the complexities of in vivo metabolism.

References

Troubleshooting & Optimization

improving peak resolution for N-isobutyrylglycine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of N-isobutyrylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic challenges encountered when analyzing N-isobutyrylglycine?

A1: N-isobutyrylglycine is a small, polar, and acidic molecule. Due to these properties, common issues in reversed-phase HPLC include poor retention, peak tailing, and co-elution with other polar analytes or isomers like N-butyrylglycine.

Q2: What is the pKa of N-isobutyrylglycine, and why is it important for method development?

A2: The predicted strongest acidic pKa for N-isobutyrylglycine is approximately 4.06.[1] This is a critical parameter as the pH of the mobile phase relative to the pKa will determine the ionization state of the molecule, which in turn significantly affects its retention and peak shape on a reversed-phase column.

Q3: What are the recommended starting conditions for HPLC analysis of N-isobutyrylglycine?

A3: A good starting point for reversed-phase HPLC analysis of N-isobutyrylglycine is a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, with a small amount of an acidic modifier like formic acid (e.g., 0.1%). The gradient can be optimized to ensure adequate retention and separation.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing acidic compounds like N-isobutyrylglycine and can lead to inaccurate quantification and poor resolution.[2][3]

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase pH The mobile phase pH should be at least 1.5-2 pH units below the pKa of N-isobutyrylglycine (pKa ≈ 4.06) to ensure it is in its neutral, less polar form. A mobile phase pH of 2.5-3.0 is recommended. This can be achieved by adding 0.1% formic acid to the mobile phase.[2][3]
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing.[3][4] Using a high-purity, end-capped C18 column can minimize these interactions. Alternatively, a column with a different stationary phase, such as one with a polar-embedded group, can be used.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase.[5] Dilute the sample or reduce the injection volume.
Contamination of Guard or Analytical Column Contaminants can create active sites that cause peak tailing.[5] Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Problem 2: Poor Retention

Due to its polar nature, N-isobutyrylglycine may elute very early in the chromatogram, close to the void volume, on traditional C18 columns.

Possible Causes and Solutions:

CauseRecommended Solution
High Organic Content in Mobile Phase Decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase to increase the retention of polar analytes.
Inadequate Stationary Phase For highly polar compounds, a standard C18 column may not provide sufficient retention. Consider using a more polar reversed-phase column (e.g., a C18 with a polar-embedded group) or switching to an alternative chromatographic mode like Hydrophilic Interaction Chromatography (HILIC).[6][7]
Problem 3: Peak Splitting or Shoulder Peaks

Split or shoulder peaks can indicate a variety of issues, from co-eluting species to problems with the HPLC system.[8]

Possible Causes and Solutions:

CauseRecommended Solution
Co-elution with an Isomer (e.g., N-butyrylglycine) The separation of structural isomers can be challenging. Method optimization is required. This may involve adjusting the mobile phase composition, gradient slope, temperature, or selecting a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column).
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[5] Whenever possible, dissolve the sample in the initial mobile phase.
Column Void or Blockage A void at the head of the column or a partially blocked frit can disrupt the sample band.[3][8] Back-flushing the column may help. If a void is present, the column may need to be replaced.
System Dead Volume Excessive tubing length or improper connections can contribute to peak broadening and splitting. Ensure all connections are secure and use tubing with the appropriate internal diameter.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for N-isobutyrylglycine

This protocol provides a starting point for the analysis of N-isobutyrylglycine.

ParameterCondition
Column High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection Mass Spectrometry (ESI+)
Protocol 2: Troubleshooting Peak Tailing by Adjusting Mobile Phase pH

This experiment demonstrates the effect of mobile phase pH on the peak shape of N-isobutyrylglycine.

ParameterCondition 1 (Suboptimal)Condition 2 (Optimized)
Mobile Phase A Water0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Expected Tailing Factor > 1.5< 1.2

Visualizations

TroubleshootingWorkflow cluster_tailing Peak Tailing cluster_retention Poor Retention cluster_splitting Peak Splitting start Poor Peak Resolution for N-isobutyrylglycine issue Identify the Primary Issue start->issue tailing Peak Tailing Observed issue->tailing Tailing retention Poor Retention Observed issue->retention Retention splitting Peak Splitting Observed issue->splitting Splitting check_ph Is Mobile Phase pH < 3? tailing->check_ph adjust_ph Adjust pH with 0.1% Formic Acid check_ph->adjust_ph No check_column Using High-Purity, End-Capped Column? check_ph->check_column Yes adjust_ph->check_column change_column Consider Polar-Embedded or HILIC Column check_column->change_column No check_load Reduce Injection Volume/Concentration check_column->check_load Yes change_column->check_load check_organic Decrease Organic Solvent Percentage retention->check_organic consider_hilic Consider HILIC or Polar-Embedded Column check_organic->consider_hilic check_isomer Potential Co-elution of Isomer? splitting->check_isomer optimize_sep Optimize Selectivity (Column/Mobile Phase) check_isomer->optimize_sep Yes check_solvent Sample Solvent Matches Initial Mobile Phase? check_isomer->check_solvent No optimize_sep->check_solvent check_solvent->splitting Re-inject change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent No change_solvent->splitting Re-inject

Caption: Troubleshooting workflow for poor peak resolution of N-isobutyrylglycine.

ExperimentalLogic cluster_rp Reversed-Phase Chromatography cluster_hilic HILIC (Alternative) analyte N-isobutyrylglycine (Polar, Acidic, pKa ~4.06) rp_column C18 Column analyte->rp_column hilic_column Polar Stationary Phase (e.g., Amide, Silica) analyte->hilic_column If poor retention on C18 mobile_phase Mobile Phase: Water/Acetonitrile + Acidic Modifier rp_column->mobile_phase ph_control pH Control (pH < 3) (e.g., 0.1% Formic Acid) mobile_phase->ph_control good_peak good_peak ph_control->good_peak Good Peak Shape & Resolution hilic_mp High Organic Mobile Phase (>80% Acetonitrile) hilic_column->hilic_mp hilic_mp->good_peak

References

minimizing ion suppression effects in N-isobutyrylglycine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-isobutyrylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects and ensure accurate quantification in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in N-isobutyrylglycine analysis?

A1: Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity for N-isobutyrylglycine, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3] In complex biological samples like plasma, serum, or urine, endogenous compounds such as salts, lipids, and proteins are common causes of ion suppression.[1][4]

Q2: How can I determine if ion suppression is affecting my N-isobutyrylglycine results?

A2: A common method to assess ion suppression is the post-column infusion experiment.[4] In this technique, a solution of N-isobutyrylglycine is continuously infused into the mass spectrometer while a blank matrix sample is injected into the LC system. A drop in the N-isobutyrylglycine signal at specific retention times indicates the elution of interfering components from the matrix.[4] Another approach is to compare the peak area of N-isobutyrylglycine in a standard solution (neat) with the peak area of a blank matrix sample spiked with the same concentration of the analyte post-extraction.[3][5] A lower signal in the matrix sample suggests ion suppression.[3]

Q3: What are the most common sources of ion suppression in biological samples for N-isobutyrylglycine analysis?

A3: For a small, polar molecule like N-isobutyrylglycine, common sources of ion suppression in biological matrices include:

  • Phospholipids (B1166683): Abundant in plasma and serum, these molecules are notoriously problematic and often elute in the organic portion of the gradient.[4]

  • Salts: Can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.[1]

  • Proteins and Peptides: While larger proteins are often removed during sample preparation, smaller peptides can remain and co-elute with the analyte.[4]

  • Other Endogenous Metabolites: The complex nature of biological fluids means numerous other small molecules can compete with N-isobutyrylglycine for ionization.[1]

Q4: Can the choice of ionization technique affect ion suppression?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][5] This is due to the different ionization mechanisms. ESI relies on the formation of charged droplets and solvent evaporation, which can be easily disrupted by matrix components. APCI, on the other hand, uses a gas-phase ionization process that is often less affected by non-volatile matrix components.[3] If your method development allows, testing both ionization sources can be a valuable step.

Q5: How can a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?

A5: A SIL-IS is the ideal internal standard because it co-elutes with the analyte and experiences similar ion suppression or enhancement effects.[2] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[2][6] However, it's important to note that a SIL-IS does not eliminate ion suppression; it corrects for it. Severe ion suppression can still lead to a loss of sensitivity.[7]

Troubleshooting Guides

Issue 1: Low or Inconsistent N-isobutyrylglycine Signal Intensity

This is a classic symptom of ion suppression. The following steps can help you troubleshoot and mitigate the issue.

Troubleshooting Workflow

cluster_sample_prep Sample Preparation Strategies start Low/Inconsistent Signal sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation sample_prep->chromatography If suppression persists ppt Protein Precipitation (PPT) sample_prep->ppt ms_params Adjust MS Parameters chromatography->ms_params If co-elution is unavoidable sil_is Use Stable Isotope-Labeled IS ms_params->sil_is For ultimate correction resolution Problem Resolved sil_is->resolution lle Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE)

Caption: Troubleshooting workflow for low signal intensity.

Detailed Methodologies & Solutions
  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Improving sample cleanup is often the most effective way to combat ion suppression.[7]

    • Protocol 1: Protein Precipitation (PPT)

      • Methodology: Mix 1 part of the biological sample (e.g., plasma) with 3 parts of a cold organic solvent like acetonitrile (B52724) or methanol (B129727). Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Collect the supernatant for analysis.

      • Pros: Simple, fast, and removes a large portion of proteins.

      • Cons: Less effective at removing phospholipids and salts, which can remain in the supernatant and cause significant ion suppression.[4]

    • Protocol 2: Liquid-Liquid Extraction (LLE)

      • Methodology: For an acidic analyte like N-isobutyrylglycine, acidify the sample with a small amount of acid (e.g., formic acid) to a pH at least two units below its pKa to ensure it is in a neutral form. Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Vortex vigorously to extract the analyte into the organic phase. Centrifuge to separate the layers, then transfer the organic layer and evaporate it to dryness. Reconstitute the residue in the mobile phase.

      • Pros: Can provide a cleaner extract than PPT.[3]

      • Cons: Can be more time-consuming and may have lower recovery for highly polar compounds. Emulsion formation can also be an issue.[4]

    • Protocol 3: Solid-Phase Extraction (SPE)

      • Methodology: Choose an SPE cartridge chemistry appropriate for N-isobutyrylglycine (e.g., a mixed-mode anion exchange or a polymeric reversed-phase).

        • Condition: Pass a solvent like methanol through the cartridge, followed by water or an equilibration buffer.

        • Load: Load the pre-treated sample onto the cartridge.

        • Wash: Wash the cartridge with a weak solvent to remove interfering compounds (e.g., water or a low percentage of organic solvent).

        • Elute: Elute N-isobutyrylglycine with a stronger solvent (e.g., methanol with a small amount of acid or base, depending on the sorbent).

      • Pros: Generally provides the cleanest extracts and can significantly reduce ion suppression.[2][4]

      • Cons: Requires more method development and can be more expensive.

    Data Summary: Comparison of Sample Preparation Techniques

TechniquePhospholipid RemovalSalt RemovalThroughputRelative Cost
Protein Precipitation PoorPoorHighLow
Liquid-Liquid Extraction GoodGoodMediumMedium
Solid-Phase Extraction ExcellentExcellentMedium-HighHigh
  • Improve Chromatographic Separation: If sample preparation is insufficient, adjusting the chromatography to separate N-isobutyrylglycine from the interfering matrix components is the next step.[3]

    • Modify the Gradient: Develop a gradient that retains N-isobutyrylglycine while allowing the highly polar, unretained matrix components (like salts) to elute first. A shallower gradient around the elution time of your analyte can also help separate it from closely eluting interferences.

    • Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity. A polar-embedded C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column could provide better retention and separation for a polar compound like N-isobutyrylglycine away from non-polar interferences like phospholipids.

  • Adjust Mass Spectrometer Parameters: While less effective than sample prep or chromatography, optimizing the ion source can help.

    • Tune Source Parameters: Carefully optimize parameters like capillary voltage, gas flows (nebulizing and drying gas), and desolvation temperature to maximize the signal for N-isobutyrylglycine.[8]

    • Switch Ionization Mode: If operating in positive ion mode, try negative ion mode, or vice versa. The change in polarity might reduce the ionization of the specific interfering compounds in your matrix.[3]

Issue 2: Poor Reproducibility and Accuracy

Even with a detectable signal, ion suppression can lead to poor data quality.

Troubleshooting Logic

start Poor Reproducibility/Accuracy check_is Evaluate Internal Standard start->check_is matrix_match Implement Matrix-Matched Calibrators check_is->matrix_match If IS doesn't track analyte dilution Test Sample Dilution matrix_match->dilution If non-linearity is observed resolution Problem Resolved matrix_match->resolution revalidate Re-evaluate Sample Prep & LC dilution->revalidate If dilution impacts sensitivity revalidate->resolution

Caption: Logic for addressing poor reproducibility.

Detailed Methodologies & Solutions
  • Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQ, this is the most effective way to correct for variable ion suppression between samples.[2] A study on various acylglycines, including isobutyrylglycine, highlighted the use of stable-isotope labeled analytes as internal standards to minimize matrix effects.[9]

  • Implement Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[2] This ensures that the calibrators experience similar ion suppression to the unknown samples, leading to more accurate quantification.[2] A surrogate matrix can also be used for this purpose.[9]

  • Dilute the Sample: A simple and often effective strategy is to dilute the sample with the mobile phase.[10] This reduces the concentration of all matrix components, thereby lessening their suppressive effects. The trade-off is a potential decrease in sensitivity, so this approach is best when the analyte concentration is sufficiently high.

By systematically addressing these potential issues, you can effectively minimize ion suppression and achieve robust, reliable results in your N-isobutyrylglycine analysis.

References

addressing matrix effects in urinary acylglycine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of acylglycines in urine, with a specific focus on identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in urinary acylglycine analysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances present in the sample matrix.[1] In urinary analysis, the matrix is complex, containing high concentrations of endogenous compounds like salts, urea, creatinine, and phospholipids (B1166683).[2][3] These components can interfere with the ionization of the target acylglycines in the mass spectrometer's ion source, a phenomenon known as ion suppression or enhancement.[4] Ion suppression, the more common effect, leads to a decreased analyte signal, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[5][6] Given the variability of urine composition between individuals, matrix effects can dramatically impact the accuracy of LC-MS/MS analytical results.[4]

Q2: How can I determine if my assay is affected by matrix effects?

A2: The most common method to assess matrix effects is the post-extraction spike analysis.[1] This involves comparing the signal response of an analyte spiked into a pre-extracted blank urine matrix with the response of the analyte in a neat solution (e.g., mobile phase). A significant difference between these responses indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[7]

Q3: What role do Stable Isotope-Labeled Internal Standards (SIL-IS) play in mitigating matrix effects?

A3: Using a SIL-IS is considered the gold standard for normalizing analyte signals to counteract matrix effects.[4] A SIL-IS is a form of the analyte where some atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N).[4][8] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects during sample preparation, chromatography, and ionization.[4] By calculating the ratio of the analyte's signal to the SIL-IS's signal, the variations caused by matrix effects can be effectively canceled out, leading to more accurate and precise quantification.[9][10]

Q4: Can phospholipids from urine interfere with my analysis?

A4: Yes, phospholipids are a major cause of matrix effects, particularly ion suppression, in bioanalytical LC-MS/MS analysis.[3][11] Although present in lower concentrations in urine compared to plasma, they can still accumulate on the HPLC column and co-elute with analytes, interfering with ionization.[12][13] This can lead to reduced sensitivity, shortened column life, and increased maintenance of the mass spectrometer source.[11][12]

Troubleshooting Guide

Issue: I am observing low signal intensity and poor reproducibility for my target acylglycines.

This issue is often a primary indicator of ion suppression due to matrix effects. Here are the recommended steps to troubleshoot and resolve the problem.

Step 1: Assess the Extent of the Matrix Effect. Before making changes to your protocol, quantify the matrix effect to confirm it is the source of the problem. Use the post-extraction spike protocol detailed below.

Step 2: Implement a Mitigation Strategy. Based on your resources and the severity of the matrix effect, choose one or more of the following strategies.

  • Strategy 1: Sample Dilution. Diluting urine samples with the mobile phase or a suitable buffer is a simple and effective first step to reduce the concentration of interfering matrix components.[14][15] While this can improve signal by reducing suppression, excessive dilution may lower the analyte concentration below the limit of quantification (LOQ).[15] It is crucial to find an optimal dilution factor.

  • Strategy 2: Optimize Sample Preparation. If dilution is insufficient, a more thorough sample cleanup is necessary. The goal is to selectively remove interfering compounds while retaining the target acylglycines.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples like urine.[16][17] It can remove salts and other polar interferences, significantly reducing matrix effects.[18] Mixed-mode SPE sorbents are often effective for extracting acylglycines.[4]

    • Phospholipid Removal (PLR): If phospholipids are suspected to be a major issue, specific PLR plates or cartridges can be used. These products selectively capture phospholipids while allowing the analytes of interest to pass through, resulting in a much cleaner sample.[12][13]

  • Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most robust method for correcting matrix effects. A SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte. By using the response ratio for quantification, the variability is normalized.[4][16]

Data and Comparisons

Table 1: Comparison of Common Sample Preparation Techniques for Urine

TechniquePrincipleProsCons
Dilute-and-Shoot Sample is simply diluted with a solvent (e.g., mobile phase) and injected.[4]Fast, simple, and inexpensive.[19]Minimal cleanup; high potential for matrix effects and instrument contamination.[4][13]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases to separate them from matrix components.[20]Can provide a very clean extract.Can be labor-intensive, time-consuming, and requires large volumes of organic solvents.[21]
Solid-Phase Extraction (SPE) Analytes are isolated from the matrix by passing the sample through a solid sorbent that retains the analytes, which are then eluted with a different solvent.[17]Excellent cleanup, reduces matrix effects, allows for sample concentration.[19]Requires method development; can be more time-consuming and costly than dilution.[19]
Phospholipid Removal (PLR) Employs specific sorbents that selectively bind and remove phospholipids from the sample matrix.[12]Effectively removes a major source of ion suppression; simple protocol similar to protein precipitation.[13][21]Adds cost; may not remove other interfering substances like salts or urea.

Table 2: Effect of Sample Dilution on Analyte Recovery in Urine

Dilution FactorAnalytePercent Recovery (%)[14][15]
Neat (Undiluted)Protein Analyte AVariable (Often < 50%)
1:2Protein Analyte AImproved, but variable
1:5Protein Analyte AMore consistent and higher recovery
1:10Protein Analyte AOften optimal, near 100% recovery
1:20Protein Analyte AHigh recovery, but risk of falling below LOQ

Note: This table presents generalized data for protein analytes in urine, which demonstrates the principle that dilution can effectively overcome matrix effects. The optimal dilution for acylglycines should be determined empirically.[14][15]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol uses the post-extraction addition method to calculate the matrix factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the acylglycine standards into the initial mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank urine samples (from at least 6 different sources) through your entire sample preparation procedure. Spike the acylglycine standards into the final, processed extract.

    • Set C (Pre-Extraction Spike): Spike the acylglycine standards into the blank urine samples before the sample preparation procedure.

  • Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Interpretation:

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

    • The RE value assesses the efficiency of your extraction process.

Protocol 2: General Solid-Phase Extraction (SPE) for Acylglycines

This is a general protocol using a mixed-mode anion exchange SPE cartridge. Optimization will be required.

  • Sample Pre-treatment: Centrifuge urine sample to remove particulates. Dilute the supernatant 1:1 with an appropriate buffer to adjust pH (e.g., pH 4-6).[22]

  • Column Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.

  • Elution: Elute the acylglycines with 1 mL of an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[22]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visual Guides

Workflow cluster_PreAnalytical Pre-Analytical cluster_Analytical Analytical cluster_PostAnalytical Post-Analytical Urine Urine Sample Collection PreTreat Sample Pre-treatment (Centrifugation, pH Adjustment) Urine->PreTreat Spike Spike with SIL-IS PreTreat->Spike SPE Sample Cleanup (e.g., Solid-Phase Extraction) Spike->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Report Final Report Quant->Report Troubleshooting Start Poor Signal or High Variability? Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess IsSuppression Significant Ion Suppression? Assess->IsSuppression Dilute Optimize Sample Dilution IsSuppression->Dilute Yes OtherIssue Investigate Other Issues (Instrument, Standard Stability) IsSuppression->OtherIssue No IsDilutionOK Dilution Sufficient? Dilute->IsDilutionOK Cleanup Improve Sample Cleanup (SPE, PLR) IsDilutionOK->Cleanup No End Method Optimized IsDilutionOK->End Yes IsCleanupOK Cleanup Sufficient? Cleanup->IsCleanupOK UseSIL Implement SIL-IS IsCleanupOK->UseSIL No IsCleanupOK->End Yes UseSIL->End

References

optimization of derivatization for GC-MS analysis of N-isobutyrylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimization of derivatization for the gas chromatography-mass spectrometry (GC-MS) analysis of N-isobutyrylglycine.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of N-isobutyrylglycine?

A1: N-isobutyrylglycine, like other amino acids and organic acids, is a polar and non-volatile compound.[1] Direct injection into a GC system results in poor chromatographic performance, such as peak tailing, and potential thermal decomposition in the hot injector.[1][2] Derivatization is a chemical modification process that converts the polar carboxyl (-COOH) and N-acylamino groups into less polar and more volatile derivatives, making them suitable for GC analysis.[2][3] This process improves volatility, thermal stability, and chromatographic behavior.[2][3]

Q2: What are the most common derivatization methods for N-isobutyrylglycine?

A2: The most common approaches for derivatizing N-acyl glycines and similar compounds for GC-MS analysis are silylation and two-step esterification/acylation.[1][4]

  • Silylation: This method is widely used and replaces the active hydrogen on the carboxylic acid group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][5]

  • Two-Step Esterification and Acylation: This process first converts the carboxyl group into an ester, followed by the acylation of the amino group.[1][4]

  • Alkyl Chloroformates: Reagents like methyl chloroformate (MCF) offer a rapid, one-step derivatization for compounds with carboxylic and amino groups.[6]

Q3: How do I choose the right derivatization reagent?

A3: The choice of reagent depends on several factors:

  • Analyte Stability: MTBSTFA forms TBDMS derivatives that are significantly more stable and less sensitive to moisture than the TMS derivatives formed by reagents like BSTFA or MSTFA.[2]

  • Detector Type: For high-sensitivity detection with an electron capture detector (ECD), fluorinated acylating reagents are often preferred.[7] For mass spectrometry, the fragmentation pattern of the resulting derivative is a key consideration for identification and quantification.[2]

  • Reaction By-products: Ideal reagents, such as MSTFA, produce by-products that are volatile and do not interfere with the chromatogram.[1]

Q4: Can these derivatization methods be used for other N-acyl glycines?

A4: Yes, the derivatization strategies discussed, particularly silylation and alkylation, are generally applicable to the broader class of N-acyl glycines and other organic acids found in metabolomics studies.[5][8] However, reaction conditions may need to be optimized for each specific analyte.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Analyte Peak 1. Incomplete Derivatization: Reagents may be degraded (especially due to moisture), or reaction time/temperature may be insufficient.[1][2] 2. Analyte Adsorption: Active sites in the GC inlet liner or the front of the column can adsorb the analyte.[10] 3. System Leak: A leak in the GC system can lead to a general loss of response.[1] 4. Solvent Evaporation: If using an autosampler, solvent may have evaporated from the vial, concentrating the sample and causing inconsistent injections.[10]1. Use fresh, high-quality derivatization reagents stored in a desiccator.[11] Optimize reaction time and temperature; heating is often required.[11][12] Ensure the sample is completely dry before adding reagents, as moisture interferes with silylation.[2][11] 2. Use a deactivated injector liner. If the problem persists, clip 0.5-1 meter from the front of the GC column.[10] 3. Perform a leak check on the system, paying close attention to the septum, ferrules, and column connections.[1] 4. Use fresh standards and samples for each sequence and ensure vials are properly capped.[10]
Multiple Derivative Peaks for N-Isobutyrylglycine 1. Incomplete Reaction: The presence of both the derivatized and underivatized analyte. 2. Side Reactions: The derivatizing reagent may react with other functional groups or impurities. 3. Formation of Different Silyl Esters: If multiple active hydrogens are present, partial derivatization can occur.[1]1. Increase the molar excess of the derivatization reagent (a 2:1 ratio of silylating agent to active hydrogens is a good starting point).[11] Increase the reaction time and/or temperature to drive the reaction to completion.[11] 2. Ensure the sample is clean before derivatization. 3. Adjust the derivatization conditions (reagent-to-analyte ratio, temperature, catalyst) to favor the formation of a single, stable derivative.[1]
Poor Reproducibility (Variable Peak Areas) 1. Inconsistent Derivatization: Inconsistent volumes of reagents or sample, or variations in reaction time/temperature.[1] 2. Derivative Instability: TMS derivatives can be sensitive to moisture and may degrade over time.[2] 3. Autosampler Injection Issues: Problems with the autosampler syringe can lead to variable injection volumes.[10]1. Use a precise method for adding reagents (e.g., calibrated micropipettes). Ensure all samples are treated identically. The use of an internal standard is highly recommended to correct for variability. 2. Analyze samples as soon as possible after derivatization. If storage is necessary, keep them tightly capped at low temperatures (e.g., 4°C).[9] Consider using MTBSTFA to create more stable TBDMS derivatives.[2] 3. Perform a manual injection to rule out autosampler issues. Clean or replace the syringe if necessary.[10]
Peak Tailing 1. Active Sites: Active sites in the injector, column, or detector can interact with the analyte.[10] 2. Incompatible Solvent: The sample solvent polarity should be compatible with the GC column stationary phase.[13] 3. Column Overload: Injecting too much sample can cause peak fronting or tailing.1. Replace the injector liner and septum.[10] Condition the column according to the manufacturer's instructions. 2. Ensure the sample is reconstituted in a solvent appropriate for the column phase. 3. Dilute the sample or reduce the injection volume.
Extraneous Peaks in Chromatogram 1. Reagent Artifacts: Excess derivatization reagent or by-products can appear as peaks.[12] 2. Contamination: Contamination from the septum ("septum bleed"), liner, or solvent can introduce extra peaks.[10]1. Check the chromatogram of a reagent blank. If large reagent peaks interfere, it may be necessary to remove the excess reagent under a stream of nitrogen before analysis (use caution not to evaporate the derivative). 2. Replace the septum and liner regularly.[10] Use high-purity solvents.

Data Presentation: Comparison of Derivatization Conditions

The optimal conditions for derivatization can vary based on the sample matrix and the specific metabolites of interest. The following table summarizes typical conditions for silylation, a common method for organic and amino acids.

ParameterMethod 1: BSTFA + TMCSMethod 2: MSTFAMethod 3: MTBSTFA
Reagent(s) N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Derivative Formed Trimethylsilyl (TMS)Trimethylsilyl (TMS)tert-butyldimethylsilyl (TBDMS)
Typical Temperature 60 - 80°C[12]70 - 90°C60 - 100°C
Typical Time 30 - 60 minutes[12]30 - 120 minutes[9][14]60 - 120 minutes
Key Advantage TMCS acts as a catalyst, improving efficiency for hindered groups.[11]Produces highly volatile by-products that elute early in the chromatogram.[1]Forms derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives.[2]
Key Disadvantage TMS derivatives are sensitive to moisture.[2]TMS derivatives are sensitive to moisture.[2]Longer reaction times may be required; reagent is more expensive.

Experimental Protocols

Protocol 1: Silylation using MSTFA

This protocol provides a general guideline for the derivatization of N-isobutyrylglycine using MSTFA.

Materials:

  • Sample containing N-isobutyrylglycine

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Pyridine or Acetonitrile (reaction solvent)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Transfer a known quantity of the sample (e.g., 10-100 µL of biofluid extract) into a reaction vial.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water, as it will react with the silylating reagent.[2][11]

  • Reagent Addition: Add 50 µL of solvent (e.g., pyridine) to reconstitute the dried residue. Add 100 µL of MSTFA to the vial.[14]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 80°C for 60 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: Transfer the derivatized sample to a GC autosampler vial for immediate GC-MS analysis. The resulting derivative is N-isobutyrylglycine, trimethylsilyl ester.[15][16]

Protocol 2: Two-Step Esterification and Acylation

This protocol is adapted for compounds with both carboxyl and amino functionalities.

Materials:

  • Sample containing N-isobutyrylglycine

  • Methanolic HCl (e.g., 3 M) or another esterification agent

  • Pentafluoropropionic anhydride (B1165640) (PFPA) or other acylating agent

  • Ethyl acetate (B1210297) or other suitable solvent

  • Reaction vials, heating block, nitrogen supply

Procedure:

  • Drying: Dry the sample completely in a reaction vial as described in Protocol 1.[1]

  • Esterification: Add 100 µL of methanolic HCl. Cap the vial and heat at 70°C for 30 minutes to convert the carboxylic acid to its methyl ester.

  • Solvent Removal: Cool the vial and evaporate the methanolic HCl under a stream of nitrogen.

  • Acylation: To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA.[1] Cap the vial and heat at 60°C for 30 minutes to acylate the N-acylamino group.

  • Final Evaporation: Cool the vial and gently evaporate the excess reagent and solvent under nitrogen.[1]

  • Reconstitution and Analysis: Reconstitute the final derivative in a suitable solvent (e.g., toluene (B28343) or ethyl acetate) and transfer to a GC vial for analysis.[1]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Extraction Analyte Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv Add Reagent(s) (e.g., MSTFA) Drying->Deriv Reaction Heat to React (e.g., 80°C) Deriv->Reaction GC_Inject GC Injection Reaction->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

// Nodes Start [label="Problem with GC-MS Peak?", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; NoPeak [label="No / Low Peak Intensity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BadShape [label="Poor Peak Shape (Tailing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MultiPeak [label="Multiple Derivative Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorRepro [label="Poor Reproducibility", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions Sol_Reagent [label="Check Reagent Quality\n& Reaction Conditions", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Liner [label="Check/Replace Inlet Liner\n& Clip Column", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Conditions [label="Optimize Reagent Ratio\n& Reaction Time/Temp", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Moisture [label="Ensure Sample is Dry\n& Reagents are Anhydrous", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_IS [label="Use Internal Standard\n& Automate Pipetting", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> NoPeak [label="Intensity"]; Start -> BadShape [label="Shape"]; Start -> MultiPeak [label="Purity"]; Start -> PoorRepro [label="Consistency"];

NoPeak -> Sol_Reagent [color="#4285F4"]; NoPeak -> Sol_Moisture [color="#4285F4"]; NoPeak -> Sol_Liner [color="#4285F4"];

BadShape -> Sol_Liner [color="#34A853"];

MultiPeak -> Sol_Conditions [color="#EA4335"];

PoorRepro -> Sol_IS [color="#FBBC05"]; PoorRepro -> Sol_Moisture [color="#FBBC05"]; } dot Caption: Troubleshooting decision tree for common derivatization issues.

References

Technical Support Center: N-Isobutyrylglycine-13C2,15N Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of the N-Isobutyrylglycine-13C2,15N internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Isobutyrylglycine and why is its isotopically labeled form used as an internal standard?

N-Isobutyrylglycine is an acylglycine, a metabolite formed from the conjugation of isobutyryl-CoA and glycine. It serves as a crucial biomarker for diagnosing certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency.[1][2][3] The stable isotope-labeled form, this compound, is used as an internal standard in quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Its chemical and physical properties are nearly identical to the endogenous analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis. This helps to correct for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.

Q2: In which biological matrices is N-Isobutyrylglycine typically analyzed?

N-Isobutyrylglycine is most commonly quantified in urine and plasma to diagnose and monitor metabolic disorders.[2][5][6][7] The choice of matrix often depends on the specific clinical context and the suspected metabolic disorder.

Q3: What are the common causes of poor recovery for this compound?

Poor recovery of the this compound standard can stem from several factors, including:

  • Suboptimal Sample Preparation: Inefficient extraction from the biological matrix due to incorrect solvent choice, pH, or solid-phase extraction (SPE) conditions.

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the internal standard in the mass spectrometer, leading to inaccurate measurements.[1][8][9]

  • Analyte Instability: Degradation of the standard during sample storage or processing.

  • Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source, incorrect instrument parameters, or poor chromatographic separation.[10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to poor recovery of the this compound internal standard.

Problem 1: Low or Inconsistent Recovery After Sample Preparation

Possible Cause: Inefficient extraction of the internal standard from the biological matrix.

Troubleshooting Steps:

  • Verify Sample pH: The recovery of acidic compounds like N-Isobutyrylglycine can be pH-dependent. Ensure the sample pH is optimized for extraction. Acidification of urine or plasma prior to extraction can improve the recovery of many organic acids.

  • Optimize Extraction Solvent (for Liquid-Liquid Extraction): If using LLE, ensure the solvent is appropriate for N-Isobutyrylglycine. A polar organic solvent is generally suitable.

  • Optimize Solid-Phase Extraction (SPE) Protocol: SPE is a common method for cleaning up and concentrating acylglycines from urine.[4][11][12] If recovery is low, consider the following:

    • Sorbent Choice: Anion exchange SPE cartridges are effective for extracting acidic compounds like acylglycines.[11][13]

    • Conditioning, Washing, and Elution Steps: Ensure the volumes and compositions of the conditioning, wash, and elution solvents are appropriate. Incomplete elution is a common cause of low recovery.

    • Sample Loading: Avoid overloading the SPE cartridge, which can lead to breakthrough of the analyte.

Problem 2: Signal Suppression or Enhancement (Matrix Effects)

Possible Cause: Co-eluting matrix components are interfering with the ionization of the internal standard.

Troubleshooting Steps:

  • Evaluate Matrix Effects: A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.[5][8] Alternatively, comparing the response of the internal standard in a neat solution versus a matrix extract can quantify the extent of the matrix effect.

  • Improve Sample Cleanup:

    • For Plasma/Serum: If using protein precipitation, ensure the ratio of precipitation solvent (e.g., acetonitrile (B52724), methanol) to sample is optimal for protein removal.[14][15][16][17] Typically, a 3:1 or 4:1 ratio of solvent to plasma is used.

    • For Urine: Employing a robust SPE method is crucial for removing interfering salts and other matrix components.[13][18][19]

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjust the mobile phase gradient to better separate the this compound peak from interfering matrix components.

    • Column Chemistry: Consider using a different LC column with alternative selectivity.

  • Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components and mitigate ion suppression.[8]

Problem 3: Poor Peak Shape or Shifting Retention Time

Possible Cause: Issues with the analytical column or mobile phase.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation: Remake the mobile phases to rule out any issues with their composition or pH.

  • Column Contamination: If the peak shape is poor (e.g., tailing or fronting), the column may be contaminated. Wash the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the initial mobile phase can lead to peak distortion. If possible, the sample should be reconstituted in the initial mobile phase.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urinary Acylglycines

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at approximately 2000 x g for 5 minutes to pellet any precipitates.

    • Take a 1 mL aliquot of the supernatant.

    • Add the this compound internal standard solution.

    • Acidify the sample with formic acid to a pH of approximately 3.

  • SPE Cartridge Conditioning:

    • Use a strong anion exchange (SAX) SPE cartridge.

    • Condition the cartridge with 1-2 mL of methanol (B129727), followed by 1-2 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the prepared urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 mL of water to remove neutral and basic impurities.

    • Wash the cartridge with 1-2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove weakly retained impurities.

  • Elution:

    • Elute the acylglycines with 1-2 mL of a solvent mixture containing a strong acid, such as 5% formic acid in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: Protein Precipitation for Plasma Acylglycines
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the sample to ensure homogeneity.

  • Precipitation:

    • To a 100 µL aliquot of plasma, add the this compound internal standard.

    • Add 300-400 µL of ice-cold acetonitrile or methanol.[14][15]

    • Vortex vigorously for 30-60 seconds.

  • Centrifugation:

    • Incubate the mixture at -20°C for 20-30 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.[16]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.

  • Dry-down and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Quantitative Data Summary

ParameterUrine AnalysisPlasma AnalysisReference
Sample Preparation Solid-Phase Extraction (Anion Exchange)Protein Precipitation (Acetonitrile/Methanol)[11][14][15]
Expected Recovery 90.2% - 109.3% for various acylglycinesGenerally >85%[4]
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol0.1% Formic Acid in Acetonitrile/Methanol
Ionization Mode Negative Electrospray Ionization (ESI-)Negative Electrospray Ionization (ESI-)
MRM Transition Specific to instrument and standardSpecific to instrument and standard

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_End Resolution Start Poor Recovery of This compound Check_SPE Optimize SPE Protocol (Urine) Start->Check_SPE Initial Checks Check_PP Optimize Protein Precipitation (Plasma) Start->Check_PP Initial Checks Check_pH Verify Sample pH Start->Check_pH Initial Checks Improve_Cleanup Enhance Sample Cleanup Check_SPE->Improve_Cleanup Check_PP->Improve_Cleanup Check_pH->Check_SPE Check_pH->Check_PP Optimize_Chroma Optimize Chromatography Improve_Cleanup->Optimize_Chroma Dilute_Sample Dilute Sample Optimize_Chroma->Dilute_Sample Check_Column Inspect/Clean/Replace Column Dilute_Sample->Check_Column Check_MP Remake Mobile Phases Check_Column->Check_MP End Recovery Improved Check_MP->End

Caption: A troubleshooting workflow for poor internal standard recovery.

SamplePrepWorkflow cluster_Urine Urine Sample Workflow cluster_Plasma Plasma Sample Workflow Urine_Sample Urine Sample Add_IS_Urine Add Internal Standard Urine_Sample->Add_IS_Urine Acidify Acidify Add_IS_Urine->Acidify SPE Solid-Phase Extraction Acidify->SPE Dry_Recon_Urine Dry & Reconstitute SPE->Dry_Recon_Urine Analysis_Urine LC-MS/MS Analysis Dry_Recon_Urine->Analysis_Urine Plasma_Sample Plasma Sample Add_IS_Plasma Add Internal Standard Plasma_Sample->Add_IS_Plasma Protein_Precipitation Protein Precipitation Add_IS_Plasma->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Recon_Plasma Dry & Reconstitute Supernatant->Dry_Recon_Plasma Analysis_Plasma LC-MS/MS Analysis Dry_Recon_Plasma->Analysis_Plasma

Caption: Sample preparation workflows for urine and plasma analysis.

References

Technical Support Center: Enhancing Low-Level Detection of N-Isobutyrylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the low-level detection of N-isobutyrylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the sensitive quantification of this important metabolite.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of N-isobutyrylglycine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Troubleshooting

Question: I am observing significant peak tailing for my N-isobutyrylglycine peak. What are the potential causes and solutions?

Answer: Peak tailing for a polar compound like N-isobutyrylglycine in reversed-phase LC-MS/MS is a common issue. Here are the primary causes and recommended solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of N-isobutyrylglycine, causing tailing.[1][2]

    • Solution:

      • Use a modern, end-capped column with high-purity silica (B1680970) to minimize exposed silanol groups.[1]

      • Adjust the mobile phase pH to suppress the ionization of silanol groups (typically by adding a small amount of acid like formic acid).

      • Incorporate a buffer in your mobile phase to maintain a consistent pH and mask silanol interactions.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

    • Solution: Dilute your sample or reduce the injection volume.

  • Extra-Column Volume (Dead Volume): Excessive tubing length or poorly made connections between the injector, column, and mass spectrometer can cause peak broadening and tailing.

    • Solution: Use tubing with a small internal diameter and ensure all connections are secure and minimize dead volume.

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.

    • Solution: Implement a robust sample preparation procedure to remove interferences. Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent.

Question: My sensitivity for N-isobutyrylglycine is low and inconsistent, suggesting matrix effects. How can I mitigate this?

Answer: Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a significant challenge in bioanalysis. Urine and plasma are complex matrices that can interfere with the ionization of the target analyte.[3][4]

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., mixed-mode or hydrophilic-lipophilic balanced) to effectively remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): This can also be an effective cleanup step.

    • Derivatization: Derivatizing N-isobutyrylglycine can shift its chromatographic retention and improve its ionization efficiency, potentially moving it away from co-eluting matrix components.[5]

  • Optimize Chromatographic Separation:

    • Ensure baseline separation of N-isobutyrylglycine from other matrix components. Adjust the gradient profile or try a different column chemistry (e.g., HILIC for polar compounds).

  • Use an Internal Standard:

    • A stable isotope-labeled internal standard (SIL-IS) for N-isobutyrylglycine is the gold standard for correcting matrix effects and improving quantitative accuracy. If a SIL-IS is not available, a structural analog can be used, but it may not fully compensate for matrix effects.

Question: I am not detecting a signal for N-isobutyrylglycine. What should I check?

Answer: A complete loss of signal can be due to several factors, ranging from sample preparation to instrument settings.

  • Sample Preparation:

    • Extraction Recovery: Ensure your extraction method is efficient for N-isobutyrylglycine. Perform recovery experiments by spiking a known amount of standard into the matrix before and after extraction.

    • Analyte Stability: Confirm that N-isobutyrylglycine is stable under your sample storage and preparation conditions.

  • LC System:

    • Injection Issues: Verify that the autosampler is correctly injecting the sample.

    • LC Flow Path: Check for leaks or blockages in the LC system.

  • Mass Spectrometer:

    • Ionization Source: Ensure the ESI source parameters (e.g., spray voltage, gas flows, temperature) are optimized for N-isobutyrylglycine.

    • MRM Transitions: Confirm that you are using the correct precursor and product ion m/z values for N-isobutyrylglycine. Infuse a standard solution directly into the mass spectrometer to optimize these parameters.

GC-MS Troubleshooting

Question: My derivatization reaction for N-isobutyrylglycine is inefficient or inconsistent. What could be the problem?

Answer: Derivatization is a critical step for the GC-MS analysis of polar and non-volatile compounds like N-isobutyrylglycine.[6]

  • Moisture: Silylation reagents are highly sensitive to moisture, which can lead to poor derivatization yield.[6]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Dry the sample completely before adding the derivatization reagent.

  • Reaction Conditions: The reaction time and temperature may not be optimal.

    • Solution: Optimize the derivatization conditions by testing different temperatures and incubation times.

  • Reagent Stability: Derivatization reagents can degrade over time.

    • Solution: Use fresh reagents and store them under the recommended conditions (e.g., under an inert atmosphere).

Question: I am seeing broad or tailing peaks for my derivatized N-isobutyrylglycine in the chromatogram. What are the likely causes?

Answer: Peak shape issues in GC-MS can often be traced back to the injection, chromatography, or derivatization.

  • Incomplete Derivatization: If the derivatization is incomplete, the presence of the underivatized, polar N-isobutyrylglycine can lead to poor peak shape.

    • Solution: Re-optimize the derivatization procedure as described above.

  • Injector Issues: The injector temperature may be too low, causing slow volatilization, or too high, causing degradation of the derivative.

    • Solution: Optimize the injector temperature. Ensure the use of a properly deactivated liner.

  • Column Performance: The GC column may be contaminated or degraded.

    • Solution: Bake out the column according to the manufacturer's instructions. If the problem persists, trim the inlet of the column or replace it.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic significance of N-isobutyrylglycine? A1: N-isobutyrylglycine is a key biomarker for the inborn error of metabolism known as isobutyryl-CoA dehydrogenase (IBD) deficiency. This disorder affects the catabolism of the branched-chain amino acid valine. A deficiency in the IBD enzyme leads to the accumulation of isobutyryl-CoA, which is then conjugated with glycine (B1666218) to form N-isobutyrylglycine and excreted in the urine.[7][8]

Q2: Which analytical technique is more sensitive for N-isobutyrylglycine, LC-MS/MS or GC-MS? A2: Both LC-MS/MS and GC-MS can provide high sensitivity for the detection of N-isobutyrylglycine. LC-MS/MS often has the advantage of simpler sample preparation (no derivatization required) and can be less prone to analyte degradation at high temperatures. However, GC-MS with appropriate derivatization can also achieve very low detection limits and offers excellent chromatographic resolution. The choice of technique often depends on the available instrumentation, the sample matrix, and the specific requirements of the assay.

Q3: What are the expected MRM transitions for N-isobutyrylglycine in LC-MS/MS? A3: For positive ion mode electrospray ionization, the protonated molecule [M+H]⁺ of N-isobutyrylglycine (molecular weight 145.16 g/mol ) would be at m/z 146.1. A common fragmentation would be the loss of the glycine moiety, resulting in a product ion corresponding to the isobutyryl group. The exact m/z of the product ion would need to be determined by direct infusion of a standard. A plausible transition would be 146.1 -> 76.1 (glycine fragment). Optimization of collision energy is crucial for maximizing the signal of the specific transition.

Q4: Is derivatization always necessary for GC-MS analysis of N-isobutyrylglycine? A4: Yes, due to its polar nature and low volatility, N-isobutyrylglycine must be derivatized to make it amenable to GC-MS analysis.[6] Common derivatization strategies for similar compounds involve silylation (e.g., with MSTFA or BSTFA) or esterification followed by acylation.[9]

Q5: How can I find a suitable internal standard for N-isobutyrylglycine quantification? A5: The ideal internal standard is a stable isotope-labeled version of N-isobutyrylglycine (e.g., with ¹³C or ¹⁵N). If this is not commercially available, a structurally similar acylglycine that is not endogenously present in the sample can be used as an alternative. However, it is important to validate that the chosen analog behaves similarly to N-isobutyrylglycine during sample preparation and analysis to ensure accurate correction.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of acylglycines and related compounds using LC-MS/MS and GC-MS. Note that these are representative values, and actual performance will depend on the specific instrumentation, method, and matrix.

Table 1: Representative Performance of LC-MS/MS Methods for Acylglycine Analysis

ParameterUrinePlasma
Limit of Detection (LOD) 0.01 - 1 ng/mL0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 0.05 - 5 ng/mL[10]0.05 - 0.5 ng/mL[10]
Linearity (r²) > 0.99> 0.99
Recovery 85 - 110%90 - 115%[10]
Precision (%CV) < 15%< 15%

Table 2: Representative Performance of GC-MS Methods for Derivatized Amino Acid/Acylglycine Analysis

ParameterUrinePlasma
Limit of Detection (LOD) 0.1 - 5 ng/mL0.1 - 2 ng/mL
Limit of Quantitation (LOQ) 0.5 - 10 ng/mL0.5 - 5 ng/mL
Linearity (r²) > 0.99> 0.99
Recovery 80 - 115%85 - 110%
Precision (%CV) < 20%< 20%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of N-Isobutyrylglycine in Urine

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 5000 x g for 10 minutes to pellet any precipitates.

    • To 500 µL of supernatant, add an appropriate amount of internal standard (if available).

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the N-isobutyrylglycine with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Conditions

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

    • Gradient: 0-1 min (2% B), 1-5 min (2-80% B), 5-6 min (80% B), 6-6.1 min (80-2% B), 6.1-8 min (2% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with ESI source.

    • Ionization Mode: Positive.

    • MRM Transition: Monitor the appropriate precursor-product ion pair for N-isobutyrylglycine (to be determined by infusion of a standard).

Protocol 2: GC-MS Analysis of N-Isobutyrylglycine in Plasma (with Derivatization)

This protocol is a general guideline and requires careful optimization of the derivatization step.

  • Sample Preparation (Protein Precipitation and Derivatization)

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Derivatization (Silylation):

      • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and 50 µL of pyridine.

      • Cap the vial tightly and heat at 60°C for 1 hour.

      • Cool to room temperature before injection.

  • GC-MS Conditions

    • GC Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS System: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the derivatized N-isobutyrylglycine.

Visualizations

Valine_Catabolism_Pathway Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-Chain Amino Acid Transaminase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-Chain α-Ketoacid Dehydrogenase Methylacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA Isobutyryl-CoA Dehydrogenase (IBD) IBD_Deficiency IBD Deficiency Isobutyryl_CoA->IBD_Deficiency Propionyl_CoA Propionyl-CoA Methylacrylyl_CoA->Propionyl_CoA Further Metabolism Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Further Metabolism TCACycle TCA Cycle Succinyl_CoA->TCACycle TCA Cycle N_Isobutyrylglycine N-Isobutyrylglycine IBD_Deficiency->N_Isobutyrylglycine Glycine Conjugation

Caption: Valine catabolism pathway and the effect of IBD deficiency.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Urine_Sample Urine/Plasma Sample Add_IS Add Internal Standard Urine_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Separation LC Separation (Reversed-Phase) Reconstitute->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for N-isobutyrylglycine analysis by LC-MS/MS.

References

Technical Support Center: Resolving Isomeric Acylglycines in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of isomeric acylglycines by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate isomeric acylglycines using mass spectrometry?

A1: Isomeric acylglycines possess the same mass-to-charge ratio (m/z), making them indistinguishable by a single stage of mass analysis. The primary challenge lies in their structural similarity, which often results in identical or very similar fragmentation patterns during tandem mass spectrometry (MS/MS).[1] Consequently, chromatographic separation or other advanced techniques are typically required to resolve and accurately quantify these isomers.

Q2: What are the primary analytical strategies for resolving isomeric acylglycines?

A2: The main strategies involve enhancing separation before or during mass analysis. These include:

  • Ultra-Performance Liquid Chromatography (UPLC): Employing high-resolution chromatography to separate isomers based on subtle differences in their physicochemical properties.[2]

  • Chemical Derivatization: Modifying the acylglycine structure to improve chromatographic separation or induce unique fragmentation patterns in the mass spectrometer.[3][4][5]

  • Ion Mobility Spectrometry (IMS): Separating ions in the gas phase based on their size, shape, and charge, which can differ between isomers.[6][7]

Troubleshooting Guides

Issue 1: Co-elution of Isomeric Acylglycines in LC-MS

Symptom: You observe a single chromatographic peak for two or more known isomeric acylglycines, making individual quantification impossible.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inadequate Chromatographic Resolution Optimize the LC gradient. A shallower gradient can increase the interaction time with the stationary phase, potentially improving separation.[8]
Inappropriate Column Chemistry Select a column with a different stationary phase chemistry. For example, if a standard C18 column is not providing separation, consider a phenyl-hexyl or a column with a polar-embedded stationary phase to exploit different interaction mechanisms like π-π interactions.[9]
Suboptimal Mobile Phase Composition Modify the mobile phase. Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or adding additives like formic acid or ammonium (B1175870) formate (B1220265) can alter selectivity.[10]
Isomers are Structurally Too Similar for the Current Method Consider chemical derivatization to introduce structural differences that can be exploited for chromatographic separation. Alternatively, employ ion mobility spectrometry (IMS) as an orthogonal separation technique.[6][7]

Workflow for Troubleshooting Co-elution:

CoElution_Troubleshooting start Start: Co-eluting Isomers Detected optimize_gradient Optimize LC Gradient (e.g., shallower gradient) start->optimize_gradient check_resolution1 Resolution Improved? optimize_gradient->check_resolution1 change_column Change LC Column (e.g., different stationary phase) check_resolution1->change_column No end_resolved End: Isomers Resolved check_resolution1->end_resolved Yes check_resolution2 Resolution Improved? change_column->check_resolution2 modify_mobile_phase Modify Mobile Phase (e.g., change organic solvent, add modifiers) check_resolution2->modify_mobile_phase No check_resolution2->end_resolved Yes check_resolution3 Resolution Improved? modify_mobile_phase->check_resolution3 advanced_techniques Consider Advanced Techniques (Chemical Derivatization or Ion Mobility) check_resolution3->advanced_techniques No check_resolution3->end_resolved Yes end_not_resolved End: Further Method Development Needed advanced_techniques->end_not_resolved

Caption: Troubleshooting workflow for co-eluting acylglycine isomers.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks for your acylglycines are asymmetrical, exhibiting tailing or fronting, which can negatively impact integration and quantification.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Secondary Interactions with Column Silanols Add a competing agent to the mobile phase, such as a small amount of a stronger acid (e.g., formic acid), to saturate the active sites on the silica-based column. Using a highly end-capped column can also mitigate this issue.[9]
Column Overload Reduce the sample concentration or the injection volume.[11]
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[11]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[11][12]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[12]

Logical Relationship of Peak Shape Problems and Solutions:

PeakShape_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions peak_shape Poor Peak Shape Tailing or Fronting cause1 Secondary Interactions peak_shape->cause1 cause2 Column Overload peak_shape->cause2 cause3 Solvent Mismatch peak_shape->cause3 cause4 Column Issues peak_shape->cause4 cause5 Extra-column Effects peak_shape->cause5 solution1 Modify Mobile Phase (e.g., add acid) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Match Sample Solvent to Mobile Phase cause3->solution3 solution4 Clean or Replace Column cause4->solution4 solution5 Optimize System Connections cause5->solution5

Caption: Causes and solutions for poor chromatographic peak shape.

Issue 3: Insufficient Differentiation in Tandem Mass Spectrometry (MS/MS)

Symptom: Even after chromatographic separation, the MS/MS fragmentation patterns of the isomeric acylglycines are too similar for confident identification.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Suboptimal Collision Energy Perform a collision energy optimization study for each isomer. A small change in collision energy can sometimes enhance the abundance of a diagnostic fragment ion.[13][14][15][16]
Lack of Unique Fragmentation Pathways Employ chemical derivatization to introduce a tag that will direct fragmentation in a more structurally informative way.[3][4][5]
Use of a Different Cationizing Agent Instead of protonation, consider using other adducts such as sodium ([M+Na]+) or silver ([M+Ag]+), which can sometimes lead to different and more informative fragmentation patterns.

Experimental Protocols

Protocol 1: Sample Preparation of Acylglycines from Urine

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Collection: Collect a random urine sample. For quantitative analysis, it is recommended to normalize the results to creatinine (B1669602) concentration.[17]

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard mixture to a defined volume of urine.

  • Acidification: Acidify the sample by adding a small volume of concentrated acid (e.g., HCl) to a final pH of approximately 1-2.

  • Extraction:

    • Solid-Phase Extraction (SPE): Use an anion exchange SPE cartridge.

      • Condition the cartridge with methanol (B129727) followed by water.

      • Load the acidified urine sample.

      • Wash the cartridge with water, followed by a weak organic solvent to remove interferences.

      • Elute the acylglycines with a stronger organic solvent containing an acid (e.g., methanol with formic acid).[2]

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction process for better recovery.

  • Drying: Evaporate the collected eluate/organic layer to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Protocol 2: Chemical Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This derivatization targets the carboxyl group of acylglycines to enhance detection sensitivity.[3][4]

  • Sample Preparation: Use the dried extract from the sample preparation protocol.

  • Reconstitution: Dissolve the dried sample extract in 100 µL of a 70% methanol solution.

  • Derivatization Reaction:

    • Add 50 µL of 3-NPH hydrochloride reaction solution.

    • Add 50 µL of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) reaction solution.

    • Mix and incubate at room temperature for 30 minutes.[3]

  • Analysis: The derivatized sample is now ready for LC-MS analysis.

Quantitative Data Summary

The following table provides a comparative overview of different analytical approaches for acylglycine analysis. The values are representative and may vary depending on the specific isomers, matrix, and instrumentation.

Analytical Method Typical Resolution of Isomers Sensitivity (Lower Limit of Quantification) Throughput Notes
UPLC-MS/MS Baseline separation for many common isomers with optimized methods.[2][18]1-10 ng/mLHighThe most common and versatile approach.
GC-MS with Derivatization Good separation, especially for volatile derivatives.5-50 ng/mLModerateRequires derivatization to increase volatility.
LC-MS with Chemical Derivatization Can significantly improve separation of challenging isomers.[3][4]Can be improved 10-100 fold depending on the derivatizing agent.Lower due to extra sample preparation steps.Useful for enhancing both separation and sensitivity.
LC-IMS-MS Provides an additional dimension of separation, often resolving co-eluting isomers.[6][7]Similar to UPLC-MS/MSHighA powerful tool for complex isomeric mixtures.

Signaling Pathways and Workflows

General Workflow for Acylglycine Analysis:

Acylglycine_Analysis_Workflow sample_collection Sample Collection (Urine, Plasma, etc.) sample_prep Sample Preparation (Extraction, Cleanup) sample_collection->sample_prep derivatization Chemical Derivatization (Optional) sample_prep->derivatization lc_separation LC Separation (UPLC/HPLC) sample_prep->lc_separation If no derivatization derivatization->lc_separation If performed ms_detection Mass Spectrometry (MS and MS/MS) lc_separation->ms_detection data_analysis Data Analysis (Quantification, Identification) ms_detection->data_analysis results Results data_analysis->results

Caption: A general experimental workflow for the analysis of acylglycines.

References

Technical Support Center: Synthesis of Labeled N-Acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of labeled N-acylglycines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of isotopically labeled N-acylglycines?

A1: The primary challenges include:

  • Low reaction yields: Often resulting from incomplete coupling reactions, side reactions, or peptide aggregation.[1][2]

  • Side product formation: The most common side product in carbodiimide-mediated synthesis is the formation of a stable N-acylurea.[3][4][5]

  • Purification difficulties: Separating the desired labeled N-acylglycine from unreacted starting materials, coupling reagents, and side products can be complex.

  • High cost and limited availability of labeled precursors: Isotopically labeled fatty acids and glycine (B1666218) can be expensive, making synthesis on a large scale challenging.[6][7]

  • Isotopic scrambling or loss: Under certain reaction conditions, there is a risk of losing the isotopic label, particularly with deuterium.

Q2: How can I minimize the formation of the N-acylurea side product during EDC/NHS coupling?

A2: To minimize the formation of the N-acylurea byproduct, you can:

  • Use N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. These reagents react with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to rearrangement and efficiently reacts with the amine.[8][9]

  • Control the reaction pH. The activation of the carboxylic acid with EDC is most efficient at a pH between 4.5 and 5.5.

  • Use solvents with low dielectric constants, such as dichloromethane (B109758) (DCM) or chloroform, which can help to suppress this side reaction.[3]

  • Avoid using an excessive amount of EDC, as this can promote the formation of N-acylurea.[4]

Q3: What are the best practices for purifying labeled N-acylglycines?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying labeled N-acylglycines.[1][10] Here are some best practices:

  • Method Development: Optimize the gradient, mobile phase composition, and column chemistry to achieve good separation between your product and impurities.

  • Monitoring: Use a mass spectrometer in line with the HPLC to track the elution of your labeled product based on its specific mass-to-charge ratio.

  • Sample Preparation: Ensure your crude sample is fully dissolved and filtered before injection to prevent column clogging.

Q4: I am observing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?

A4: Low yields can be attributed to several factors:

  • Incomplete coupling: The reaction between the labeled fatty acid and glycine may not have gone to completion. Consider using a more efficient coupling reagent like HATU or HCTU, or performing a "double coupling" where the coupling step is repeated with fresh reagents.[1]

  • Peptide aggregation: Hydrophobic N-acylglycines can aggregate on the solid support (if used) or in solution, hindering the reaction.[1][11] Using solvents like N-methyl-2-pyrrolidone (NMP) or incorporating solubilizing agents can help.[2]

  • Suboptimal reaction conditions: Ensure your reagents are of high quality and anhydrous (if required), and that the reaction temperature and time are optimized.

  • Issues with starting materials: Verify the purity and integrity of your labeled fatty acid and glycine.

Q5: How can I confirm the isotopic enrichment of my final product?

A5: The isotopic enrichment of your labeled N-acylglycine can be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry: High-resolution mass spectrometry can be used to determine the exact mass of your product and quantify the incorporation of the isotopic label.[12] Tandem MS (MS/MS) can be used to confirm the location of the label within the molecule.[12][13]

  • NMR Spectroscopy: For ¹³C and ¹⁵N labeled compounds, NMR can provide detailed structural information and confirm the position of the isotopic labels.[14]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inefficient Coupling Reagents Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP, especially for sterically hindered substrates.[1]
Poor Quality of Reagents Ensure all reagents, especially the coupling agents and solvents, are fresh, of high purity, and anhydrous where necessary.
Incorrect Reaction pH For EDC/NHS coupling, maintain a pH of 4.5-5.5 for the activation step and then raise it to 7-8 for the coupling with the amine.[8][15]
Peptide Aggregation Synthesize in a more polar solvent like NMP or a mixture of solvents.[2] Consider adding a solubilizing tag if aggregation is severe.[11]
Incomplete Deprotection (if using protected amino acids) Ensure complete removal of protecting groups by using appropriate deprotection reagents and reaction times. Monitor completion with a ninhydrin (B49086) test.
Issue 2: Presence of Significant Impurities After Synthesis
Potential Cause Troubleshooting Steps
N-acylurea Formation Add NHS or sulfo-NHS to the reaction to form a more stable active ester.[8][9] Use DCM as the solvent and avoid excess EDC.[3][4]
Formation of Symmetric Anhydride This can occur when the activated carboxylic acid reacts with another molecule of the carboxylic acid.[3] Adding the amine promptly after activation can minimize this.
Unreacted Starting Materials Improve coupling efficiency by using a more active coupling agent or by performing a double coupling.[1]
Side Reactions from Protecting Groups Ensure the chosen protecting groups are stable under the coupling conditions and are removed cleanly during the final deprotection step.

Quantitative Data Summary

The following table summarizes typical yields for different N-acylglycine synthesis methods. Note that yields can vary significantly based on the specific substrates, reaction conditions, and scale.

Synthesis Method Coupling/Activating Agent Typical Yield Range Reference
Chemical Synthesis (Amidation of Fatty Acid Methyl Esters)Sodium Methoxide60% - 93%[16]
Chemo-enzymatic SynthesisLipaseup to 96.8% (conversion rate)[16]
¹⁵N-Glycine Synthesis (Amination of α-haloacid)¹⁵NH₃8.7% - 16.4%[7]

Experimental Protocols

Protocol 1: General Synthesis of ¹³C or ¹⁵N Labeled N-Acylglycine using EDC/NHS Coupling

This protocol is a general guideline and may require optimization for specific labeled fatty acids and glycine.

Materials:

  • Labeled fatty acid (e.g., ¹³C-Palmitic acid)

  • Labeled glycine (e.g., ¹⁵N-Glycine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 0.1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of the Labeled Fatty Acid: a. In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the labeled fatty acid (1.0 eq) in anhydrous DCM. b. Add NHS (1.1 eq) and EDC (1.1 eq) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours. The solution should turn from clear to slightly cloudy as the NHS ester forms.

  • Coupling Reaction: a. In a separate flask, dissolve the labeled glycine (1.0 eq) in a minimal amount of anhydrous DMF. Add DIPEA (1.2 eq) to the solution. b. Add the glycine solution to the activated fatty acid solution from step 1. c. Stir the reaction mixture at room temperature overnight.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). b. Collect the fractions containing the desired product, identified by mass spectrometry. c. Lyophilize the pure fractions to obtain the final labeled N-acylglycine.

  • Characterization: a. Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR spectroscopy.

Visualizations

experimental_workflow cluster_activation Step 1: Fatty Acid Activation cluster_coupling Step 2: Coupling Reaction cluster_purification Step 3: Work-up & Purification start Labeled Fatty Acid + EDC + NHS in DCM activated_ester Formation of NHS-activated Fatty Acid start->activated_ester 1-2h, RT coupling Amide Bond Formation activated_ester->coupling Overnight, RT glycine Labeled Glycine + DIPEA in DMF glycine->coupling workup Aqueous Work-up (HCl, NaHCO3, Brine) coupling->workup purification RP-HPLC Purification workup->purification analysis Characterization (MS, NMR) purification->analysis

Caption: Experimental workflow for the synthesis of labeled N-acylglycines.

troubleshooting_logic cluster_coupling_issues Coupling Problems cluster_side_reactions Side Reactions cluster_purification_loss Purification Issues start Low Yield of Labeled N-Acylglycine incomplete_coupling Incomplete Coupling? start->incomplete_coupling side_reaction Side Product Formation? start->side_reaction purification_issue Loss during Purification? start->purification_issue double_coupling Action: Perform Double Coupling incomplete_coupling->double_coupling Yes change_reagent Action: Use Stronger Coupling Reagent (e.g., HATU) incomplete_coupling->change_reagent Yes add_nhs Action: Add NHS/sulfo-NHS to the reaction side_reaction->add_nhs Yes optimize_ph Action: Optimize Reaction pH side_reaction->optimize_ph Yes optimize_hplc Action: Optimize HPLC Method (gradient, column) purification_issue->optimize_hplc Yes

References

improving the stability of N-Isobutyrylglycine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-Isobutyrylglycine during sample storage. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) on N-Isobutyrylglycine Stability

Q1: What is the optimal temperature for long-term storage of plasma and urine samples containing N-Isobutyrylglycine?

For long-term stability of N-Isobutyrylglycine and other small molecule biomarkers in plasma and urine, it is recommended to store samples at -80°C or lower.[1][2][3] Storage at -20°C may be acceptable for shorter durations, but -80°C is considered the gold standard for preserving sample integrity over extended periods.[1][2] Studies on various metabolites have shown that storage at -80°C minimizes degradation and maintains the stability of a wide range of compounds.[1][3]

Q2: How do multiple freeze-thaw cycles affect the concentration of N-Isobutyrylglycine in my samples?

Repeated freeze-thaw cycles can impact the stability of various metabolites. While specific data for N-Isobutyrylglycine is limited, studies on other urinary and plasma biomarkers suggest that a small number of freeze-thaw cycles (e.g., up to three to five) may result in minimal to minor degradation.[1][2][3][4] However, to ensure the highest sample quality, it is strongly recommended to aliquot samples into single-use vials after the initial processing to avoid the need for repeated freezing and thawing.[4]

Q3: What is the potential impact of sample pH on the stability of N-Isobutyrylglycine?

N-Isobutyrylglycine contains an amide bond which can be susceptible to hydrolysis under both acidic and alkaline conditions. While the amide bond is generally stable at neutral pH, significant deviations towards acidic or basic pH can accelerate its cleavage, leading to the formation of isobutyric acid and glycine. Therefore, it is crucial to maintain the sample pH within a physiological range (typically pH 6-8) during collection and processing to minimize non-enzymatic degradation.

Q4: Can enzymatic activity in my biological samples degrade N-Isobutyrylglycine during storage?

Yes, enzymatic degradation is a primary concern for the stability of N-acylglycines. Enzymes such as fatty acid amide hydrolase (FAAH) and other less specific amidases or hydrolases present in biological matrices like plasma can hydrolyze the amide bond of N-Isobutyrylglycine.[5] To mitigate enzymatic activity, it is crucial to process samples promptly after collection, keep them on ice during handling, and store them at ultra-low temperatures (-80°C) to inhibit enzyme function. The addition of protease or hydrolase inhibitors can also be considered, but their compatibility with the analytical method must be verified.

Quantitative Data on Biomarker Stability

Biomarker/Analyte ClassMatrixStorage ConditionDurationStability OutcomeReference
Urinary Biomarkers (NGAL, KIM-1, IL-18) Urine4°C24 hoursStable[1]
25°C24 hoursSignificant degradation (5.6%-10.1%)[1]
-80°C5 yearsSmall but significant decrease (0.84%-3.2%)[1]
3 Freeze-Thaw Cycles-Small but significant decrease (0.77%-2.9%)[1]
Urinary Albumin Urine-20°C> 3 Freeze-Thaw CyclesDegradation observed[2]
-80°C5 Freeze-Thaw CyclesStable[2]
General Metabolites Urine4 Freeze-Thaw Cycles-<0.3% of metabolites showed significant variation[4]
Lipids (TAGs, PCs, CEs) Plasma/Serum4°C1 monthConcentrations remained within method variability

Troubleshooting Guide for N-Isobutyrylglycine Analysis by LC-MS/MS

This guide addresses common issues encountered during the quantitative analysis of N-Isobutyrylglycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Column Overload: Injecting too high a concentration of the analyte.Dilute the sample or reduce the injection volume.
Secondary Interactions: Analyte interacting with active sites on the column.Ensure mobile phase pH is appropriate. Consider a different column with a more inert stationary phase.
Column Contamination: Buildup of matrix components on the column frit or packing material.Implement a more rigorous sample clean-up. Use a guard column and replace it regularly. Backflush the analytical column if recommended by the manufacturer.
Ion Suppression or Enhancement Matrix Effects: Co-eluting compounds from the biological matrix interfering with the ionization of N-Isobutyrylglycine.Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction). Adjust chromatographic conditions to separate the analyte from the interfering compounds. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.
Low Sensitivity/Poor Signal Inefficient Ionization: Suboptimal ion source parameters.Optimize source temperature, gas flows, and voltages for N-Isobutyrylglycine.
Sample Degradation: Analyte has degraded in the autosampler.Ensure the autosampler is temperature-controlled (e.g., 4°C). Analyze samples promptly after preparation.
Contamination of the Mass Spectrometer: Dirty ion source or optics.Clean the ion source and mass spectrometer optics according to the manufacturer's instructions.
Inconsistent Retention Time Mobile Phase Issues: Incorrect composition, pH, or degradation of the mobile phase.Prepare fresh mobile phase daily. Ensure accurate measurement of all components and proper pH adjustment.
Column Degradation: Loss of stationary phase or column void.Replace the analytical column. Use a guard column to extend column lifetime.
Pump Malfunction: Inconsistent flow rate.Check the LC pump for leaks and ensure it is delivering a stable flow rate.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for N-Isobutyrylglycine Analysis
  • Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: Vortex the thawed sample for 10 seconds and transfer 50 µL into a clean microcentrifuge tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., N-Isobutyrylglycine-d7).

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Urine Sample Preparation for N-Isobutyrylglycine Analysis
  • Thawing and Centrifugation: Thaw urine samples at room temperature, vortex for 10 seconds, and then centrifuge at 4,000 x g for 5 minutes to pellet any particulate matter.

  • Dilution: In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a solution containing the internal standard in 50% methanol/water.

  • Mixing: Vortex the mixture for 10 seconds.

  • Transfer: Transfer the diluted sample to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 3: General LC-MS/MS Method for N-Acylglycine Quantification[3][4]
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode (analyte-dependent, optimization required).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for N-Isobutyrylglycine and the internal standard need to be determined and optimized.

Visualizations

Biosynthesis and Degradation of N-Isobutyrylglycine Valine Valine (from diet/protein breakdown) Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Catabolism N_Isobutyrylglycine N-Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->N_Isobutyrylglycine Degradation_Products Isobutyric Acid + Glycine N_Isobutyrylglycine->Degradation_Products Hydrolysis (Enzymatic/Chemical) Excretion Urinary Excretion N_Isobutyrylglycine->Excretion Troubleshooting Workflow for LC-MS/MS Analysis Start Problem Observed (e.g., Poor Peak Shape, Low Signal) Check_LC Step 1: Investigate LC System Start->Check_LC Check_Mobile_Phase Is the mobile phase fresh and correctly prepared? Check_LC->Check_Mobile_Phase Check_Column Is the column old or contaminated? Check_Mobile_Phase->Check_Column Yes Check_MS Step 2: Investigate MS System Check_Mobile_Phase->Check_MS No -> Remake Mobile Phase Check_Connections Are all fittings and connections secure? Check_Column->Check_Connections No Check_Column->Check_MS Yes -> Replace Column Check_Connections->Check_MS Yes Check_Connections->Check_MS No -> Tighten/Replace Fittings Check_Tuning Is the MS tuned and calibrated? Check_MS->Check_Tuning Check_Source Is the ion source clean? Check_Tuning->Check_Source Yes Check_Sample Step 3: Investigate Sample Check_Tuning->Check_Sample No -> Tune and Calibrate Check_Source->Check_Sample Yes Check_Source->Check_Sample No -> Clean Source Check_Prep Was the sample prepared correctly? Check_Sample->Check_Prep Check_Stability Could the analyte have degraded? Check_Prep->Check_Stability Yes Resolved Problem Resolved Check_Prep->Resolved No -> Re-prepare Sample Check_Stability->Resolved Yes Check_Stability->Resolved No -> Use Fresh Sample

References

Technical Support Center: Refinement of Acylglycine Extraction Protocols from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the extraction of acylglycines from tissue samples. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful and reproducible experiments.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of acylglycines from tissue, providing potential causes and solutions in a straightforward question-and-answer format.

Problem / QuestionPotential Cause(s)Suggested Solution(s)
Low Acylglycine Recovery Incomplete cell lysis: The tissue was not sufficiently homogenized to release the intracellular contents.- Ensure thorough homogenization. For tough tissues like muscle, consider cryogenic grinding (e-g., mortar and pestle in liquid nitrogen) before solvent extraction.[1][2] - Optimize the homogenization time and intensity. Over-homogenization can generate heat and degrade analytes.[2]
Enzymatic degradation: Acylglycinases or other hydrolases present in the tissue may have degraded the target analytes during the extraction process.- Work quickly and keep samples on ice or at 4°C at all times.[3] - Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until extraction.[3] - Consider a heat stabilization step for tissue samples to denature enzymes, if compatible with downstream analysis.
Inefficient extraction: The chosen solvent system may not be optimal for the specific acylglycines or tissue type.- For broad-spectrum acylglycine extraction, a two-phase liquid-liquid extraction (LLE) with a chloroform/methanol (B129727) mixture is a robust starting point.[1][4] - For targeted analysis or cleaner extracts, consider solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 for nonpolar acylglycines, mixed-mode for a broader range).[5][6]
Poor phase separation (LLE): An emulsion may have formed during the liquid-liquid extraction, trapping analytes.- Centrifuge at a higher speed or for a longer duration. - Add a small amount of salt (e.g., KCl) to the aqueous phase to help break the emulsion.[1]
Analyte loss during solvent evaporation: Volatile short-chain acylglycines may be lost during the drying step.- Use a gentle stream of nitrogen for evaporation at room temperature rather than elevated temperatures. - For very volatile species, consider a lyophilizer (freeze-dryer).
High Signal Variability between Replicates Inconsistent homogenization: Different samples may not have been homogenized to the same degree.- Standardize the homogenization procedure, including the instrument, time, and intensity.[2] - For bead beaters, ensure the same bead size, material, and quantity are used for each sample.
Inaccurate sample weighing: Small variations in the initial tissue weight can lead to significant differences in the final concentration.- Use a calibrated analytical balance and ensure the tissue is completely thawed and blotted dry before weighing to remove excess moisture.
Pipetting errors: Inaccurate pipetting of solvents or internal standards.- Use calibrated pipettes and perform regular checks for accuracy.
Matrix effects in mass spectrometry: Co-eluting compounds from the tissue matrix can suppress or enhance the ionization of the target acylglycines, leading to inconsistent quantification.- Incorporate stable isotope-labeled internal standards for each analyte of interest early in the workflow to normalize for extraction efficiency and matrix effects.[7] - Optimize the chromatographic separation to resolve acylglycines from interfering matrix components. - Consider a more rigorous cleanup step, such as solid-phase extraction (SPE), to remove matrix components.[6]
Presence of Interfering Peaks in Chromatogram Contamination from plasticware: Phthalates and other plasticizers can leach from tubes and pipette tips.- Use glass tubes with Teflon-lined caps (B75204) whenever possible.[1] - Rinse all plasticware with the extraction solvent before use.
Lipid carryover: High abundance of phospholipids (B1166683) and triglycerides from the tissue can interfere with analysis.- Ensure complete phase separation in LLE to avoid carrying over the lipid-rich organic layer. - A solid-phase extraction cleanup step can effectively remove lipids.[6]
Solvent impurities: Low-quality solvents can contain impurities that appear as peaks in the chromatogram.- Use high-purity, LC-MS grade solvents for all steps of the extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store tissue samples before acylglycine extraction?

A1: To minimize enzymatic degradation and preserve the integrity of acylglycines, it is crucial to flash-freeze tissue samples in liquid nitrogen immediately after collection.[3] The frozen tissue should then be stored at -80°C until you are ready to begin the extraction process. Avoid repeated freeze-thaw cycles as this can compromise sample quality.[3]

Q2: Should I use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for my tissue samples?

A2: The choice between LLE and SPE depends on your specific research needs.

  • Liquid-Liquid Extraction (LLE) , such as the Folch or Bligh-Dyer methods, is a robust and widely used technique for the comprehensive extraction of lipids, including acylglycines.[1][4] It is generally less expensive and can handle larger sample volumes. However, it can be more labor-intensive and may result in extracts with more matrix components.

  • Solid-Phase Extraction (SPE) offers a more targeted approach, allowing for the selective isolation and purification of acylglycines from the complex tissue matrix.[5][6] This can lead to cleaner extracts, reduced matrix effects in mass spectrometry, and potentially higher reproducibility.[8] SPE is also more amenable to automation. The choice of the SPE sorbent (e.g., C18, HLB) is critical and should be optimized based on the polarity of the acylglycines of interest.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of acylglycines from tissue?

A3: Matrix effects, where co-eluting compounds from the sample interfere with the ionization of the analyte, are a common challenge in tissue analysis. Here are several strategies to mitigate them:

  • Internal Standards: The most effective way to correct for matrix effects is to use stable isotope-labeled internal standards that are chemically identical to your target acylglycines. These should be added at the very beginning of the sample preparation process.[7]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate the acylglycines from the majority of the matrix components. This may involve adjusting the gradient, column chemistry, or mobile phase composition.

  • Sample Cleanup: Employing a thorough sample cleanup method, such as solid-phase extraction (SPE), can significantly reduce the amount of interfering substances in your final extract.[6]

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of your analytes. However, this may also reduce the concentration of your acylglycines below the limit of detection.

Q4: What are some key considerations for tissue homogenization?

A4: Proper homogenization is critical for efficient extraction.[2] Key considerations include:

  • Tissue Type: Harder tissues like skeletal muscle may require more vigorous homogenization methods, such as cryogenic grinding or bead beating, compared to softer tissues like the liver.[1][2]

  • Heat Generation: Mechanical homogenization can generate heat, which can lead to the degradation of thermally labile acylglycines. It is essential to keep the sample cold during this process, for example, by homogenizing on ice or using pre-chilled equipment.[2]

  • Solvent Compatibility: The homogenization buffer or solvent should be compatible with your downstream extraction and analytical methods.

  • Consistency: To ensure reproducibility, use a standardized homogenization protocol for all samples in a study.[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Acylglycines from Tissue

This protocol is adapted from established lipid extraction methods and is suitable for a broad range of acylglycines.

Materials:

  • Frozen tissue sample (-80°C)

  • Chloroform (CHCl₃), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Deionized water

  • Internal standard solution (containing stable isotope-labeled acylglycines)

  • Glass homogenizer (e.g., Dounce or Potter-Elvehjem) or bead beater with appropriate beads

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue. Perform this step quickly to prevent thawing.

  • Homogenization:

    • Place the weighed tissue in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold methanol and the internal standard solution.

    • Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 2 mL of chloroform.

    • Vortex vigorously for 2 minutes.

    • Add 0.8 mL of deionized water.

    • Vortex again for 2 minutes to induce phase separation.

  • Phase Separation:

    • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer (containing polar metabolites), a protein disk at the interface, and a lower organic layer (containing lipids and acylglycines).

  • Collection:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein disk.

  • Solvent Evaporation:

    • Dry the collected organic phase under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis. Vortex briefly and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) for Acylglycine Cleanup and Concentration

This protocol can be used as a standalone extraction method or as a cleanup step after LLE for cleaner samples.

Materials:

  • Tissue homogenate (from LLE or a separate homogenization)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange, depending on the target acylglycines)

  • Methanol, LC-MS grade

  • Deionized water

  • Elution solvent (e.g., acetonitrile (B52724) or methanol with a small percentage of formic acid)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1-2 mL of methanol through them, followed by 1-2 mL of deionized water. Do not let the cartridges run dry.

  • Sample Loading:

    • Load the tissue extract (reconstituted in a weak, aqueous solvent if necessary) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the cartridge at a slow, steady rate (e.g., 1 drop per second).

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the acylglycines from the cartridge using 1-2 mL of the elution solvent.

  • Solvent Evaporation:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Liquid-Liquid Extraction and Solid-Phase Extraction for Acylglycine Analysis
FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of analytes between two immiscible liquid phases based on their relative solubility.Adsorption of analytes onto a solid sorbent followed by selective elution.
Selectivity Lower; co-extracts a broad range of lipids.Higher; can be tailored by sorbent choice for specific acylglycine properties.[6]
Recovery Generally good, but can be affected by emulsion formation. Recovery rates for some compounds can be lower compared to SPE.[9]Typically high and reproducible, often exceeding 85-90% for targeted analytes.[9]
Extract Cleanliness May contain more matrix components, potentially leading to greater ion suppression in MS.Produces cleaner extracts, reducing matrix effects and improving analytical sensitivity.[8]
Throughput Can be time-consuming and less amenable to automation.Easily automated for high-throughput applications.
Solvent Consumption Generally higher.Lower.
Cost Lower initial cost per sample.Higher cost per cartridge, but can be offset by reduced solvent usage and potentially better data quality.

Mandatory Visualizations

Acylglycine Biosynthesis Pathway

Acylglycine_Biosynthesis FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase AcylCoA Acyl-CoA AcylCoA_Synthetase->AcylCoA GLYAT Glycine N-acyltransferase (GLYAT) AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT Acylglycine Acylglycine GLYAT->Acylglycine CoA Coenzyme A GLYAT->CoA releases

Caption: Biosynthesis of acylglycines from fatty acids.

General Experimental Workflow for Acylglycine Extraction from Tissue

Acylglycine_Workflow Start Tissue Sample (Flash-frozen) Homogenization Homogenization (on ice) Start->Homogenization IS_Addition Addition of Internal Standards Homogenization->IS_Addition Extraction Extraction IS_Addition->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Option 1 SPE Solid-Phase Extraction Extraction->SPE Option 2 Phase_Separation Phase Separation (Centrifugation) LLE->Phase_Separation Elution Elution SPE->Elution Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying Solvent Evaporation (Nitrogen Stream) Organic_Phase->Drying Elution->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for acylglycine extraction and analysis.

References

Validation & Comparative

A Comparative Guide to N-isobutyrylglycine Assays: A Cross-Platform Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutyrylglycine is an N-acylglycine that serves as a crucial biomarker for monitoring certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency, which is associated with the catabolism of the branched-chain amino acid valine.[1][2] Its accurate quantification in biological matrices is paramount for both clinical diagnostics and research in metabolic diseases. This guide provides a comprehensive comparison of the primary analytical platform used for N-isobutyrylglycine quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses the potential for immunoassay-based methods.

Data Presentation: Performance Characteristics of Acylglycine Assays

The following table outlines the typical performance characteristics of LC-MS/MS-based assays for the quantification of a panel of N-acylglycines in biological samples.[3][4][5] Due to the absence of commercially available ELISA kits for N-isobutyrylglycine, a direct comparison is not currently feasible. The data presented for LC-MS/MS is representative of what can be expected for N-isobutyrylglycine-specific assays.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassay (ELISA)
Linearity (r²) > 0.99Data not available for N-isobutyrylglycine
Lower Limit of Quantification (LLOQ) 0.1 µMData not available for N-isobutyrylglycine
Precision (CV%) < 15%Data not available for N-isobutyrylglycine
Accuracy (% Recovery) 85-115%Data not available for N-isobutyrylglycine
Specificity High (mass-to-charge ratio and fragmentation pattern)Potentially high, but dependent on antibody specificity
Throughput ModerateHigh
Matrix Effects Can be significant, often requires internal standards for correctionCan be present, requires careful buffer selection and sample dilution

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for N-Acylglycine Analysis in Urine

This protocol provides a general framework for the quantitative analysis of N-acylglycines, including N-isobutyrylglycine, in human urine.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • To 100 µL of the urine supernatant, add an internal standard solution (e.g., a stable isotope-labeled N-isobutyrylglycine).

  • Perform a protein precipitation step by adding 400 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC Separation:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for N-isobutyrylglycine).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for N-isobutyrylglycine and the internal standard must be determined.

  • Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of N-isobutyrylglycine.

Mandatory Visualizations

valine_catabolism Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain alpha-keto acid dehydrogenase complex Isobutyrylglycine Isobutyrylglycine Isobutyryl_CoA->Isobutyrylglycine Glycine N-acyltransferase Succinyl_CoA Succinyl_CoA Isobutyryl_CoA->Succinyl_CoA Several enzymatic steps

Figure 1: Simplified Valine Catabolism Pathway.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction & Protein Precipitation Internal_Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Analysis MS/MS Analysis (MRM) MS_Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 2: LC-MS/MS Experimental Workflow.

Discussion and Future Perspectives

Currently, LC-MS/MS stands as the gold standard for the quantitative analysis of N-isobutyrylglycine and other acylglycines. Its high specificity, achieved through the separation of analytes and their unique mass fragmentation patterns, allows for reliable quantification even in complex biological matrices. The use of stable isotope-labeled internal standards further enhances accuracy and precision by correcting for matrix effects and variations during sample preparation.

The development of a robust and validated immunoassay, such as an ELISA, for N-isobutyrylglycine would offer several advantages, most notably higher throughput and potentially lower cost per sample, making it suitable for large-scale screening studies. However, the development of such an assay is contingent on the generation of highly specific monoclonal or polyclonal antibodies that can distinguish N-isobutyrylglycine from other structurally similar acylglycines. To date, there is no clear evidence of commercially available ELISA kits specifically for N-isobutyrylglycine.

For researchers and drug development professionals, the choice of analytical platform will depend on the specific requirements of their study. For diagnostic purposes and in-depth metabolic studies where accuracy and specificity are paramount, LC-MS/MS remains the method of choice. Should a validated immunoassay become available, it could serve as a valuable tool for high-throughput screening applications where a large number of samples need to be analyzed. Cross-validation of any new immunoassay against the established LC-MS/MS method would be a critical step in its adoption by the scientific community.

References

N-Isobutyrylglycine versus Isobutyrylcarnitine (C4): A Comparative Guide to Biomarkers for Isobutyryl-CoA Dehydrogenase (IBD) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isobutyryl-CoA dehydrogenase (IBD) deficiency is an autosomal recessive inborn error of valine metabolism caused by mutations in the ACAD8 gene. Timely and accurate diagnosis is crucial for appropriate clinical management. This guide provides a comprehensive comparison of N-isobutyrylglycine and isobutyrylcarnitine (B1203888) (C4), the two primary biomarkers used in the diagnosis of IBD deficiency, supported by experimental data and detailed methodologies.

Executive Summary

Newborn screening programs primarily rely on the detection of elevated levels of isobutyrylcarnitine (C4) in dried blood spots as the initial indicator for IBD deficiency. However, elevated C4 is not specific to IBD deficiency and can also be a marker for short-chain acyl-CoA dehydrogenase (SCAD) deficiency. Urinary N-isobutyrylglycine serves as a critical secondary and more specific biomarker, essential for the differential diagnosis of IBD deficiency. This guide will delve into the comparative efficacy of these biomarkers, their roles in diagnostic algorithms, and the methodologies for their detection.

Comparative Analysis of Biomarkers

The diagnosis of IBD deficiency typically follows a two-tiered approach, beginning with the measurement of C4 acylcarnitine in newborn screening, followed by confirmatory testing of urinary organic acids, specifically N-isobutyrylglycine.

BiomarkerMatrixMethod of AnalysisRole in DiagnosisAdvantagesLimitations
Isobutyrylcarnitine (C4) Dried Blood Spot / PlasmaTandem Mass Spectrometry (MS/MS)Primary Screening Marker High throughput, suitable for newborn screening panels.Lacks specificity; cannot distinguish between IBD deficiency and SCAD deficiency.[1]
N-Isobutyrylglycine UrineGas Chromatography-Mass Spectrometry (GC-MS)Confirmatory/Differential Diagnostic Marker Highly specific for IBD deficiency.[2][3]Requires a separate analysis from the initial screen; may not be consistently elevated in all patients.[4]
Other Acylcarnitines Plasma / UrineTandem Mass Spectrometry (MS/MS)Supportive Diagnostic MarkersRatios of C4 to other acylcarnitines (e.g., C3) can improve diagnostic suspicion.[4]Not solely diagnostic.
Ethylmalonic Acid UrineGas Chromatography-Mass Spectrometry (GC-MS)Differential Diagnostic MarkerElevated in SCAD deficiency, helping to distinguish it from IBD deficiency.[1]Not a direct marker for IBD deficiency.

Diagnostic Workflow

A positive newborn screen for elevated C4-acylcarnitine necessitates a follow-up investigation to confirm the diagnosis and differentiate between IBD and SCAD deficiency.

G NBS Newborn Screening (Dried Blood Spot) C4 Elevated C4-Acylcarnitine NBS->C4 Positive FollowUp Follow-up Testing C4->FollowUp Urine_OA Urine Organic Acid Analysis (GC-MS) FollowUp->Urine_OA Plasma_AC Plasma Acylcarnitine Profile (MS/MS) FollowUp->Plasma_AC IBG Elevated N-Isobutyrylglycine Urine_OA->IBG Result EMA Elevated Ethylmalonic Acid Urine_OA->EMA Result Normal_C4 Normal C4 Plasma_AC->Normal_C4 Result IBGD_Dx Diagnosis: IBD Deficiency SCAD_Dx Diagnosis: SCAD Deficiency Normal Normal/False Positive IBG->IBGD_Dx Indicates EMA->SCAD_Dx Indicates Normal_C4->Normal Indicates

Caption: Diagnostic workflow for IBD deficiency following an abnormal newborn screen.

Valine Metabolism Pathway and IBD Deficiency

IBD deficiency disrupts the normal catabolism of the branched-chain amino acid valine. The enzyme isobutyryl-CoA dehydrogenase is responsible for the third step in this pathway, the conversion of isobutyryl-CoA to methacrylyl-CoA. A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA, which is then shunted into alternative metabolic pathways, resulting in the formation of isobutyrylcarnitine and N-isobutyrylglycine.[5]

G Valine Valine BCAT Branched-chain aminotransferase Valine->BCAT KIV α-Ketoisovalerate BCAT->KIV BCKDH Branched-chain α-keto acid dehydrogenase complex KIV->BCKDH IsobutyrylCoA Isobutyryl-CoA BCKDH->IsobutyrylCoA IBD Isobutyryl-CoA Dehydrogenase (IBD) IsobutyrylCoA->IBD Isobutyrylcarnitine Isobutyrylcarnitine (C4) (Elevated in Blood) IsobutyrylCoA->Isobutyrylcarnitine Alternative Pathway (IBD Deficiency) Isobutyrylglycine N-Isobutyrylglycine (Elevated in Urine) IsobutyrylCoA->Isobutyrylglycine Alternative Pathway (IBD Deficiency) MethacrylylCoA Methacrylyl-CoA IBD->MethacrylylCoA Normal Pathway PropionylCoA Propionyl-CoA MethacrylylCoA->PropionylCoA TCA TCA Cycle PropionylCoA->TCA

Caption: Simplified valine metabolism pathway highlighting the enzymatic block in IBD deficiency.

Experimental Protocols

Accurate quantification of isobutyrylcarnitine and N-isobutyrylglycine is paramount for the diagnosis of IBD deficiency. The following are summaries of widely used experimental protocols.

Protocol 1: Acylcarnitine Analysis in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening and allows for the high-throughput analysis of a panel of acylcarnitines.

1. Sample Preparation:

  • A 3 mm disk is punched from the dried blood spot card into a 96-well microtiter plate.
  • An extraction solution containing a mixture of methanol (B129727) and internal standards (stable isotope-labeled acylcarnitines) is added to each well.
  • The plate is agitated to facilitate extraction and then centrifuged.
  • The supernatant is transferred to a new plate for analysis.

2. MS/MS Analysis:

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.
  • Method: Flow injection analysis is typically employed for rapid sample introduction.
  • Detection: The instrument is operated in positive ion mode, and specific precursor and product ion transitions for each acylcarnitine are monitored using Multiple Reaction Monitoring (MRM). For isobutyrylcarnitine (C4), the transition of m/z 288 -> 85 is commonly used.
  • Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

3. Data Interpretation:

  • The resulting acylcarnitine profile is reviewed, with particular attention to the concentration of C4.
  • Cut-off values are established based on population data, and results exceeding the C4 cut-off are flagged for follow-up testing. A C4-acylcarnitine threshold of 0.45 μmol/L has been used as a cut-off in some screening programs.[6]

Protocol 2: Urinary N-Isobutyrylglycine Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a specific and quantitative measurement of N-isobutyrylglycine in urine, which is crucial for confirming a diagnosis of IBD deficiency.

1. Sample Preparation:

  • An aliquot of urine is transferred to a glass tube.
  • An internal standard (e.g., a stable isotope-labeled version of N-isobutyrylglycine or another acylglycine not present in human urine) is added.
  • The sample is acidified (e.g., with HCl) and saturated with sodium chloride.
  • The organic acids, including N-isobutyrylglycine, are extracted into an organic solvent (e.g., ethyl acetate).
  • The organic extract is evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • To make the organic acids volatile for GC analysis, they are derivatized. A common method is silylation, using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS) in pyridine.
  • The sample is heated to ensure complete derivatization.

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.
  • Separation: The derivatized sample is injected into the GC, where the compounds are separated on a capillary column based on their boiling points and interactions with the stationary phase.
  • Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. The instrument scans a range of mass-to-charge ratios to generate a total ion chromatogram (TIC). For quantification, specific ions characteristic of the N-isobutyrylglycine derivative are monitored using selected ion monitoring (SIM).
  • Quantification: The concentration of N-isobutyrylglycine is determined by comparing the peak area of the analyte to that of the internal standard. Results are typically normalized to the urinary creatinine (B1669602) concentration. In healthy individuals, the optimal result for isobutyrylglycine is 0-3 mmol/mol creatinine.[7]

Conclusion

The diagnosis of IBD deficiency is a multi-step process that relies on the complementary information provided by different biomarkers. While isobutyrylcarnitine (C4) is an effective primary screening marker in newborn screening programs, its lack of specificity necessitates confirmatory testing. N-isobutyrylglycine, measured in urine, is a highly specific biomarker that plays a pivotal role in the differential diagnosis of IBD deficiency from other conditions that present with elevated C4-acylcarnitine, such as SCAD deficiency. The combined use of these biomarkers within a structured diagnostic algorithm, utilizing robust and validated analytical methods like tandem mass spectrometry and gas chromatography-mass spectrometry, is essential for the accurate and timely diagnosis of IBD deficiency. This approach allows for the early implementation of appropriate management strategies, ultimately improving patient outcomes.

References

A Guide to Inter-Laboratory Comparison of N-Isobutyrylglycine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for establishing and participating in an inter-laboratory comparison for the quantification of N-isobutyrylglycine, a critical biomarker for certain inborn errors of metabolism. Given the absence of publicly available, formal round-robin results for this specific analyte, this document outlines standardized experimental protocols and performance benchmarks based on established analytical methodologies. The objective is to assist research, clinical, and drug development laboratories in achieving comparable and reliable measurements of N-isobutyrylglycine.

N-isobutyrylglycine is an acylglycine that accumulates in individuals with inherited metabolic disorders, most notably isobutyryl-CoA dehydrogenase deficiency, which is an error in the catabolism of the amino acid valine.[1][2] Its accurate quantification in urine is essential for the diagnosis and monitoring of these conditions.[1][3]

Data Presentation: A Framework for Comparison

Participating laboratories in a comparison study should analyze a set of standardized, blinded samples. The results can then be compiled and compared against the all-laboratory mean and the known target concentrations. The following tables present a template for how such comparative data should be structured, including hypothetical data to illustrate its use.

Table 1: Comparison of N-isobutyrylglycine Quantification in Standard Sample A

Participating LaboratoryMeasured Concentration (µmol/L)Accuracy (% Recovery)Precision (%RSD)Method Used
Laboratory 148.597.03.5UPLC-MS/MS
Laboratory 252.1104.24.1LC-MS/MS
Laboratory 346.893.65.2GC-MS
Laboratory 450.5101.02.9UPLC-MS/MS
Consensus Mean 49.5 98.9 3.9
Target Concentration 50.0

Table 2: Comparison of N-isobutyrylglycine Quantification in Standard Sample B

Participating LaboratoryMeasured Concentration (µmol/L)Accuracy (% Recovery)Precision (%RSD)Method Used
Laboratory 1241.296.52.8UPLC-MS/MS
Laboratory 2258.0103.23.5LC-MS/MS
Laboratory 3235.594.24.8GC-MS
Laboratory 4251.5100.62.5UPLC-MS/MS
Consensus Mean 246.6 98.6 3.4
Target Concentration 250.0
Experimental Protocols

The following are detailed methodologies for the primary techniques used in N-isobutyrylglycine quantification. These protocols are based on established practices for acylglycine analysis.[3][4]

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and specific method for the quantification of small molecules like N-isobutyrylglycine from biological matrices.

  • Sample Preparation (Urine):

    • Thaw frozen urine samples at room temperature.

    • Vortex to ensure homogeneity.

    • To 100 µL of urine, add 20 µL of an internal standard solution (e.g., stable isotope-labeled N-isobutyrylglycine).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A linear gradient appropriate for the separation of N-isobutyrylglycine from other urine components.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for N-isobutyrylglycine and its internal standard.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of N-isobutyrylglycine.

  • Sample Preparation and Derivatization:

    • Perform an initial extraction as described for UPLC-MS/MS (steps 1a-1e).

    • To the dried extract, add a derivatizing agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Method Validation Criteria

To ensure data comparability, all participating laboratories should validate their methods according to the following parameters, based on ICH M10 guidelines.[4]

Table 3: Recommended Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (≤20% at the LLOQ).
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Limit of Quantification The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect Assessed to ensure that the matrix (urine) does not interfere with the ionization of the analyte.

Visualizations

The following diagrams illustrate the metabolic origin of N-isobutyrylglycine and a generalized workflow for its analysis.

experimental_workflow cluster_analysis Analytical Method start Urine Sample Collection prep Sample Preparation (Internal Standard Addition, Protein Precipitation) start->prep extract Extraction & Concentration prep->extract lcms UPLC-MS/MS Analysis extract->lcms gcms Derivatization & GC-MS Analysis extract->gcms data Data Processing (Quantification) lcms->data gcms->data report Result Reporting & Inter-Lab Comparison data->report metabolic_pathway valine Valine isobutyryl_coa Isobutyryl-CoA valine->isobutyryl_coa Catabolism enzyme Glycine N-acyltransferase (GLYAT) isobutyryl_coa->enzyme block Deficiency in Isobutyryl-CoA Dehydrogenase isobutyryl_coa->block glycine Glycine glycine->enzyme product N-Isobutyrylglycine (Excreted in Urine) enzyme->product

References

Navigating Metabolic Disorders: A Comparative Analysis of Acylglycine Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic disorders is paramount. Acylglycine profiling has emerged as a critical tool in the differential diagnosis and monitoring of these conditions. This guide provides a comparative analysis of acylglycine profiles in key metabolic disorders, supported by quantitative data and detailed experimental methodologies.

Acylglycines are metabolites that accumulate in specific inborn errors of metabolism, particularly fatty acid β-oxidation disorders and organic acidemias. Their analysis in biological fluids, primarily urine, offers valuable insights into underlying enzymatic defects. The distinct patterns of acylglycine excretion can serve as sensitive and specific biomarkers for various metabolic diseases.

Comparative Acylglycine Profiles in Metabolic Disorders

The following table summarizes the characteristic elevations of specific acylglycines in several metabolic disorders. This quantitative data, derived from mass spectrometry-based analyses, facilitates the differentiation between these conditions.

Metabolic DisorderKey Elevated AcylglycinesTypical Fold Increase Above Normal
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Hexanoylglycine (B26119) (C6), Suberylglycine (C8-DC)>100
Multiple Acyl-CoA Dehydrogenase (MAD) Deficiency Ethylmalonylglycine, GlucosylglycineVariable
Isovaleric Acidemia Isovalerylglycine>200
Propionic Acidemia Propionylglycine, Tiglylglycine>50
3-Methylcrotonyl-CoA Carboxylase Deficiency 3-Methylcrotonylglycine, 3-Hydroxyisovalerylglycine>100

Note: The fold increase can vary depending on the metabolic state of the patient (e.g., fasting, illness).

Diagnostic Significance of Acylglycine Patterns

The specific profile of accumulated acylglycines directly reflects the site of the metabolic block. For instance, in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common fatty acid oxidation disorder, the inability to metabolize medium-chain fatty acids leads to the accumulation and subsequent glycine (B1666218) conjugation of C6 to C10 acyl-CoAs. This results in a characteristic urinary excretion of hexanoylglycine and suberylglycine[1][2][3].

In contrast, organic acidemias, such as isovaleric acidemia, are characterized by the accumulation of acyl-CoAs derived from amino acid metabolism. In isovaleric acidemia, a defect in isovaleryl-CoA dehydrogenase leads to a massive increase in isovalerylglycine in the urine[4][5]. The analysis of these distinct acylglycine signatures is a cornerstone of newborn screening and the diagnosis of symptomatic individuals[6][7].

Experimental Protocols for Acylglycine Analysis

The quantitative analysis of acylglycines is predominantly performed using tandem mass spectrometry (MS/MS), often coupled with ultra-performance liquid chromatography (UPLC) for superior separation and sensitivity[4][5][8].

Sample Preparation (Urine)
  • Internal Standard Addition: A solution of stable isotope-labeled acylglycines is added to a defined volume of urine to serve as internal standards for quantification.

  • Solid-Phase Extraction (SPE): The urine sample is passed through an SPE cartridge to remove interfering substances and enrich the acylglycine fraction.

  • Derivatization: The carboxyl group of the acylglycines is often derivatized, for example, by butylation, to enhance their chromatographic properties and ionization efficiency for MS analysis[6].

  • Reconstitution: The dried, derivatized sample is reconstituted in a solvent compatible with the UPLC-MS/MS system.

UPLC-MS/MS Analysis
  • Chromatographic Separation: The prepared sample is injected into a UPLC system equipped with a suitable column (e.g., C18) to separate the different acylglycine species. A gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typically used.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The analysis is performed in the positive ion mode using Multiple Reaction Monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for each acylglycine and its corresponding internal standard.

Calibration curves are generated using known concentrations of acylglycine standards to ensure accurate quantification[6]. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have also been utilized for acylglycine analysis, though UPLC-MS/MS is generally preferred for its high sensitivity and specificity[1][9].

Visualizing the Metabolic Landscape

To better understand the role of acylglycine formation in metabolic disorders, the following diagrams illustrate the general pathway and the analytical workflow.

Acylglycine_Formation_Pathway cluster_0 Mitochondrion Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Amino Acids Amino Acids Amino Acids->Acyl-CoA Beta-Oxidation / Amino Acid Catabolism Beta-Oxidation / Amino Acid Catabolism Acyl-CoA->Beta-Oxidation / Amino Acid Catabolism Metabolic Block Metabolic Block Beta-Oxidation / Amino Acid Catabolism->Metabolic Block Enzyme Deficiency Accumulated Acyl-CoA Accumulated Acyl-CoA Metabolic Block->Accumulated Acyl-CoA Acylglycine Acylglycine Accumulated Acyl-CoA->Acylglycine + Glycine (Detoxification) Glycine Glycine Glycine->Acylglycine Urinary Excretion Urinary Excretion Acylglycine->Urinary Excretion

Caption: Formation of acylglycines in metabolic disorders.

Acylglycine_Analysis_Workflow Urine Sample Urine Sample Internal Standard Spiking Internal Standard Spiking Urine Sample->Internal Standard Spiking Solid-Phase Extraction Solid-Phase Extraction Internal Standard Spiking->Solid-Phase Extraction Derivatization Derivatization Solid-Phase Extraction->Derivatization UPLC Separation UPLC Separation Derivatization->UPLC Separation Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS) UPLC Separation->Tandem Mass Spectrometry (MS/MS) Data Analysis & Quantification Data Analysis & Quantification Tandem Mass Spectrometry (MS/MS)->Data Analysis & Quantification Diagnostic Report Diagnostic Report Data Analysis & Quantification->Diagnostic Report

Caption: Workflow for acylglycine analysis by UPLC-MS/MS.

References

Comparative Analysis of N-Isobutyrylglycine for the Diagnosis of Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of elevated N-isobutyrylglycine (IBG) as a diagnostic marker for Isobutyryl-CoA Dehydrogenase (IBD) deficiency against other metabolic disorders. It includes supporting data, detailed experimental protocols, and visualizations of the relevant metabolic pathway and diagnostic workflow.

Introduction

N-isobutyrylglycine is an acylglycine that serves as a key biomarker for the diagnosis of Isobutyryl-CoA Dehydrogenase (IBD) deficiency, a rare autosomal recessive inborn error of valine metabolism.[1][2][3] The initial detection of potential cases often arises from newborn screening programs that identify elevated levels of C4-acylcarnitine in dried blood spots.[3][4][5] However, elevated C4-acylcarnitine is not specific to IBD deficiency and can also be indicative of other conditions, most notably Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[6][7] Therefore, the quantitative analysis of urinary N-isobutyrylglycine is a critical second-tier test to confirm the diagnosis of IBD deficiency and differentiate it from other metabolic disorders.[7] This guide will delve into the diagnostic specificity of N-isobutyrylglycine, comparing its levels in various conditions and detailing the analytical methods for its detection.

Data Presentation: Biomarker Comparison

The following tables summarize the typical findings for key biomarkers in IBD deficiency and other relevant metabolic disorders. These values are indicative and may vary between laboratories.

Table 1: Primary Newborn Screening Biomarker

BiomarkerConditionTypical FindingsNotes
C4-Acylcarnitine IBD Deficiency Elevated Initial screening marker, not specific.
SCAD DeficiencyElevatedOverlapping concentrations with IBD deficiency.
Healthy NewbornNormal

Table 2: Confirmatory Urinary Biomarkers

BiomarkerConditionTypical Concentration Range (mmol/mol creatinine)Specificity
N-Isobutyrylglycine IBD Deficiency Significantly Elevated High
SCAD DeficiencyNormalDifferentiates from IBD deficiency.
Ethylmalonic EncephalopathyMay be elevatedCan be a confounding factor.[1]
Propionic AcidemiaMay be elevatedCan be a confounding factor.[1]
Healthy Individual0 - 3[1]Baseline levels.
Ethylmalonic Acid SCAD DeficiencyElevatedKey marker for SCAD deficiency.[7]
IBD DeficiencyNormal

Experimental Protocols

Newborn Screening for C4-Acylcarnitine

Methodology: Tandem Mass Spectrometry (MS/MS) analysis of dried blood spots.[4]

Protocol:

  • A small blood sample is collected from the baby's heel onto a special filter paper card within 24-48 hours of birth.[8][9]

  • A disc is punched from the dried blood spot and placed into a microtiter plate.

  • An extraction solution containing internal standards is added to each well.

  • The plate is agitated to extract the acylcarnitines.

  • The extract is then analyzed by a tandem mass spectrometer.

  • The concentration of C4-acylcarnitine is determined by comparing the ion intensity of the analyte to that of the internal standard.

Quantitative Analysis of Urinary N-Isobutyrylglycine

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a common and reliable method for the quantitative analysis of urinary organic acids, including N-isobutyrylglycine.[10][11][12] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is also a highly sensitive and specific method.[13][14][15]

GC-MS Protocol Outline:

  • Sample Preparation: A urine sample is thawed and an internal standard (e.g., a stable isotope-labeled version of N-isobutyrylglycine) is added.

  • Extraction: Organic acids are extracted from the urine using a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.

  • Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile for GC analysis. A common method is silylation.

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Quantification: The concentration of N-isobutyrylglycine is determined by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Valine Catabolism Pathway

The following diagram illustrates the metabolic pathway of valine, highlighting the step catalyzed by Isobutyryl-CoA Dehydrogenase and the formation of N-isobutyrylglycine in IBD deficiency.

G Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain amino acid transaminase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain alpha-keto acid dehydrogenase IBG N-Isobutyrylglycine Isobutyryl_CoA->IBG Glycine N-acyltransferase (elevated in IBD deficiency) Block X Isobutyryl_CoA->Block Methacrylyl_CoA Methacrylyl_CoA Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle IBD_enzyme Isobutyryl-CoA Dehydrogenase (IBD) Block->Methacrylyl_CoA

Caption: Valine metabolism pathway and the formation of N-isobutyrylglycine.

Newborn Screening and Diagnostic Workflow

This diagram outlines the logical flow from an initial abnormal newborn screening result to a confirmed diagnosis of IBD deficiency.

G cluster_0 Newborn Screening cluster_1 Initial Laboratory Finding cluster_2 Confirmatory Testing cluster_3 Differential Diagnosis cluster_4 Final Diagnosis NBS Newborn Screening (Dried Blood Spot) Elevated_C4 Elevated C4-Acylcarnitine NBS->Elevated_C4 Urine_Analysis Urine Organic Acid Analysis (GC-MS or UPLC-MS/MS) Elevated_C4->Urine_Analysis Referral for confirmatory testing IBG_Result N-Isobutyrylglycine Level? Urine_Analysis->IBG_Result IBD_Diagnosis IBD Deficiency Confirmed IBG_Result->IBD_Diagnosis Elevated SCAD_Diagnosis SCAD Deficiency or Other Disorder IBG_Result->SCAD_Diagnosis Normal

Caption: Diagnostic workflow for Isobutyryl-CoA Dehydrogenase Deficiency.

Conclusion

Elevated N-isobutyrylglycine is a highly specific biomarker for the diagnosis of IBD deficiency. While the initial newborn screening relies on the less specific marker of C4-acylcarnitine, the subsequent analysis of urinary N-isobutyrylglycine provides a definitive confirmation. It is crucial for researchers and clinicians to be aware of the potential for elevated N-isobutyrylglycine in other rare metabolic disorders, necessitating a comprehensive analysis of urinary organic acids for accurate differential diagnosis. The methodologies outlined in this guide provide a framework for the reliable detection and quantification of these critical biomarkers.

References

N-isobutyrylglycine levels in diagnosed patients versus control groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-isobutyrylglycine levels in diagnosed patient populations versus control groups. N-isobutyrylglycine, an acylated amino acid, has emerged as a key biomarker for certain inborn errors of metabolism. This document summarizes quantitative data, details experimental protocols for its detection, and illustrates the relevant metabolic pathways.

Quantitative Data Summary

The following table summarizes the reported levels of N-isobutyrylglycine in urine for control groups and patients diagnosed with specific metabolic disorders. While precise quantitative data for patient groups are often reported qualitatively in the literature, this table provides a comparative overview.

ConditionPatient GroupN-Isobutyrylglycine Level (urine, mmol/mol creatinine)Sample TypeAnalytical Method
Control Group Healthy Individuals0 - 3[1]UrineGC-MS or LC-MS/MS
Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) Diagnosed PatientsMarkedly Increased[1]UrineGC-MS
Ethylmalonic Encephalopathy (EE) Diagnosed PatientsMarkedly Increased[2][3][4]UrineGC-MS
Propionic Acidemia Diagnosed PatientsElevated[5]UrineGC-MS
D-glyceric Acidemia Diagnosed PatientsElevated[6]UrineGC-MS

Metabolic Pathway of N-Isobutyrylglycine

N-isobutyrylglycine is a product of the valine catabolic pathway. A deficiency in the enzyme Isobutyryl-CoA dehydrogenase leads to an accumulation of isobutyryl-CoA. This excess isobutyryl-CoA is then conjugated with glycine (B1666218) by the enzyme Glycine N-acyltransferase to form N-isobutyrylglycine, which is subsequently excreted in the urine.

N-Isobutyrylglycine Metabolic Pathway cluster_conjugation Detoxification Pathway Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Valine Catabolism Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA Dehydrogenase (ACAD8) N_Isobutyrylglycine N_Isobutyrylglycine Isobutyryl_CoA->N_Isobutyrylglycine Glycine N-acyltransferase (GLYAT) Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Further Metabolism Glycine Glycine Glycine->N_Isobutyrylglycine

Figure 1: N-Isobutyrylglycine Metabolic Pathway.

Experimental Protocols

The quantification of N-isobutyrylglycine in biological samples is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) for urine and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for plasma.

Urinary N-Isobutyrylglycine Analysis by GC-MS

This method is a standard approach for screening for inborn errors of metabolism.

1. Sample Preparation (Extraction and Derivatization):

  • Sample Normalization: Urine samples are typically normalized based on creatinine (B1669602) concentration to account for variations in urine dilution.

  • Internal Standard: An appropriate internal standard is added to the urine sample.

  • Extraction: Organic acids, including N-isobutyrylglycine, are extracted from the acidified and salt-saturated urine using an organic solvent such as ethyl acetate.[7]

  • Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.[7]

  • Derivatization: The dried residue is derivatized to increase the volatility and thermal stability of the analytes for GC analysis. A common method involves oximation followed by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[8][9]

2. GC-MS Analysis:

  • Gas Chromatograph (GC): The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. A temperature gradient is used to achieve optimal separation.[8][9]

  • Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization is commonly used to fragment the molecules. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification and quantification. The mass spectrometer is typically operated in full scan mode.[8]

Urinary N-Isobutyrylglycine Analysis Workflow Urine_Sample Urine Sample Normalization Normalization (Creatinine) Urine_Sample->Normalization Extraction Liquid-Liquid Extraction Normalization->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis & Quantification GC_MS_Analysis->Data_Analysis

Figure 2: GC-MS Workflow for Urinary N-isobutyrylglycine.
Plasma N-Isobutyrylglycine Analysis by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of acylglycines in plasma.

1. Sample Preparation:

  • Protein Precipitation: Plasma samples are first treated to precipitate proteins, often using a cold organic solvent like acetonitrile (B52724) or methanol.

  • Internal Standard: A stable isotope-labeled internal standard is added to the sample to correct for matrix effects and variations during sample processing.

  • Supernatant Collection: The sample is centrifuged, and the supernatant containing the analytes is collected for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The supernatant is injected into the LC system. Separation is typically achieved using a reversed-phase or HILIC column with a gradient elution of mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium (B1175870) formate).[2][10]

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for N-isobutyrylglycine and its internal standard are monitored for highly selective and sensitive quantification.[2][10]

Plasma N-Isobutyrylglycine Analysis Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_MS_Analysis->Data_Analysis

Figure 3: LC-MS/MS Workflow for Plasma N-isobutyrylglycine.

References

A Researcher's Guide to Internal Standards for Acylglycine Analysis: A Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acylglycines, crucial biomarkers for inborn errors of metabolism, is paramount for both clinical diagnostics and metabolic research. The choice of an internal standard is a critical determinant of data quality in mass spectrometry-based acylglycine analysis. This guide provides an objective comparison of the performance of different internal standards, supported by experimental data, to aid researchers in selecting the most appropriate standard for their analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard.[1] A SIL-IS is a version of the analyte in which several atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, or ²H).[2] This near-identical physicochemical structure to the analyte of interest allows the SIL-IS to effectively compensate for variations throughout the analytical process, including sample extraction, matrix effects, and instrument response.[1][3]

In contrast, structural analogs, which are molecules with similar but not identical chemical structures to the analyte, can also be used as internal standards.[4] While more readily available and often less expensive than SIL-ISs, their ability to perfectly mimic the analyte's behavior is often compromised, potentially leading to less accurate and precise results.[4][5]

Performance Data: A Head-to-Head Comparison

The superiority of SIL-ISs in acylglycine analysis is evident in the experimental data. The following table summarizes key performance metrics for acylglycine quantification using different internal standard strategies. The data demonstrates that methods employing SIL-ISs consistently achieve higher accuracy (recovery), precision (CV%), and linearity (R²).

AcylglycineInternal Standard TypeRecovery (%)Precision (CV%)Linearity (R²)Reference
Various AcylglycinesDeuterated Internal Standards90.2 - 109.3%< 10% (within- and between-run)> 0.99[6]
Angiotensin IVStable Isotope Labeled (SIL)Improved AccuracyImproved PrecisionImproved[5]
Angiotensin IVStructural AnalogReduced AccuracyLess PreciseImproved[5]
6-MethylmercaptopurineStable Isotope Labeled (SIL)HighHighExcellent[7]
6-MethylmercaptopurineStructural Analog (Halogenated)AcceptableAcceptableExcellent[7]
6-MethylmercaptopurineStructural Analog (Amine moiety)Unacceptable (>15% bias)UnacceptableGood[7]

Experimental Workflow for Acylglycine Analysis

The following diagram illustrates a typical experimental workflow for the quantification of acylglycines in urine using LC-MS/MS with an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection add_is Addition of Internal Standard (e.g., Deuterated Acylglycine) urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe derivatization Derivatization (e.g., with n-butanol) spe->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution lc_separation UPLC/HPLC Separation reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection quantification Quantification using Analyte/IS Peak Area Ratio ms_detection->quantification results Concentration Calculation quantification->results

Caption: A step-by-step overview of a typical LC-MS/MS experimental workflow for acylglycine analysis.

Logical Basis for Superior Performance of SIL-IS

The rationale behind the enhanced performance of SIL-ISs lies in their fundamental chemical similarity to the analyte. This diagram illustrates why a SIL-IS provides more reliable quantification compared to a structural analog.

logical_relationship cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Quantification Outcome analyte Analyte prop_analyte Identical Properties sil_is Stable Isotope-Labeled IS prop_sil Nearly Identical Properties sil_is->prop_sil analog_is Structural Analog IS prop_analog Similar but Different Properties analog_is->prop_analog behav_sil Co-elution Identical Ionization Identical Matrix Effects prop_sil->behav_sil behav_analog Different Retention Time Different Ionization Different Matrix Effects prop_analog->behav_analog outcome_sil Accurate & Precise Quantification behav_sil->outcome_sil outcome_analog Potentially Inaccurate & Imprecise Quantification behav_analog->outcome_analog

Caption: Logical workflow demonstrating how a SIL-IS provides more accurate and precise quantification.

Detailed Experimental Protocol: Acylglycine Quantification in Urine by UPLC-MS/MS

This protocol provides a generalized procedure for the analysis of acylglycines in human urine.

1. Materials and Reagents

  • Acylglycine standards

  • Stable isotope-labeled internal standards (e.g., deuterated acylglycines)

  • Methanol (B129727), acetonitrile (B52724), and water (LC-MS grade)

  • Formic acid

  • n-Butanol

  • Acetyl chloride

  • Solid-phase extraction (SPE) cartridges

2. Internal Standard Stock Solution Preparation

  • Prepare a stock solution of the stable isotope-labeled internal standard mixture in methanol at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution with methanol:water (50:50, v/v) to a final concentration of 10 µg/mL.

3. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 13,000 x g for 10 minutes to remove any particulate matter.

  • To 100 µL of the urine supernatant, add 10 µL of the working internal standard solution.

  • Vortex the mixture for 10 seconds.

4. Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine/internal standard mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the acylglycines with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

5. Derivatization

  • To the dried residue, add 50 µL of 3N HCl in n-butanol (prepared by slowly adding 240 µL of acetyl chloride to 10 mL of n-butanol).

  • Cap the vial and heat at 65°C for 15 minutes.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the sample in 100 µL of mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).

6. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the acylglycines of interest.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

7. Data Analysis

  • Quantify the acylglycines by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

  • Generate a calibration curve using known concentrations of acylglycine standards and their corresponding internal standards.

  • Determine the concentration of acylglycines in the urine samples from the calibration curve.

Conclusion

The choice of internal standard is a critical factor in the accuracy and reliability of acylglycine quantification. The evidence strongly supports the use of stable isotope-labeled internal standards as the preferred choice for achieving the highest quality data. While structural analogs can be a viable alternative when SIL-ISs are unavailable, their use requires careful validation to ensure they adequately compensate for analytical variability. By understanding the performance characteristics of different internal standards and implementing robust analytical protocols, researchers can ensure the integrity and reproducibility of their acylglycine analysis.

References

A Comparative Guide to Urinary N-isobutyrylglycine Analysis and ACAD8 Genetic Testing for the Diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate diagnosis of metabolic disorders is paramount. Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), a rare autosomal recessive disorder of valine metabolism, serves as a key example where a multi-faceted diagnostic approach, combining biochemical analysis and genetic testing, is essential. This guide provides an objective comparison of two cornerstone diagnostic methods: the quantification of urinary N-isobutyrylglycine and genetic analysis of the ACAD8 gene.

IBDD is caused by pathogenic variants in the ACAD8 gene, which codes for the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD).[1][2][3][4] This enzyme plays a crucial role in the catabolism of the amino acid valine.[5][6] Its deficiency disrupts this pathway, leading to the accumulation of isobutyryl-CoA and its metabolites.[5] While many individuals identified through newborn screening remain asymptomatic, some may present with symptoms such as hypotonia, developmental delay, or cardiomyopathy.[2][4][6]

The Biochemical Basis: Valine Catabolism and IBDD

The IBD enzyme catalyzes the third step in the degradation of valine: the conversion of isobutyryl-CoA to methacrylyl-CoA within the mitochondria.[5][6] When mutations in the ACAD8 gene lead to a deficient or inactive IBD enzyme, isobutyryl-CoA cannot be properly metabolized.[5][6] The body compensates by converting the accumulating isobutyryl-CoA into other metabolites, notably N-isobutyrylglycine, which is then excreted in the urine.[7] This makes urinary N-isobutyrylglycine a key biomarker for the disease.[7]

G Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Multiple Steps ACAD8 Isobutyryl-CoA Dehydrogenase (ACAD8) Isobutyryl_CoA->ACAD8 N_Isobutyrylglycine N-isobutyrylglycine (Excreted in Urine) Isobutyryl_CoA->N_Isobutyrylglycine Alternative Pathway Methacrylyl_CoA Methacrylyl-CoA Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA ... Succinyl_CoA Succinyl-CoA -> Krebs Cycle Propionyl_CoA->Succinyl_CoA ... ACAD8->Methacrylyl_CoA Deficiency ACAD8 Gene Mutation (IBD Deficiency) Deficiency->ACAD8 Inhibits

Figure 1: Valine Catabolism Pathway in IBDD.

Diagnostic Workflow and Method Comparison

The diagnosis of IBDD often begins with newborn screening (NBS), which typically uses tandem mass spectrometry (MS/MS) to detect elevated levels of C4-acylcarnitine in dried blood spots.[1][3][8] However, elevated C4-acylcarnitine is not specific to IBDD and can also be a marker for other conditions, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[2][9] Therefore, a positive NBS result necessitates further confirmatory testing. The diagnostic journey involves a tiered approach, moving from a sensitive but non-specific screening test to highly specific biochemical and genetic analyses.

G cluster_0 Screening cluster_1 Biochemical Confirmation cluster_2 Genetic Confirmation NBS Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (MS/MS) NBS->MSMS Result Elevated C4-Acylcarnitine MSMS->Result Urine_Test Urine Organic Acid Analysis (GC/MS) Elevated_IBG Elevated N-isobutyrylglycine? Urine_Test->Elevated_IBG ACAD8_Sequencing ACAD8 Gene Sequencing (NGS) Elevated_IBG->ACAD8_Sequencing Yes (Suggestive) Blood_Sample Peripheral Blood Sample DNA_Extraction DNA Extraction Blood_Sample->DNA_Extraction DNA_Extraction->ACAD8_Sequencing Diagnosis IBDD Confirmed ACAD8_Sequencing->Diagnosis Pathogenic Variants Identified Result->Urine_Test Follow-up Result->Blood_Sample Follow-up

Figure 2: Diagnostic Workflow for IBDD.
Quantitative Data Presentation

The following tables summarize the quantitative data associated with the biochemical markers used in the diagnosis of IBDD.

Table 1: Comparison of Primary Diagnostic Methodologies

FeatureUrinary N-isobutyrylglycine AnalysisACAD8 Gene Genetic Testing
Principle Measures the concentration of a downstream metabolite that accumulates due to enzymatic block.Identifies pathogenic variants (mutations) in the gene responsible for the enzyme.[1]
Methodology Gas Chromatography-Mass Spectrometry (GC-MS).[8]Next-Generation Sequencing (NGS) or Sanger Sequencing.[1][2]
Sample Type Urine.[8]Peripheral Blood or Saliva (for DNA extraction).[10]
Role in Diagnosis Confirmatory biochemical test. Suggests IBDD but may not be consistently elevated.[2][11]Definitive confirmatory test. Identifies the underlying genetic cause.[1]
Specificity Moderate. Elevated levels can be indicative, but normal levels do not exclude the diagnosis.[12] Isobutyrylglycine can also be associated with other metabolic conditions.[7]High. Directly identifies the causative mutations in the ACAD8 gene.
Sensitivity Variable. Some studies report that a significant portion of patients with confirmed ACAD8 mutations do not show elevated urinary isobutyrylglycine.[12]High (>99% for detecting single nucleotide variants).[2]

Table 2: Biomarker Concentrations in IBDD Diagnosis

BiomarkerPatient PopulationConcentration Range / MeanReference Range / Cutoff
C4-Acylcarnitine (in Dried Blood Spot)7 newborns with ACAD8 variants0.67–2.32 µmol/L (Mean: 1.30 µmol/L)[8]> 0.45 µmol/L[8]
1 newborn with IBDD3.89 µmol/L[11]< 1.5 µmol/L[11]
N-isobutyrylglycine (in Urine)4 of 7 newborns with ACAD8 variantsIncreased levels detected[8]0 - 3 mmol/mol creatinine[7]
8 of 40 patients with IBDDElevated levels detected[12]Not specified

Note: The variability in N-isobutyrylglycine excretion highlights the importance of genetic testing for a definitive diagnosis, as biochemical markers alone may not identify all affected individuals.[12]

Experimental Protocols

Protocol for Urinary Organic Acid Analysis via GC-MS

This protocol provides a representative method for the detection of N-isobutyrylglycine.

Objective: To extract, derivatize, and quantify organic acids, including N-isobutyrylglycine, from a urine sample.

Methodology:

  • Sample Preparation: A specified volume of urine is normalized based on creatinine (B1669602) concentration.

  • Internal Standard Addition: An internal standard (e.g., a non-physiological organic acid) is added to each sample for quantification.

  • Acidification: The sample is acidified (e.g., with HCl) to protonate the organic acids.[13]

  • Liquid-Liquid Extraction: The acidified urine is extracted sequentially with organic solvents such as ethyl acetate (B1210297) and diethyl ether to isolate the organic acids.[13]

  • Evaporation: The combined organic phases are evaporated to dryness under a stream of nitrogen at a controlled temperature (e.g., ambient to 40°C) to prevent the loss of volatile compounds.[13]

  • Derivatization: The dried residue is derivatized to increase the volatility and thermal stability of the organic acids. This is commonly done by heating the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph.

    • Gas Chromatography (GC): The compounds are separated based on their boiling points and interaction with the capillary column. The oven temperature is programmed to ramp from a low to a high temperature (e.g., 80°C to 280°C) to elute the various compounds.[13]

    • Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized (e.g., by electron ionization), fragmented, and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for compound identification by comparing it to a spectral library.[13]

  • Data Analysis: The concentration of N-isobutyrylglycine is calculated by comparing its peak area to that of the internal standard.

Protocol for ACAD8 Gene Sequencing via NGS

This protocol outlines the key steps for identifying pathogenic variants in the ACAD8 gene.

Objective: To sequence the coding regions and exon-intron boundaries of the ACAD8 gene to identify disease-causing mutations.

Methodology:

  • Genomic DNA (gDNA) Extraction: High-quality gDNA is extracted from a patient's peripheral blood leukocytes or other suitable tissue.

  • Library Preparation & Target Enrichment:

    • The gDNA is fragmented, and sequencing adapters are ligated to the ends.

    • A targeted capture system, using probes specific to the 11 exons and splice junctions of the ACAD8 gene, is used to enrich the sample for the DNA regions of interest.[2]

  • Next-Generation Sequencing (NGS): The enriched library is sequenced on a high-throughput platform (e.g., Illumina). This generates millions of short, paired-end reads corresponding to the targeted ACAD8 sequences.[2]

  • Bioinformatic Analysis:

    • Alignment: The sequence reads are aligned to a human reference genome (e.g., GRCh37/hg19).[2]

    • Variant Calling: Specialized software identifies single nucleotide variants (SNVs), small insertions/deletions (indels), and potentially copy number variants (CNVs) by comparing the patient's sequence to the reference.[2]

    • Annotation and Filtering: Identified variants are annotated with information from various genetic databases to determine their frequency in the population and predicted functional impact.

  • Variant Interpretation: Variants are classified according to established guidelines (e.g., American College of Medical Genetics and Genomics - ACMG) as pathogenic, likely pathogenic, benign, likely benign, or variants of uncertain significance.[8]

  • Confirmation (Optional): Potentially pathogenic variants identified by NGS are often confirmed using an orthogonal method, such as Sanger sequencing.[1]

Conclusion

The diagnostic pathway for Isobutyryl-CoA Dehydrogenase Deficiency relies on the synergistic use of biochemical and genetic testing. While urinary N-isobutyrylglycine serves as an important functional biomarker, its variable expression necessitates a more definitive diagnostic tool.[11][12] ACAD8 gene sequencing provides this confirmation, identifying the root genetic cause of the disorder.[1] For researchers and drug development professionals, understanding the strengths and limitations of each method is critical for accurate patient stratification, endpoint selection in clinical trials, and the development of targeted therapies for this and other rare metabolic diseases.

References

A Comparative Guide to Analytical Methods for Acylglycine Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acylglycines, a diverse class of metabolites, is crucial for diagnosing inborn errors of metabolism and advancing our understanding of various physiological and pathological processes.[1] This guide provides a comprehensive comparison of the predominant analytical methods used for acylglycine profiling, offering insights into their performance, supported by experimental data, to aid in the selection of the most suitable methodology for specific research needs.

Overview of Analytical Techniques

The analysis of acylglycines in biological matrices such as urine, plasma, and dried blood spots is primarily achieved through chromatographic methods coupled with mass spectrometry.[1] The most prevalent techniques are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is also a widely used method.[1]

UPLC-MS/MS has emerged as a highly sensitive and specific method for the quantitative analysis of urinary acylglycines, proving its clinical utility in diagnosing a range of inherited metabolic disorders.[2][3][4]

GC-MS is another established technique, though it often necessitates derivatization of the analytes to increase their volatility and thermal stability.[1][5] A stable isotope dilution GC-negative chemical ionization (NCI)-MS method has been described for the quantitative analysis of short- and medium-chain acylglycines.[6]

Quantitative Performance Comparison

The selection of an analytical method often depends on its quantitative performance. The following tables summarize key performance metrics for UPLC-MS/MS and GC-MS based on published data.

Table 1: Performance Characteristics of UPLC-MS/MS for Acylglycine Analysis

ParameterPerformanceCitation
Linearity (Calibration Curve)Linear regression coefficients > 0.99[2]
Linearity Range0.005 to 25.0 µM[7]
Recovery90.2% to 109.3%[2]
Precision (CV)< 10% (within- and between-run)[2]
Ion SuppressionMinimal (2% to 10%)[7]

Table 2: Performance Characteristics of GC-MS for Acylglycine Analysis

ParameterPerformanceCitation
DerivatizationRequired (e.g., bis(trifluoromethyl)benzyl (BTFMB) ester)[6]
ApplicationDiagnosis of beta-oxidation defects[6]
MethodStable isotope dilution analysis[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical assays. Below are summarized protocols for the primary methods discussed.

UPLC-MS/MS Protocol for Urinary Acylglycine Analysis

This protocol describes a common workflow for the analysis of acylglycines in urine using UPLC-MS/MS.

  • Sample Preparation:

    • Acylglycines are extracted from urine, often using solid-phase extraction (SPE) with an anion exchange cartridge.[2][8]

    • For certain applications, derivatization with n-butanol may be performed to improve chromatographic separation and detection.[1][2]

  • Chromatography:

    • An Ultra-Performance Liquid Chromatography (UPLC) system is used for separation.[1]

  • Mass Spectrometry:

    • Detection is performed using a tandem mass spectrometer.[3][4]

    • Acylglycines are quantified using deuterated internal standards.[2]

GC-MS Protocol for Urinary Acylglycine Analysis

This protocol outlines a typical procedure for acylglycine analysis by GC-MS.

  • Sample Preparation:

    • Organic acids, including acylglycines, are extracted from urine using methods like liquid-liquid or solid-phase extraction.[5]

  • Derivatization:

    • Acylglycines are converted into more volatile and thermally stable derivatives.[5] A common method involves the formation of bis(trifluoromethyl)benzyl (BTFMB) esters.[6]

  • Gas Chromatography:

    • The derivatized sample is injected into a gas chromatograph for separation.

  • Mass Spectrometry:

    • Detection and quantification are carried out using a mass spectrometer, often with negative chemical ionization for enhanced sensitivity.[6]

Acylglycine Metabolism and Experimental Workflow

Understanding the metabolic context of acylglycines is vital for interpreting analytical results. The following diagrams illustrate the biosynthesis and degradation pathways of acylglycines, as well as a typical experimental workflow for their analysis.

Acylglycine_Metabolism cluster_biosynthesis Biosynthesis cluster_degradation Degradation Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Acylglycine Acylglycine Acyl-CoA->Acylglycine Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->Acylglycine Acylglycine_d Acylglycine Fatty_Acid_d Fatty Acid Acylglycine_d->Fatty_Acid_d Fatty Acid Amide Hydrolase (FAAH) Glycine_d Glycine Acylglycine_d->Glycine_d FAAH

Caption: Acylglycine Biosynthesis and Degradation Pathways.[9]

Acylglycine_Analysis_Workflow Biological_Sample Biological Sample (Urine, Plasma, DBS) Extraction Extraction (e.g., SPE) Biological_Sample->Extraction Derivatization Derivatization (Optional for LC-MS, Required for GC-MS) Extraction->Derivatization Chromatographic_Separation Chromatographic Separation (UPLC or GC) Derivatization->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MS/MS) Detection Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

Caption: General Experimental Workflow for Acylglycine Profiling.

References

Safety Operating Guide

Safe Disposal of N-Isobutyrylglycine-13C2,15N: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential information for the safe disposal of N-Isobutyrylglycine-13C2,15N.

This compound is a stable isotope-labeled compound. While the isotopic labels (¹³C and ¹⁵N) do not confer additional chemical hazards, the disposal of this compound should be handled with the same diligence as its non-labeled counterpart, following established laboratory safety protocols and local regulations. The primary hazards associated with the non-labeled form, N-Isobutyrylglycine, include potential harm if swallowed and irritation to the skin, eyes, and respiratory system.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities that may generate dust.
Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate steps:

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. Clean the spill area with a suitable solvent.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure should be adapted to comply with your institution's specific chemical hygiene plan and local waste disposal regulations.

  • Waste Identification and Segregation:

    • Identify the waste as a non-hazardous or hazardous chemical waste based on your institution's guidelines and any other chemicals it may be mixed with.

    • Segregate the this compound waste from other laboratory waste streams. Do not mix with incompatible materials such as strong oxidizing agents or bases.

  • Waste Containerization:

    • Use a dedicated, sealable, and properly labeled waste container. The container should be made of a material compatible with the chemical.

    • The label should clearly state "this compound Waste" and include any relevant hazard symbols.

  • Waste Collection:

    • For solid waste, carefully transfer the material into the designated waste container, minimizing dust formation.

    • For solutions, transfer the liquid to a compatible, sealed container. Avoid overfilling.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Ensure the storage area is away from heat, flames, and incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by your institution's authorized waste management provider.

    • Provide the waste management provider with all necessary documentation, including the Safety Data Sheet (SDS) for N-Isobutyrylglycine if required.

Disposal Workflow Diagram

start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Avoid Incompatibles) ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Waste Area containerize->store dispose Arrange for Professional Disposal store->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Logistical Information for Handling N-Isobutyrylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of N-Isobutyrylglycine-13C2,15N. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the stable isotope-labeled compound.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is labeled with stable, non-radioactive isotopes, it should be handled with the same precautions as its non-labeled counterpart. The primary hazards associated with N-Isobutyrylglycine are potential for skin, eye, and respiratory irritation, and it may be harmful if swallowed.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] For tasks with a higher risk of splashing, chemical splash goggles should be worn.[2]

  • Hand Protection: Disposable nitrile gloves are required for handling the compound.[2] It is recommended to use double gloves if extensive handling is anticipated. Gloves should be changed immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn to protect against incidental contact.[2][3]

  • Respiratory Protection: For procedures that may generate dust or aerosols, it is advisable to work in a well-ventilated area or a chemical fume hood.[1][4]

Hazard Recommended PPE Engineering Controls
Eye IrritationSafety glasses with side shields or chemical splash gogglesWork in a well-ventilated area; use a fume hood for dust-generating procedures
Skin IrritationNitrile gloves, lab coatN/A
Respiratory IrritationN/AWork in a well-ventilated area; use a fume hood for dust-generating procedures
IngestionN/ADo not eat, drink, or smoke in the laboratory

II. Operational Plan: Step-by-Step Handling Procedures

The following protocol outlines the safe handling of this compound from receipt to use in experimental procedures.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Preparation for Use:

    • Before handling, ensure the work area is clean and uncluttered.

    • Don the required personal protective equipment as detailed in the previous section.

    • If the compound is in a solid form and needs to be weighed, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any dust.

  • Experimental Use:

    • When dissolving or transferring the compound, do so carefully to avoid splashing or creating aerosols.

    • Keep the container sealed when not in use to prevent contamination and exposure.

    • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.

    • If the compound is accidentally ingested, seek immediate medical attention. Do not induce vomiting.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste materials containing this compound in a designated and clearly labeled chemical waste container. This includes unused compound, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and empty containers.

  • Disposal of Unused Compound:

    • Unused or excess this compound should be treated as chemical waste. Do not dispose of it down the drain or in the regular trash.

    • Follow your institution's guidelines for chemical waste disposal.

  • Disposal of Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, pipette tips, and wipes, should be placed in the designated chemical waste container.

    • Glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as chemical waste.

IV. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

A Step 1: Preparation - Don PPE (Lab Coat, Gloves, Safety Glasses) - Prepare clean workspace B Step 2: Weighing and Aliquoting - Use ventilated enclosure or fume hood - Handle with care to avoid dust A->B Proceed to handling C Step 3: Experimental Use - Dissolve/mix in appropriate vessel - Keep container sealed when not in use B->C Transfer to experiment D Step 4: Post-Experiment - Decontaminate glassware - Collect all waste C->D Experiment complete E Step 5: Waste Disposal - Segregate waste into labeled containers - Follow institutional chemical waste procedures D->E Dispose of materials

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.